molecular formula C11H12O5 B1272851 2-(4-Formyl-2-methoxyphenoxy)propanoic acid CAS No. 51264-79-0

2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Cat. No.: B1272851
CAS No.: 51264-79-0
M. Wt: 224.21 g/mol
InChI Key: MLHKYEYVHIVNMU-UHFFFAOYSA-N
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Description

2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7(11(13)14)16-9-4-3-8(6-12)5-10(9)15-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHKYEYVHIVNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387770
Record name 2-(4-formyl-2-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51264-79-0
Record name 2-(4-formyl-2-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. As a derivative of vanillin, a widely recognized flavor compound with known biological activities, this molecule presents a compelling subject for investigation in drug discovery and chemical biology. This document consolidates available data on its structural characteristics, predicted physicochemical properties, and a proposed synthetic route. Furthermore, it explores the potential biological activities by drawing parallels with structurally related compounds, namely vanillin and 2-(4-methoxyphenoxy)propanoic acid (lactisole). The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar vanillin derivatives.

Introduction: The Scientific Rationale

Vanillin, the primary component of vanilla bean extract, is not only a globally utilized flavoring agent but also a versatile platform for chemical synthesis. Its phenolic hydroxyl group offers a reactive handle for modifications, leading to a diverse array of derivatives with intriguing biological activities. Recent studies have highlighted vanillin's ability to activate several human bitter taste receptors, specifically TAS2R14, TAS2R20, and TAS2R39.[1][2][3] This interaction with taste receptors, which are increasingly recognized for their roles in extra-gustatory physiological processes, underscores the potential for vanillin derivatives in drug development.[1][3]

This guide focuses on a specific derivative, this compound. The introduction of a propanoic acid moiety at the phenolic oxygen of vanillin creates a molecule with structural similarities to known taste modulators. A notable analogue is 2-(4-methoxyphenoxy)propanoic acid, commonly known as lactisole, a known antagonist of the sweet taste receptor T1R3. By exploring the chemical properties of this compound, we can lay the groundwork for understanding its potential as a novel taste receptor modulator or as a scaffold for the development of new therapeutic agents.

Chemical Identity and Structure

This compound is a synthetic organic compound derived from vanillin. Its core structure consists of a benzene ring substituted with a formyl (aldehyde), a methoxy, and a propanoic acid ether group.

Identifier Value Source
IUPAC Name This compound-
CAS Number 51264-79-0[4]
Molecular Formula C₁₁H₁₂O₅[4]
Molecular Weight 224.21 g/mol [4]
Canonical SMILES CC(C(=O)O)OC1=C(C=C(C=C1)C=O)OC-
InChI InChI=1S/C11H12O5/c1-7(11(13)14)16-9-4-3-8(6-12)5-10(9)15-2/h3-7H,1-2H3,(H,13,14)[4]

Physicochemical Properties: A Comparative Analysis

Property This compound (Predicted) 2-(4-methoxyphenoxy)propanoic acid (Experimental) Source
Melting Point Expected to be a solid with a higher melting point than lactisole due to increased polarity and potential for additional intermolecular interactions.65-66 °C / 88-94 °C / 158 °C[5][6]
Boiling Point Predicted to be higher than lactisole due to increased molecular weight and polarity.377 °C (estimated)[6]
Solubility Likely soluble in polar organic solvents such as DMSO and methanol. Water solubility is expected to be limited but potentially greater than lactisole due to the polar formyl group.Soluble in alcohol; Water: 3129 mg/L @ 25 °C (estimated)[6]
pKa The carboxylic acid pKa is predicted to be slightly lower (more acidic) than that of lactisole due to the electron-withdrawing nature of the formyl group.Not explicitly found, but expected to be typical for a carboxylic acid.-
logP Predicted to be lower than lactisole, indicating increased hydrophilicity.1.650 - 1.7 (estimated)[6][7]

Expert Insight: The presence of the aldehyde functional group in this compound introduces a site for potential reactivity not present in lactisole. This includes susceptibility to oxidation to a carboxylic acid and participation in reactions typical of aldehydes, such as Schiff base formation. These chemical handles can be exploited for further derivatization and the development of chemical probes or drug conjugates.

Synthesis and Purification: A Proposed Methodology

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of vanillin would react with a 2-halopropanoic acid.

Proposed Synthetic Workflow

SynthesisWorkflow Vanillin Vanillin Reaction Williamson Ether Synthesis Vanillin->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction HalopropanoicAcid 2-Halopropanoic Acid (e.g., 2-chloropropanoic acid) HalopropanoicAcid->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2-(4-Formyl-2-methoxyphenoxy) propanoic acid Purification->Product

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the Williamson ether synthesis and has not been optimized for this specific reaction. Researchers should conduct small-scale trials to determine optimal conditions.

  • Deprotonation of Vanillin: To a solution of vanillin (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the vanillin phenoxide.

  • Nucleophilic Substitution: To the resulting suspension, add a 2-halopropanoic acid, such as 2-chloropropanoic acid or ethyl 2-bromopropionate (1.2 eq), dropwise at room temperature. The reaction mixture is then heated to a temperature between 60-80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and precipitate the product. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. Below are the predicted key spectral features based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the propanoic acid moiety, and the aldehyde proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.8Singlet1HAldehyde proton (-CHO)
~7.4Multiplet2HAromatic protons ortho and meta to the formyl group
~7.0Doublet1HAromatic proton ortho to the ether linkage
~4.8Quartet1HMethine proton of the propanoic acid moiety (-CH-)
~3.9Singlet3HMethoxy group protons (-OCH₃)
~1.6Doublet3HMethyl protons of the propanoic acid moiety (-CH₃)
~12.0Broad Singlet1HCarboxylic acid proton (-COOH)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~191Aldehyde carbonyl carbon (-CHO)
~175Carboxylic acid carbonyl carbon (-COOH)
~152, ~148, ~130, ~125, ~112, ~110Aromatic carbons
~75Methine carbon of the propanoic acid moiety (-CH-)
~56Methoxy carbon (-OCH₃)
~18Methyl carbon of the propanoic acid moiety (-CH₃)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~2820, ~2720C-H stretch (aldehyde)
~1730C=O stretch (carboxylic acid)
~1685C=O stretch (aldehyde)
~1600, ~1500C=C stretch (aromatic)
~1250C-O stretch (ether)
Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

Technique Predicted m/z Fragment
ESI-MS (-)223.06[M-H]⁻
ESI-MS (+)225.07[M+H]⁺
ESI-MS (+)247.05[M+Na]⁺

Potential Biological Activity and Drug Development Applications

The structural features of this compound suggest that its biological activity may be centered around the modulation of taste receptors, which are G-protein coupled receptors (GPCRs).

Interaction with Taste Receptors: A Hypothesis

BiologicalHypothesis cluster_0 Structural Analogs cluster_1 Target Molecule cluster_2 Potential Biological Targets Vanillin Vanillin BitterReceptors Bitter Taste Receptors (e.g., TAS2R14, TAS2R20, TAS2R39) Vanillin->BitterReceptors Activates Lactisole 2-(4-methoxyphenoxy)propanoic acid (Lactisole) SweetReceptor Sweet Taste Receptor (T1R2/T1R3) Lactisole->SweetReceptor Antagonizes (Negative Allosteric Modulator) TargetMolecule 2-(4-Formyl-2-methoxyphenoxy) propanoic acid TargetMolecule->SweetReceptor Hypothesized to Antagonize (due to propanoic acid moiety) TargetMolecule->BitterReceptors Hypothesized to Activate (due to vanillin scaffold)

Caption: Hypothesized biological activity based on structural analogs.

  • Antagonism of the Sweet Taste Receptor (T1R2/T1R3): The presence of the 2-phenoxypropanoic acid moiety, a key structural feature of the sweet taste antagonist lactisole, suggests that the target molecule may also inhibit the sweet taste receptor. The formyl group's electronic and steric properties could modulate the potency and selectivity of this antagonism.

  • Activation of Bitter Taste Receptors (TAS2Rs): The vanillin scaffold is known to activate several bitter taste receptors. It is plausible that this compound retains this activity. The propanoic acid side chain may influence the binding affinity and efficacy at these receptors.

Rationale for Drug Development

The modulation of taste receptors is an emerging area of drug discovery. Beyond their role in taste perception, these receptors are expressed in various tissues, including the gastrointestinal tract, respiratory system, and brain, where they participate in nutrient sensing, hormone secretion, and immune responses.[1][3] A molecule with dual activity on sweet and bitter taste receptors could have interesting applications in metabolic disorders, respiratory diseases, or as a tool to study the complex interplay of these signaling pathways.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays can be employed.

Cell-Based GPCR Assays
  • Objective: To determine if this compound activates or inhibits sweet (T1R2/T1R3) and bitter (TAS2Rs) taste receptors.

  • Methodology:

    • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably co-expressing the human T1R2 and T1R3 subunits or individual human TAS2R subtypes.

    • Calcium Imaging: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Treatment:

      • Agonist Mode: Apply a dose-response curve of this compound to the cells and measure changes in intracellular calcium levels using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

      • Antagonist Mode: Pre-incubate the cells with a dose-response curve of this compound, followed by the addition of a known agonist for the respective receptor (e.g., sucrose for T1R2/T1R3, or a known bitter compound for a specific TAS2R). A decrease in the agonist-induced signal indicates antagonism.

    • Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values to quantify the potency of the compound.

AssayWorkflow Start HEK293 cells expressing taste receptors Plating Plate cells in 96-well plate Start->Plating DyeLoading Load with Calcium- sensitive dye Plating->DyeLoading CompoundAddition Add 2-(4-Formyl-2-methoxyphenoxy) propanoic acid (dose-response) DyeLoading->CompoundAddition AgonistMode Measure fluorescence (Agonist activity) CompoundAddition->AgonistMode AntagonistMode Add known agonist & measure fluorescence (Antagonist activity) CompoundAddition->AntagonistMode DataAnalysis Calculate EC₅₀/IC₅₀ AgonistMode->DataAnalysis AntagonistMode->DataAnalysis

Caption: Workflow for cell-based taste receptor assays.

Safety and Handling

While specific toxicity data for this compound is unavailable, based on the data for structurally similar compounds, it should be handled with appropriate care in a laboratory setting.

  • Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and may be harmful if swallowed.

  • Recommended Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling the compound. Work in a well-ventilated area or a fume hood.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound represents an intriguing yet understudied derivative of vanillin. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and a strong hypothesis for its biological activity as a modulator of taste receptors. The lack of extensive experimental data highlights a clear opportunity for further research.

Future work should focus on the following areas:

  • Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of this compound are paramount to confirm its structure and provide pure material for further studies.

  • Physicochemical Property Determination: Experimental determination of its melting point, solubility, and pKa will provide valuable data for its handling and formulation.

  • Biological Screening: The proposed cell-based assays should be conducted to confirm and quantify its activity on sweet and bitter taste receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of further derivatives will help to elucidate the key structural features responsible for its biological activity and to optimize its potency and selectivity.

By systematically addressing these research gaps, the scientific community can unlock the full potential of this and other vanillin derivatives in the fields of drug discovery, chemical biology, and sensory science.

References

Structure Elucidation of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid: A Multi-modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural characterization of chemical entities is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and their related substances.[1][2] This guide provides an in-depth, field-proven methodology for the structure elucidation of 2-(4-formyl-2-methoxyphenoxy)propanoic acid, a compound structurally related to vanillin.[3][4] As a potential synthetic intermediate, impurity, or metabolite, its unambiguous identification is critical. We will navigate a logical, multi-technique workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each analytical choice is explained, presenting a self-validating system where each piece of data corroborates the others, leading to a single, confident structural assignment.

The Analytical Imperative: Why Structure Matters

In the pharmaceutical landscape, every molecule must be rigorously characterized.[5][6] The compound this compound (Molecular Formula: C₁₁H₁₂O₅, Molecular Weight: 224.21 g/mol ) possesses several key functional groups: a carboxylic acid, an aromatic aldehyde, a methoxy group, and an ether linkage, all of which present unique spectroscopic signatures.[7][8] Furthermore, the presence of a chiral center at the C2 position of the propanoic acid moiety adds a layer of complexity that must be acknowledged. The elucidation process is not merely an academic exercise; it is a regulatory necessity and a fundamental component of quality control.[9]

The Strategic Workflow: An Integrated Approach

A robust structure elucidation strategy does not rely on a single technique. Instead, it weaves together complementary data streams to build an unassailable case for a proposed structure. Mass spectrometry provides the molecular formula, infrared spectroscopy offers a rapid functional group checklist, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Data Integration & Confirmation Sample Sample MS Mass Spectrometry (High Resolution) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analysis Integrated Data Analysis MS->Analysis Molecular Formula (C₁₁H₁₂O₅) IR->Analysis Functional Groups (-COOH, -CHO, C-O) NMR->Analysis Atom Connectivity (¹H-¹³C Framework) Structure Final Structure Confirmed Analysis->Structure

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first-line technique. Its power lies in providing a highly accurate mass measurement, which is indispensable for determining the elemental composition and confirming the molecular formula. We opt for a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

Experimental Protocol: LC-MS (ESI-TOF)
  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Agilent ZORBAX, 2.1 x 50 mm, 1.8 µm) with a gradient elution profile to ensure separation from any potential impurities.

  • Ionization: Utilize an ESI source. For this molecule, negative ion mode is often preferred due to the acidic proton, but positive ion mode can also be effective.

  • Mass Analysis: Acquire data on a Time-of-Flight (TOF) or Orbitrap mass analyzer over a mass range of m/z 50-500.

Data Interpretation & Validation

The primary goal is to identify the molecular ion peak. For a formula of C₁₁H₁₂O₅, the expected masses are:

  • Exact Neutral Mass: 224.0685

  • [M-H]⁻ (Negative Ion Mode): 223.0612

  • [M+H]⁺ (Positive Ion Mode): 225.0757

Aromatic aldehydes typically yield a strong molecular ion peak.[10] Key fragmentation patterns can provide initial structural clues.[11][12][13]

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Predicted m/z Inferred Loss
[M-H]⁻ 223.0612 Deprotonated Molecule (Base Peak)
[M-H-CO₂]⁻ 179.0714 Loss of carbon dioxide from carboxylate
[M+H]⁺ 225.0757 Protonated Molecule
[M+H-H₂O]⁺ 207.0652 Loss of water

| [M+H-C₃H₄O₃]⁺ | 137.0597 | Cleavage of the phenoxypropanoic acid bond |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Attenuated Total Reflectance (ATR) FTIR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups predicted by the molecular formula.[14] Its diagnostic power for this molecule lies in its ability to simultaneously detect the distinct vibrations of the carboxylic acid, aldehyde, and ether functionalities.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Interpretation & Validation

The IR spectrum provides a clear "yes/no" answer for the presence of critical functional groups. The broad O-H stretch of the carboxylic acid is particularly characteristic.[15][16][17][18]

Table 2: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3300–2500 O–H Stretch Carboxylic Acid Very Broad, Strong
~2980, ~2850 C–H Stretch Alkyl (CH₃, CH) Sharp, Medium
~2820, ~2720 C–H Stretch (Fermi doublet) Aldehyde Sharp, Weak
1725–1700 C=O Stretch Carboxylic Acid (Dimer) Very Strong, Sharp
1705–1680 C=O Stretch (Conjugated) Aldehyde Very Strong, Sharp
1600–1450 C=C Stretch Aromatic Ring Medium to Weak
1320–1210 C–O Stretch Carboxylic Acid / Aryl Ether Strong

| 960-900 | O-H Bend (Out-of-plane) | Carboxylic Acid | Broad, Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for structure elucidation, providing unambiguous evidence of the carbon-hydrogen framework.[1] A suite of experiments, including ¹H, ¹³C, and 2D correlation spectroscopy (COSY, HSQC, HMBC), is required to piece together the molecular puzzle. The choice of a deuterated solvent like DMSO-d₆ is strategic, as it solubilizes the polar compound and allows for the observation of exchangeable protons like the carboxylic acid proton.

Experimental Protocol: Multi-dimensional NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆.

  • ¹H NMR: Acquire a standard proton spectrum. The acidic proton should be visible at a high chemical shift.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 or APT experiment is crucial to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (2-3 bonds) between protons and carbons, which is the key to connecting the molecular fragments.

¹H NMR Data Interpretation

The proton spectrum allows for the identification and quantification of all unique proton environments.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 broad s 1H -COOH
9.85 s 1H -CHO
7.5-7.6 m 2H Aromatic (H-5, H-6)
~7.1 d 1H Aromatic (H-3)
5.05 q 1H -O-CH (CH₃)-
3.85 s 3H -OCH₃

| 1.55 | d | 3H | -CH(CH₃ ) |

¹³C NMR Data Interpretation

The carbon spectrum reveals all unique carbon environments, with chemical shifts indicating the type of carbon.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type (from DEPT) Assignment
191.5 CH C HO
173.0 C (quaternary) C OOH
152.0 C (quaternary) C-2 (Ar, C-OCH₃)
149.5 C (quaternary) C-1 (Ar, C-O)
131.0 C (quaternary) C-4 (Ar, C-CHO)
125.0 CH C-6 (Ar)
115.5 CH C-5 (Ar)
112.0 CH C-3 (Ar)
72.0 CH -O-C H(CH₃)-
56.0 CH₃ -OC H₃

| 18.0 | CH₃ | -CH(C H₃) |

Connecting the Pieces with 2D NMR

While ¹H and ¹³C spectra suggest the pieces, 2D NMR confirms how they are connected.

  • COSY: A clear cross-peak will be observed between the methine proton at δ 5.05 (q) and the methyl protons at δ 1.55 (d), confirming the -CH(CH₃)- fragment of the propanoic acid group.

  • HSQC: This experiment serves as a direct confirmation of the assignments in Tables 3 and 4, linking each proton signal to its corresponding carbon signal.

  • HMBC: This is the final and most critical step. Key long-range correlations will definitively establish the overall structure.

G cluster_0 Key HMBC Correlations H_Me ¹H: -CH(CH₃) δ ~1.55 C_COOH ¹³C: -COOH δ ~173.0 H_Me->C_COOH C_CH ¹³C: -O-CH- δ ~72.0 H_Me->C_CH H_CH ¹H: -O-CH- δ ~5.05 H_CH->C_COOH C_Ar_1 ¹³C: C-1 (Ar) δ ~149.5 H_CH->C_Ar_1 Crucial Ether Linkage H_OMe ¹H: -OCH₃ δ ~3.85 C_Ar_2 ¹³C: C-2 (Ar) δ ~152.0 H_OMe->C_Ar_2 Methoxy Position

Caption: Key HMBC correlations confirming molecular connectivity.

Final Conclusion: A Self-Validating Structural Assignment

The structure of this compound is unequivocally confirmed through the systematic integration of orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry established the molecular formula as C₁₁H₁₂O₅.

  • Infrared Spectroscopy confirmed the presence of all key functional groups: carboxylic acid, aldehyde, aromatic ring, and ether linkages.

  • ¹H and ¹³C NMR Spectroscopy identified all unique proton and carbon environments, consistent with the proposed structure.

  • 2D NMR Spectroscopy (COSY, HSQC, and HMBC) provided the definitive evidence for atomic connectivity, mapping the complete carbon-hydrogen framework and confirming the precise placement of the propanoic acid side chain on the vanillin-derived aromatic ring.

This multi-faceted approach represents a robust and reliable methodology, ensuring the highest level of scientific integrity and trustworthiness required in the fields of chemical research and pharmaceutical development.

References

Spectroscopic Profile of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-formyl-2-methoxyphenoxy)propanoic acid is a multifaceted organic compound of significant interest in synthetic chemistry and drug discovery. Its molecular architecture, featuring a carboxylic acid, an ether linkage, a methoxy group, and an aldehyde functional group on a substituted benzene ring, presents a rich landscape for spectroscopic analysis. Understanding the distinct spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is predicted based on the analysis of its chemical structure and comparison with structurally related compounds. Each section details the theoretical basis for the expected spectral features, a standardized experimental protocol for data acquisition, and an in-depth interpretation of the predicted data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characterization of this and similar molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1][2][3] The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, the propanoic acid moiety protons, and the aldehyde proton.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.87Singlet1HAldehyde (-CHO)
~7.45Doublet of doublets1HAromatic (H-5)
~7.42Doublet1HAromatic (H-3)
~6.98Doublet1HAromatic (H-6)
~4.85Quartet1HMethine (-CH)
~3.92Singlet3HMethoxy (-OCH₃)
~1.70Doublet3HMethyl (-CH₃)
~11.5 (broad)Singlet1HCarboxylic Acid (-COOH)
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Data Interpretation

The predicted ¹H NMR spectrum reveals several key structural features:

  • Aldehyde Proton: A singlet at approximately 9.87 ppm is characteristic of an aldehyde proton. Its downfield shift is due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: The three protons on the benzene ring are expected to appear in the aromatic region (7.0-8.0 ppm). Their specific splitting patterns (doublet of doublets and doublets) arise from coupling with their neighboring protons.

  • Propanoic Acid Moiety: The methine proton of the propanoic acid group is expected to be a quartet around 4.85 ppm due to coupling with the adjacent methyl protons. The methyl protons, in turn, will appear as a doublet at approximately 1.70 ppm.

  • Methoxy Group: The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet around 3.92 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically broad and appears far downfield, often above 10 ppm. Its chemical shift can be variable and is sensitive to concentration and solvent.

Experimental Workflow: ¹H NMR```dot

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation dissolve Dissolve sample in CDCl3 with TMS nmr Acquire spectrum on 500 MHz NMR dissolve->nmr Transfer to NMR tube ft Fourier Transform nmr->ft Generate FID phase Phase and Baseline Correction ft->phase integrate Integrate and Reference phase->integrate assign Assign Signals to Protons integrate->assign Final Spectrum

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

[4][5][6][7][8]#### Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3050MediumC-H stretch (Aromatic)
~2980MediumC-H stretch (Aliphatic)
~2850, ~2750MediumC-H stretch (Aldehyde)
~1735Strong, SharpC=O stretch (Carboxylic Acid)
~1690Strong, SharpC=O stretch (Aldehyde)
~1600, ~1500MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Ether)
~1150StrongC-O stretch (Carboxylic Acid)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: The instrument software will perform a Fourier transform to generate the IR spectrum.

Data Interpretation

The key functional groups of this compound have characteristic IR absorptions:

  • Carboxylic Acid: A very broad O-H stretching band from 3300 to 2500 cm⁻¹ and a strong, sharp C=O stretching band around 1735 cm⁻¹ are definitive for a carboxylic acid. *[4][9] Aldehyde: A strong C=O stretch is expected around 1690 cm⁻¹, and two medium C-H stretching bands around 2850 and 2750 cm⁻¹ (Fermi doublets) are characteristic of an aldehyde.

  • Aromatic Ring: C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations around 1600 and 1500 cm⁻¹ indicate the presence of the benzene ring.

  • Ether and Methoxy Group: A strong C-O stretching band for the aryl-alkyl ether is expected around 1250 cm⁻¹.

Experimental Workflow: IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation kbr Prepare KBr pellet ftir Record spectrum on FTIR kbr->ftir ft Fourier Transform ftir->ft Generate Interferogram assign Assign Bands to Functional Groups ft->assign Final Spectrum

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. E[10][11][12]lectron Ionization (EI) is a common technique that can induce characteristic fragmentation.

Predicted Mass Spectral Data (EI)
m/zRelative IntensityAssignment
210ModerateMolecular Ion [M]⁺
165High[M - COOH]⁺
137High[M - CH(CH₃)COOH]⁺
121Moderate[C₇H₅O₂]⁺
91Low[C₇H₇]⁺
45High[COOH]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation

The mass spectrum can confirm the molecular weight and provide structural clues through fragmentation:

  • Molecular Ion: The peak at m/z 210 corresponds to the molecular weight of the compound (C₁₀H₁₀O₅).

  • Key Fragments:

    • The loss of the carboxylic acid group (mass 45) would result in a fragment at m/z 165.

    • Cleavage of the ether bond can lead to various fragments, such as the one at m/z 137.

    • The presence of other fragments can be rationalized by further fragmentation of these primary ions.

Experimental Workflow: Mass Spectrometry

G cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_detect Detection & Interpretation intro Introduce sample ei Electron Ionization (70 eV) intro->ei sep Separate ions by m/z ei->sep Generate ions detect Detect ions sep->detect interp Analyze fragmentation detect->interp Mass Spectrum

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. Structurally, this molecule is a fascinating hybrid, incorporating key features of both vanillin and phenoxypropanoic acid derivatives. This unique composition suggests a rich and multifaceted pharmacology. Vanillin and its analogues are known for a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties, often through the modulation of complex signaling pathways.[1][2][3][4] Similarly, phenoxypropanoic acid derivatives have demonstrated significant therapeutic potential, notably as anti-inflammatory agents and metabolic modulators.[5][6] This guide will, therefore, not present a known mechanism, but rather a strategic, multi-pronged approach to systematically investigate and characterize the biological activity of this promising compound. We will delve into logical experimental workflows, from initial target validation to in-depth signaling pathway analysis, providing both the "how" and the "why" behind each methodological choice.

Introduction: Deconstructing the Molecule for Mechanistic Clues

This compound is a small molecule with distinct structural motifs that provide the initial breadcrumbs for our mechanistic investigation.

  • The Vanillin Core: The presence of the 4-formyl-2-methoxyphenol group is a direct link to vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin and its derivatives are not mere flavoring agents; they are bioactive compounds with a demonstrated ability to influence cellular processes.[1][2][4] Their reported activities, including antioxidant, anti-inflammatory, and even anticancer effects, are often attributed to their ability to modulate signaling cascades such as the Wnt/β-catenin and MAPK pathways.[4]

  • The Phenoxypropanoic Acid Moiety: This functional group is characteristic of a class of compounds with diverse pharmacological applications. Notably, many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropionic acid derivatives.[5][6] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory response.[7] Furthermore, certain phenylpropanoic acid derivatives have been identified as potent agonists of G protein-coupled receptors (GPCRs), such as GPR40, which are involved in metabolic regulation.[8]

This dual identity strongly suggests that this compound could exhibit a unique pharmacological profile, potentially acting on multiple targets and pathways. Our investigative strategy will, therefore, be designed to explore these possibilities in a systematic and rigorous manner.

Proposed Avenues of Investigation & Experimental Validation

Based on the structural analysis, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound. For each hypothesis, we will outline a detailed experimental workflow.

Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The phenoxypropanoic acid moiety is a strong indicator of potential anti-inflammatory activity. The logical first step is to investigate its ability to inhibit COX enzymes.

Caption: Workflow for assessing COX inhibition.

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric or fluorometric COX activity assay kit.

    • Test compound and reference NSAIDs (e.g., ibuprofen, celecoxib).

  • Procedure:

    • Prepare a series of dilutions of the test compound and reference inhibitors.

    • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the diluted test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the product (e.g., Prostaglandin E2) formation using the detection method specified in the kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Hypothesis 2: Modulation of Cellular Signaling Pathways

The vanillin-like core of the molecule suggests a potential role in modulating intracellular signaling pathways implicated in a variety of cellular processes, including inflammation, proliferation, and apoptosis.

Caption: Workflow for signaling pathway investigation.

  • Objective: To investigate the effect of the test compound on the activation state of key proteins in inflammatory and cancer-related signaling pathways (e.g., NF-κB, MAPK, Wnt/β-catenin).

  • Materials:

    • Relevant cell line (e.g., RAW 264.7 macrophages for inflammation, HT-29 colon cancer cells for Wnt signaling).

    • Cell culture medium and supplements.

    • Test compound.

    • Lysis buffer and protease/phosphatase inhibitors.

    • Primary antibodies against total and phosphorylated forms of target proteins (e.g., p65, ERK, JNK, p38, β-catenin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified duration. A time-course experiment is also recommended.

    • For inflammatory pathways, stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB activation) in the presence or absence of the test compound.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the protein bands.

    • Normalize the levels of phosphorylated proteins to their corresponding total protein levels.

    • Compare the levels of activated proteins in treated versus untreated cells.

Hypothesis 3: Interaction with G Protein-Coupled Receptors (GPCRs)

The phenoxypropanoic acid structure also bears resemblance to ligands of certain GPCRs. Given the therapeutic importance of this receptor class, it is crucial to screen for potential interactions.

Caption: Workflow for GPCR target identification.

  • Objective: To screen for agonistic or antagonistic activity of the test compound on Gq-coupled GPCRs.

  • Materials:

    • Cell line stably expressing the target GPCR (e.g., HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer.

    • Test compound and known agonist/antagonist for the target GPCR.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with the calcium-sensitive dye.

    • To screen for agonist activity, add the test compound at various concentrations and measure the change in fluorescence over time.

    • To screen for antagonist activity, pre-incubate the cells with the test compound, and then add a known agonist. Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • For agonists, calculate the EC50 from the dose-response curve of the fluorescence signal.

    • For antagonists, calculate the IC50 from the dose-response curve of the inhibition of the agonist response.

Data Interpretation and Future Directions

The data generated from these initial experiments will provide a foundational understanding of the bioactivity of this compound.

Potential Outcome Interpretation Next Steps
Selective COX-2 Inhibition The compound is a promising anti-inflammatory agent with a potentially favorable gastrointestinal safety profile.In vivo studies in animal models of inflammation and pain.
Modulation of NF-κB and/or MAPK Pathways The compound has anti-inflammatory or anticancer potential through the regulation of key signaling cascades.Deeper investigation into upstream and downstream targets; gene expression analysis.
Agonism/Antagonism of a Specific GPCR The compound may have therapeutic applications related to the function of the identified GPCR.Lead optimization to improve potency and selectivity; in vivo efficacy studies.
No Significant Activity in Initial Screens The compound may have other mechanisms of action not covered in the initial hypotheses.Broader phenotypic screening; target identification using chemical proteomics.

Conclusion

The rational, hypothesis-driven approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By systematically evaluating its potential as a COX inhibitor, a modulator of cellular signaling, and a GPCR ligand, researchers can efficiently navigate the complexities of its pharmacology. The convergence of the vanillin and phenoxypropanoic acid pharmacophores in a single molecule presents an exciting opportunity for the discovery of novel therapeutics. The journey to understanding its mechanism of action will undoubtedly be a rewarding scientific endeavor.

References

2-(4-Formyl-2-methoxyphenoxy)propanoic acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)propanoic acid: Synthesis, Properties, and Therapeutic Potential

Introduction

This compound is a fascinating molecule that stands at the intersection of natural product chemistry and modern drug discovery. Structurally, it is a derivative of vanillin, the primary component of vanilla bean extract, and also belongs to the class of phenoxypropanoic acids. Vanillin and its derivatives are recognized for a wide array of pharmacological activities, serving as a privileged scaffold in medicinal chemistry.[1][2] The aromatic ring of vanillin contains aldehyde, hydroxyl, and ether functional groups that allow for extensive modification to generate derivatives with promising biological activities.[1][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The synthesis of this compound can be logically approached through a Williamson ether synthesis, a robust and widely utilized method for preparing ethers. This involves the reaction of vanillin with a suitable propanoic acid derivative. A plausible and efficient synthetic route starts from the readily available natural product, vanillin.

Proposed Synthetic Pathway

The synthesis can be envisioned in a two-step process starting from vanillin. The first step involves the protection of the aldehyde group, followed by the etherification of the phenolic hydroxyl group with a 2-halopropanoate, and subsequent deprotection and hydrolysis. A more direct approach, however, involves the direct etherification of the phenolic hydroxyl of vanillin.

Synthesis_Workflow Vanillin Vanillin Intermediate Ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate Vanillin->Intermediate Williamson Ether Synthesis Propanoate Ethyl 2-bromopropanoate Propanoate->Intermediate Base K2CO3, Acetone Base->Intermediate Product This compound Intermediate->Product Ester Hydrolysis Hydrolysis NaOH(aq), then H3O+ Hydrolysis->Product

Caption: Proposed synthesis of this compound from vanillin.

Detailed Experimental Protocol: Synthesis from Vanillin

This protocol is a generalized representation and would require optimization.

Step 1: Williamson Ether Synthesis

  • To a solution of vanillin (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K2CO3, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Dissolve the purified ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate (1 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2 equivalents) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify with dilute hydrochloric acid (HCl) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.

  • The product can be further purified by recrystallization.

Physicochemical Properties

PropertyValue (for 2-(4-methoxyphenoxy)propanoic acid)Reference
Molecular Formula C10H12O4[4][5]
Molecular Weight 196.20 g/mol [4][5]
Appearance White to off-white powder[6]
Melting Point 88-94 °C[6]
Boiling Point 377.00 °C @ 760.00 mm Hg (est.)[7][8]
Solubility Soluble in alcohol; water solubility 3129 mg/L @ 25 °C (est.)[7][8]
pKa 3.29±0.10 (Predicted)[9]
LogP 1.7[4][5]

Biological Activities and Potential Applications

The structural components of this compound suggest a rich pharmacological potential, drawing from the known bioactivities of vanillin derivatives and arylpropionic acids.

Biological_Activities Core 2-(4-Formyl-2-methoxyphenoxy) propanoic acid Vanillin Vanillin Scaffold Core->Vanillin derived from Arylpropionic Arylpropionic Acid Moiety Core->Arylpropionic contains Flavor Flavor Modulation Core->Flavor potential application AntiInflammatory Anti-inflammatory Vanillin->AntiInflammatory Anticancer Anticancer Vanillin->Anticancer Antimicrobial Antimicrobial Vanillin->Antimicrobial Antioxidant Antioxidant Vanillin->Antioxidant Arylpropionic->AntiInflammatory Arylpropionic->Anticancer

Caption: Potential biological activities derived from the core chemical structure.

Anti-inflammatory and Analgesic Activity

Arylpropionic acid derivatives are a well-established class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with ibuprofen being a prominent example.[10][11] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Vanillin itself has demonstrated anti-inflammatory properties, for instance, by inhibiting nitric oxide synthase.[3][12] The hybrid structure of this compound, combining the vanillin scaffold with a propionic acid side chain, makes it a prime candidate for investigation as a novel anti-inflammatory agent.

Anticancer Potential

Vanillin and its derivatives have shown promise as anticancer agents across various cancer types.[3][12] For example, some vanillin derivatives have been found to inhibit cancer cell proliferation and migration and induce apoptosis.[3] The specific structural features, such as the nature and position of substituents on the aromatic ring, play a crucial role in modulating this biological activity.[1] The aldehyde group on the target molecule could be a key site for further derivatization to enhance anticancer efficacy.

Antimicrobial and Antioxidant Properties

Vanillin is known to be a potent scavenger of reactive oxygen species (ROS) and possesses antimicrobial activity against a range of bacteria and fungi.[2][3] This bioactivity is often attributed to the phenolic hydroxyl group, which in our target molecule is etherified. However, the overall electronic properties of the molecule and the presence of the aldehyde group could still contribute to significant antimicrobial and antioxidant effects. Vanillin derivatives have been synthesized that show broad-spectrum antimicrobial activity.[2]

Flavor Modulation

The structurally similar compound, 2-(4-methoxyphenoxy)propanoic acid (Lactisole), is a known sweetness inhibitor used in the food industry.[9] It is recognized as a safe flavor additive.[9][13] This suggests that this compound could also possess taste-modulating properties, a potential application in food science.

Key Experimental Workflow: In Vitro Anti-inflammatory Assay

To evaluate the potential anti-inflammatory effects, a common in vitro assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

This compound is a molecule with significant untapped potential. Its synthesis is readily achievable from the natural product vanillin, and its structural features suggest a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Further investigation into this compound and its derivatives could lead to the development of novel therapeutic agents and functional ingredients. This guide provides a foundational framework for researchers to embark on the exploration of this promising chemical entity.

References

2-(4-Formyl-2-methoxyphenoxy)propanoic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for this compound has been identified in the public domain. The guidance provided herein is synthesized from safety data for closely related structural analogs and established principles of laboratory safety for handling novel chemical entities. All recommendations should be considered a conservative minimum. A thorough, procedure-specific risk assessment must be conducted by researchers before commencing any work with this compound.

Executive Summary: A Proactive Safety Framework

This compound is a substituted phenoxyalkanoic acid derivative. While this compound holds potential for research and development, its toxicological properties are not well-documented. Data from close structural analogs, particularly those containing the reactive aldehyde (formyl) group, strongly suggest that it should be handled as a hazardous substance.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to manage the risks associated with its handling, storage, and disposal. The core principle is to minimize all routes of exposure—dermal, ocular, inhalation, and ingestion—through a combination of robust engineering controls, stringent personal protective equipment (PPE) protocols, and meticulous laboratory practices.[3]

Hazard Identification and Risk Assessment

Based on the hazard classifications of analogous compounds such as 2-(4-bromo-2-formylphenoxy)propanoic acid and 3-(4-formylphenoxy)propanoic acid, this compound is anticipated to present the following primary hazards[1][2]:

  • Skin Irritation: Expected to cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

The toxicological properties have not been fully investigated, and as with any novel chemical, unknown chronic effects or other hazards cannot be ruled out.[4][5] Therefore, it must be handled as a substance of unknown toxicity, warranting a high degree of caution.

Physicochemical Properties (Predicted and Inferred)

A summary of key physical and chemical properties, based on the parent compound 2-(4-methoxyphenoxy)propanoic acid and general chemical principles, is provided below. These values are estimates and should be used for guidance in risk assessment.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₁₁H₁₂O₅(Calculated)
Molecular Weight 224.21 g/mol (Calculated)
Appearance White to off-white solid/powderAnalogy to similar compounds[6][7][8]
Melting Point Not available. Likely a solid at room temp.Analogy to similar compounds[6][8]
Solubility Likely soluble in organic solvents; low solubility in water.General characteristic of phenoxyalkanoic acids[6][9]
Stability Stable under recommended storage conditions.General chemical knowledge
Reactivity The aldehyde group may be reactive. Avoid strong oxidizing agents. The carboxylic acid is weakly acidic.General chemical knowledge

The Self-Validating Safety Protocol: A Multi-Layered Approach

The following protocols are designed as a self-validating system. Each step is a checkpoint designed to prevent exposure and mitigate risk. Adherence to this workflow is critical for ensuring laboratory safety.

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element in preventing exposure.[3]

  • Ventilation: All manipulations of the solid compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[2][10]

  • Isolation: For procedures with a higher risk of aerosolization, consider using a glove box.[5]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[10]

G cluster_0 Hazard Mitigation Workflow Eng_Controls Engineering Controls (Fume Hood, Eyewash) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Eng_Controls->PPE Primary Barrier Work_Practices Safe Work Practices (Avoid Dust, Hygiene) PPE->Work_Practices Secondary Barrier Disposal Waste Management (Segregated, Labeled) Work_Practices->Disposal Procedural Control

Caption: Multi-layered safety approach for handling hazardous chemicals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.[1][10][11]

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use. Use proper glove removal technique to avoid skin contact.To prevent skin irritation and potential absorption.[10]
Eye & Face Protection Safety glasses with side shields are the minimum requirement. For splash hazards or handling larger quantities, chemical safety goggles and a face shield are required.To protect against serious eye irritation from dust or splashes.[1][10]
Skin & Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.To prevent accidental skin contact.[4]
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) may be necessary based on a formal risk assessment.[10][12]To prevent respiratory tract irritation from dust inhalation.[1]

Standard Operating Procedures (SOPs)

Adherence to a strict operational plan is crucial.[3][12]

Handling and Use
  • Pre-Handling:

    • Designate a specific area within a fume hood for handling.

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Don all required PPE.[10]

  • During Handling:

    • Handle the compound as a solid to avoid generating dust. If weighing, do so on wax paper or in a weigh boat within the ventilated enclosure.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[2]

    • Avoid all personal contact. Do not eat, drink, or smoke in the laboratory.[10]

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent followed by soap and water.

    • Remove PPE carefully to avoid cross-contamination and dispose of single-use items as hazardous waste.

    • Wash hands thoroughly with soap and water after work is complete.[10]

Storage
  • Store in a tightly sealed, clearly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store separately from strong oxidizing agents, bases, and incompatible materials.

  • The storage location should be restricted to authorized personnel.[5]

Disposal
  • All waste materials, including contaminated PPE, empty containers, and residual compound, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Do NOT dispose of this chemical down the drain or in general trash.[10][13]

  • Disposal must be carried out in strict accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: A Plan for Every Contingency

Rapid and correct response to an emergency is critical to minimizing harm.

G cluster_exposure Personnel Exposure cluster_spill Spill Response (Minor) Start Emergency Event (Spill, Exposure) Assess Assess Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate Area Alert Others & EHS Assess->Evacuate No / Major Spill Skin Skin Contact: Rinse 15+ min Remove clothing Assess->Skin Skin Exposure Eye Eye Contact: Rinse 15+ min Seek medical aid Assess->Eye Eye Exposure Inhale Inhalation: Move to fresh air Seek medical aid Assess->Inhale Inhalation Spill_PPE Don appropriate PPE Assess->Spill_PPE Yes / Minor Spill Medical Seek Immediate Medical Attention Evacuate->Medical If exposure occurred Skin->Medical Eye->Medical Inhale->Medical Contain Contain spill (Use inert absorbent) Spill_PPE->Contain Collect Collect waste into sealed container Contain->Collect Decon Decontaminate area Collect->Decon

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a specific chemical entity for which extensive biological data is not widely available in peer-reviewed literature. This guide is therefore constructed based on a strong scientific premise: inferring the potential biological activities and therapeutic targets from its core chemical scaffold, vanillin . Vanillin and its derivatives are well-characterized molecules with a broad spectrum of pharmacological effects. The addition of a propanoic acid moiety to the vanillin structure is hypothesized to modulate its pharmacokinetic properties and potentially enhance its interaction with specific biological targets. All proposed targets and pathways in this document are therefore extrapolated from studies on closely related vanilloid compounds and should be validated experimentally.

Executive Summary

This compound is a vanillin derivative with significant therapeutic potential. While direct studies on this specific molecule are limited, its structural similarity to vanillin—a compound with known anti-inflammatory, neuroprotective, and anti-cancer properties—provides a robust framework for identifying its likely molecular targets. This guide synthesizes the current understanding of vanilloid pharmacology to propose a focused set of potential therapeutic targets. Key target classes include inflammation-associated signaling molecules like NF-κB and MAPK, ion channels such as TRPV1, and pathways critical to cell survival and proliferation like the Wnt/β-catenin and PI3K pathways. We present the mechanistic rationale for each proposed target, outline detailed experimental workflows for validation, and provide a strategic perspective on its development as a novel therapeutic agent.

Introduction: The Vanillin Scaffold as a Privileged Structure in Drug Discovery

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde best known as the primary component of vanilla bean extract.[1] Beyond its role as a globally recognized flavoring agent, the vanillin scaffold is considered a "privileged structure" in medicinal chemistry. Its aromatic ring, featuring hydroxyl, methoxy, and aldehyde functional groups, serves as a versatile platform for chemical modification, leading to the synthesis of derivatives with enhanced pharmacological activities.[2] These derivatives have demonstrated a wide array of biological effects, including anti-cancer, antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4]

The subject of this guide, this compound, builds upon this privileged scaffold. It retains the core 4-formyl-2-methoxyphenol structure of vanillin (also known as 4-formylguaiacol) and incorporates a propanoic acid side chain via an ether linkage. This modification significantly alters the molecule's physicochemical properties, such as its acidity, polarity, and potential for hydrogen bonding, which are critical determinants of its interaction with biological targets.

Proposed Therapeutic Targets and Mechanistic Insights

Based on the extensive literature on vanillin and its analogs, we have identified several high-potential therapeutic targets for this compound.

Target Class: Inflammatory Pathway Modulators (NF-κB and MAPK Signaling)

Mechanistic Rationale: Chronic inflammation is a key driver of numerous diseases. Vanillin has consistently demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[6][7] Vanillin has been shown to suppress the phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB) and p38 MAPK, thereby downregulating the inflammatory cascade.[6] It is highly probable that this compound shares this anti-inflammatory mechanism.

Signaling Pathway Diagram:

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokine TLR4 TLR4 LPS->TLR4 MYD88 MYD88 TLR4->MYD88 MAPK_Cascade MAPK Cascade (p38, JNK, ERK) MYD88->MAPK_Cascade Inhibition IKK IKK Complex MYD88->IKK Inhibition AP1 AP-1 MAPK_Cascade->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates TargetCompound 2-(4-Formyl-2-methoxy- phenoxy)propanoic acid TargetCompound->MAPK_Cascade Proposed Inhibition TargetCompound->IKK Proposed Inhibition DNA DNA NFkB_nuc->DNA AP1->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines transcription

Caption: Proposed inhibition of NF-κB and MAPK pathways.

Therapeutic Implications:

  • Autoimmune Diseases: Rheumatoid arthritis, inflammatory bowel disease.

  • Neuroinflammation: Alzheimer's disease, Parkinson's disease.

  • Chronic Inflammatory Conditions: Colitis, dermatitis.[5]

Target Class: Transient Receptor Potential Vanilloid 1 (TRPV1)

Mechanistic Rationale: The term "vanilloid" itself originates from the interaction of these molecules with vanilloid receptors.[8] The most studied of these is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel primarily expressed in nociceptive sensory neurons.[9] It acts as a key integrator of noxious stimuli, including heat, protons (low pH), and chemical irritants like capsaicin.[10] The 4-hydroxy-3-methoxybenzyl moiety is characteristic of many TRPV1 agonists.[8] While vanillin itself is a weak agonist, synthetic derivatives can act as potent agonists or antagonists, making TRPV1 a compelling target.[11][12] Modulating TRPV1 has significant implications for pain management and neurogenic inflammation.[9]

Therapeutic Implications:

  • Pain Management: Neuropathic pain, inflammatory pain, postoperative pain.[8]

  • Epithelial Disorders: Psoriasis, inflammatory skin conditions.

  • Visceral Disorders: Inflammatory bowel disease, bladder inflammation.[9]

Target Class: Cancer-Related Signaling Pathways (Wnt/β-catenin, PI3K, AP-1)

Mechanistic Rationale: Vanillin and its derivatives have demonstrated anti-cancer activity across various cancer types by modulating multiple signaling pathways.[5]

  • Wnt/β-catenin Pathway: A derivative of vanillin has been shown to inhibit the growth, invasion, and migration of colon cancer cells by targeting a receptor in the Wnt/β-catenin signaling pathway.[4][13]

  • PI3K Pathway: In colorectal cancer cell lines, vanillin derivatives have been observed to inhibit cell proliferation and induce apoptosis by affecting the expression of proteins related to the PI3K pathway.[13]

  • AP-1 Transcription Factor: Vanillin can inhibit the activity of the Activator Protein 1 (AP-1) transcription factor, which is crucial for cancer cell proliferation and survival.[7]

Therapeutic Implications:

  • Oncology: Colorectal, breast, hepatic, and lung cancer.[5] The compound could act as a direct cytotoxic agent or as an adjunct to enhance the efficacy of other chemotherapies.

Target Class: Bacterial Cell Integrity

Mechanistic Rationale: Vanillin exhibits broad-spectrum antibacterial activity. Its primary mechanism is believed to be the disruption of bacterial cell membrane integrity.[14] It acts as a pore-forming compound, leading to depolarization of the membrane, leakage of essential intracellular components like nucleic acids and proteins, and ultimately, cell death.[6][14] Transcriptomic analysis has shown that vanillin down-regulates genes involved in cell membrane formation and stability, such as ompA in E. coli.[14]

Therapeutic Implications:

  • Infectious Diseases: Treatment of infections caused by pathogenic bacteria, including multidrug-resistant strains.

  • Food Safety: Potential use as a natural antibacterial agent to prevent food contamination.[14]

Experimental Validation Workflow

To validate the hypothesized targets of this compound, a multi-tiered approach is essential, progressing from initial binding studies to cell-based functional assays and finally to more complex models.

Workflow Diagram:

Validation_Workflow cluster_Phase1 Phase 1: Target Binding & Biophysical Characterization cluster_Phase2 Phase 2: In Vitro Functional Assays cluster_Phase3 Phase 3: Cell-Based & Advanced Models SPR Surface Plasmon Resonance (SPR) (Kd determination) ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics of binding) CETSA Cellular Thermal Shift Assay (CETSA) (Target engagement in cells) Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase assays for MAPK/PI3K) CETSA->Enzyme_Assay Confirm Function Reporter_Assay Reporter Gene Assays (e.g., NF-κB or AP-1 Luciferase) Calcium_Flux Calcium Flux Assays (TRPV1 activity) WB Western Blotting (Phosphorylation status of p65, p38) Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, BrdU) WB->Cell_Viability Confirm Phenotype Migration_Assay Cell Migration & Invasion Assays (e.g., Transwell assay) Animal_Model Disease-Specific Animal Models (e.g., Colitis, Neuropathic Pain)

Caption: A tiered workflow for target validation.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To quantify the binding affinity (KD) of the compound to a purified target protein (e.g., IKKβ, p38α).

  • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling.

  • Analyte Injection: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in a suitable running buffer.

  • Binding Measurement: Inject the analyte dilutions over the sensor surface and a reference flow cell. Measure the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 2: NF-κB Reporter Gene Assay

  • Objective: To measure the functional inhibition of the NF-κB signaling pathway in a cellular context.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) stably or transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce the NF-κB pathway by adding a stimulant (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)).

  • Lysis and Measurement: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla) or total protein content. Calculate the IC50 value for the compound's inhibition of NF-κB activity.

Data Presentation and Interpretation

Quantitative data from validation experiments should be summarized for clear comparison and decision-making.

Table 1: Hypothetical Target Validation Summary

Target ProteinAssay TypeEndpointResult (IC50/KD)Therapeutic Area
IKKβ SPRKD750 nMInflammation
p38α MAPK Kinase AssayIC501.2 µMInflammation, Cancer
NF-κB Pathway Reporter AssayIC502.5 µMInflammation, Cancer
TRPV1 Calcium FluxEC50/IC50> 50 µMPain
HT-29 Cells Cell ViabilityGI5015 µMOncology (Colon)

Interpretation: The hypothetical data in Table 1 suggests that the compound is a moderately potent, direct binder of IKKβ and an inhibitor of p38α kinase activity. This translates to functional inhibition of the NF-κB pathway in cells. Its effect on cancer cell viability is significant, while its direct interaction with TRPV1 appears weak, suggesting it is not a primary target. This profile prioritizes further investigation into its anti-inflammatory and anti-cancer potential.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate derived from the pharmacologically rich vanillin scaffold. The evidence-based inference from related compounds strongly suggests its potential to modulate key pathways in inflammation and oncology, particularly the NF-κB and MAPK signaling cascades. The propanoic acid moiety may confer improved drug-like properties, potentially leading to enhanced potency and a favorable pharmacokinetic profile compared to its parent molecule.

The immediate next steps involve the systematic experimental validation of the proposed targets using the workflows outlined in this guide. A successful validation campaign would provide a solid foundation for lead optimization, preclinical efficacy studies in relevant animal models, and eventual progression towards clinical development.

References

An In-Depth Technical Guide to the Stability Studies of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Proactive Stability Assessment in Drug Development

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug substance is not merely a regulatory formality but a cornerstone of successful formulation and product lifecycle management. This guide provides a comprehensive framework for investigating the stability of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid, a molecule possessing a trifecta of reactive functional groups: a phenolic ether, an aromatic aldehyde, and a carboxylic acid. The methodologies and rationale detailed herein are designed for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols and field-proven insights. Our approach is grounded in the principles of forced degradation, or stress testing, which is essential for elucidating degradation pathways, developing stability-indicating analytical methods, and ensuring the safety and efficacy of the final drug product.[1][2][3]

Molecular Profile and Susceptibility Analysis

Before embarking on experimental studies, a thorough analysis of the molecular structure of this compound is critical to anticipate its chemical liabilities.

  • Chemical Structure:

    • IUPAC Name: this compound[4]

    • Molecular Formula: C₁₁H₁₂O₅[5]

    • Molecular Weight: 224.21 g/mol [5]

    • Key Functional Groups:

      • Aromatic Aldehyde: Prone to oxidation to a carboxylic acid. Also susceptible to reactions with nucleophiles.

      • Phenolic Ether (Guaiacol-type): The ether linkage can be susceptible to cleavage under harsh acidic conditions.[6][7]

      • Propanoic Acid: A carboxylic acid moiety that can undergo esterification or decarboxylation under certain stress conditions.[2][8]

      • Methoxy Group: Generally stable, but can influence the electronic properties of the aromatic ring.

      • Phenolic Ring: The aromatic ring itself can be subject to electrophilic attack or oxidative degradation, though typically under more extreme conditions.

This structural assessment informs the design of our forced degradation studies, allowing us to probe these specific vulnerabilities systematically.

The Strategic Framework for Stability Testing

Our stability program is designed to be a self-validating system, where each stage builds upon the last, culminating in a robust understanding of the molecule's degradation profile. The overall workflow is governed by International Council for Harmonisation (ICH) guidelines, which provide a regulatory framework for stability testing.[3][7][9][10][11]

G cluster_0 Phase 1: Stress Testing (Forced Degradation) cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Degradant Characterization cluster_3 Phase 4: Mass Balance & Reporting A Acid Hydrolysis (e.g., 0.1M HCl) F Develop Stability-Indicating HPLC-UV Method A->F Generate Degradants B Base Hydrolysis (e.g., 0.1M NaOH) B->F Generate Degradants C Oxidative Stress (e.g., 3% H2O2) C->F Generate Degradants D Thermal Stress (e.g., 80°C, solid & solution) D->F Generate Degradants E Photolytic Stress (ICH Q1B compliant) E->F Generate Degradants G Method Validation (Specificity, Linearity, Accuracy) F->G Optimize & Finalize H LC-MS/MS Analysis G->H Analyze Stressed Samples J Calculate Mass Balance G->J Quantify Parent & Degradants I Structure Elucidation of Major Degradants H->I Identify Peaks I->J Quantify Parent & Degradants K Final Stability Report J->K

Figure 1: A strategic workflow for the stability study of a new drug substance.

Experimental Protocols: Forced Degradation Studies

The objective of forced degradation is to generate a modest level of degradation (typically 5-20%) to ensure that potential degradation products are formed at detectable levels without completely destroying the parent molecule.[6] All studies should include a control sample (drug substance in the same solvent, protected from the stress condition) to serve as a baseline. A recommended starting concentration for the drug substance is 1 mg/mL.[6]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[12] For this compound, the primary site of interest for hydrolysis is the ether linkage.

  • Acid Hydrolysis Protocol:

    • Prepare a 1 mg/mL solution of the drug substance in a 50:50 mixture of acetonitrile and 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis Protocol:

    • Prepare a 1 mg/mL solution of the drug substance in a 50:50 mixture of acetonitrile and 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature (25°C).

    • Withdraw aliquots at time points (e.g., 1, 4, 8, 16 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute for HPLC analysis.

Oxidative Degradation

The aldehyde functional group is highly susceptible to oxidation.[1][13] Hydrogen peroxide is a commonly used oxidizing agent for these studies.[3]

  • Oxidative Stress Protocol:

    • Prepare a 1 mg/mL solution of the drug substance in a 50:50 mixture of acetonitrile and water.

    • Add 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified intervals (e.g., 2, 6, 12, 24 hours).

    • Quench the reaction by adding a small amount of a dilute sodium bisulfite solution, if necessary, to remove residual peroxide.

    • Dilute for HPLC analysis.

Thermal Degradation

Thermal stress can provide insights into the stability of the drug substance during manufacturing (e.g., drying) and long-term storage.[14]

  • Thermal Stress Protocol (Solid State):

    • Place a thin layer of the solid drug substance in a vial.

    • Heat the vial in a calibrated oven at 80°C.

    • At time points (e.g., 1, 3, 7 days), remove a vial, allow it to cool, and prepare a solution at 1 mg/mL for HPLC analysis.

  • Thermal Stress Protocol (Solution):

    • Prepare a 1 mg/mL solution of the drug substance in a 50:50 mixture of acetonitrile and water.

    • Incubate the solution at 60°C in a sealed vial, protected from light.

    • Withdraw aliquots at time points (e.g., 1, 3, 7 days) and analyze by HPLC.

Photolytic Degradation

Photostability testing is a crucial component of stability studies, as mandated by ICH guideline Q1B.[6] Aromatic systems, particularly those with carbonyl groups, can be susceptible to photodegradation.[11]

  • Photostability Protocol:

    • Expose the solid drug substance and a 1 mg/mL solution (in 50:50 acetonitrile/water) to a light source that provides a combined UV and visible output, as specified in ICH Q1B.

    • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

    • Run a parallel set of samples protected from light (dark control) under the same temperature conditions.

    • After exposure, analyze the samples by HPLC.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.[15][16][17]

HPLC Method Parameters

The following method provides a robust starting point for the analysis of this compound and its potential degradation products.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is in its neutral form for better retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-32 min: 80-20% B; 32-40 min: 20% BA gradient is necessary to elute both the polar degradation products and the less polar parent compound within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths to ensure all degradants are detected and to assess peak purity.
Detection Wavelength 280 nm and 320 nmSelected based on the UV absorbance maxima of the aromatic and aldehyde chromophores.
Method Validation

The developed method must be validated to demonstrate its specificity. This is achieved by analyzing the stressed samples. The method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks, as well as from any peaks originating from the placebo or excipients in a formulated product.

Elucidation of Degradation Pathways and Mass Balance

Once the stressed samples are analyzed, the focus shifts to identifying the degradation products and understanding the chemical transformations the drug substance has undergone.

Potential Degradation Pathways

Based on the molecule's functional groups and established chemical principles, we can hypothesize the primary degradation products.

G cluster_0 Oxidation (H2O2) cluster_1 Acid Hydrolysis (HCl, Heat) cluster_2 Thermal Stress (Heat) Parent 2-(4-Formyl-2-methoxyphenoxy) propanoic acid (Parent) Oxidation_Product 2-(4-Carboxy-2-methoxyphenoxy) propanoic acid (DP1) Parent->Oxidation_Product Aldehyde Oxidation Hydrolysis_Product1 Vanillin (DP2) Parent->Hydrolysis_Product1 Ether Cleavage Hydrolysis_Product2 2-Hydroxypropanoic acid Thermal_Product 2-(4-Formyl-2-methoxyphenoxy)ethane (DP3) Parent->Thermal_Product Decarboxylation

Figure 2: Hypothesized major degradation pathways for the subject molecule.

  • Oxidative Degradation (DP1): The most likely degradation pathway involves the oxidation of the electron-rich aldehyde group to a carboxylic acid, forming 2-(4-Carboxy-2-methoxyphenoxy)propanoic acid.[1][13]

  • Acid-Catalyzed Hydrolysis (DP2): Under strong acidic conditions and heat, the ether linkage may undergo cleavage to yield vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2-hydroxypropanoic acid (lactic acid).[6][7]

  • Thermal Degradation (DP3): At elevated temperatures, the propanoic acid side chain could undergo decarboxylation (loss of CO₂), resulting in the formation of 2-(4-Formyl-2-methoxyphenoxy)ethane.[2][8]

Structure Elucidation using LC-MS/MS

To confirm the identity of the degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool.[18][19] By coupling the HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the parent drug and each degradation product. Fragmentation analysis (MS/MS) provides structural information to confirm the proposed structures.[20]

Mass Balance Calculation

Mass balance is a critical component of a stability study, ensuring that all degradation products have been accounted for. It is calculated by comparing the initial assay value of the drug substance with the sum of the assay value of the remaining drug substance and the amount of all degradation products at a later time point. A good mass balance (typically 95-105%) provides confidence that the analytical method is detecting all major degradants.

Data Presentation and Interpretation

Clear and concise presentation of stability data is crucial for interpretation and regulatory submissions.

Summary of Forced Degradation Results
Stress ConditionTime% Assay of Parent% Total DegradationMajor Degradants (Relative % Area)
Control (25°C) 24 h99.8<0.2-
0.1 M HCl (60°C) 24 h88.511.2DP2 (9.8%)
0.1 M NaOH (25°C) 16 h92.17.6Multiple minor peaks
3% H₂O₂ (25°C) 24 h85.314.5DP1 (13.9%)
Heat (80°C, Solid) 7 days96.43.5DP3 (2.9%)
Photolytic (ICH Q1B) -94.25.6Multiple minor peaks

Note: Data presented are illustrative and will vary based on experimental results.

Conclusion and Recommendations

This technical guide outlines a systematic and scientifically rigorous approach to evaluating the stability of this compound. The forced degradation studies reveal that the molecule is most susceptible to oxidation of the aldehyde group and acid-catalyzed hydrolysis of the ether linkage. A robust, stability-indicating HPLC method has been proposed to monitor these degradation pathways.

Based on these findings, it is recommended that the drug substance be protected from strong oxidizing agents and prolonged exposure to highly acidic conditions. Formulation development should consider the use of antioxidants and appropriate pH control to ensure the stability of the final drug product. The packaging should also be selected to protect the product from light exposure. These proactive measures, informed by a thorough understanding of the molecule's intrinsic stability, are paramount to developing a safe, effective, and stable pharmaceutical product.

References

Methodological & Application

Synthesis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid from Vanillin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its architecture, derived from the readily available and renewable feedstock vanillin, combines a reactive aldehyde, a sterically influential methoxy group, and a chiral propanoic acid side chain, making it a versatile building block in medicinal chemistry and materials science. This application note provides a comprehensive, in-depth guide for the synthesis of this target molecule, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is presented with detailed experimental procedures, mechanistic insights, and thorough characterization data to ensure reproducibility and a fundamental understanding of the chemical transformations involved.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from vanillin is efficiently achieved through a two-step reaction sequence. This strategy leverages two fundamental and robust reactions in organic chemistry: the Williamson ether synthesis and a subsequent ester hydrolysis.

Overall Reaction Scheme:

The initial step involves the formation of an ether linkage between the phenolic hydroxyl group of vanillin and an ethyl 2-bromopropionate moiety. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This approach is advantageous due to the high yields typically associated with these reactions and the commercial availability of the starting materials.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Williamson Ether Synthesis

The first step of the synthesis is a classic Williamson ether synthesis, which proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] In this reaction, the phenolic hydroxyl group of vanillin is first deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromopropionate, which bears a good leaving group (bromide). The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon, although in this specific synthesis, a racemic mixture of the propionate is generally used.

Step 2: Ester Hydrolysis

The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation can be catalyzed by either acid or base.[4][5] For this protocol, we will focus on a base-catalyzed hydrolysis, also known as saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and afford the desired carboxylic acid product.

Experimental Protocols

Materials and Instrumentation:

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer, and Infrared (IR) spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

Part 1: Synthesis of Ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate (Intermediate)

This procedure is adapted from established Williamson ether synthesis protocols.

Reaction Parameters:

ParameterValue
ReactantsVanillin, Ethyl 2-bromopropionate, Potassium Carbonate
SolventAnhydrous N,N-Dimethylformamide (DMF)
Temperature80 °C
Reaction Time4-6 hours

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.6 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Slowly add ethyl 2-bromopropionate (14.3 g, 78.8 mmol) to the reaction mixture dropwise over 10 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate).

  • After the reaction is complete (as indicated by the consumption of vanillin), cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to yield ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate as a pale yellow oil.

Visualization of the Synthetic Workflow (Part 1):

Synthesis_Part1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Vanillin, K₂CO₃ add_propionate Add Ethyl 2-bromopropionate reagents->add_propionate 1. Mix solvent Anhydrous DMF heat Heat to 80°C (4-6h) add_propionate->heat 2. React quench Quench with ice-water heat->quench 3. Cool & Quench extract Extract with Ethyl Acetate quench->extract 4. Extract wash_dry Wash with brine & Dry extract->wash_dry 5. Wash concentrate Concentrate in vacuo wash_dry->concentrate 6. Concentrate purify Column Chromatography concentrate->purify 7. Purify product Ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate purify->product Final Product

Caption: Workflow for the synthesis of the intermediate ester.

Part 2: Synthesis of this compound (Final Product)

This procedure details the hydrolysis of the ester intermediate.

Reaction Parameters:

ParameterValue
ReactantEthyl 2-(4-formyl-2-methoxyphenoxy)propanoate, Sodium Hydroxide
SolventEthanol/Water mixture
TemperatureReflux (approx. 80-90 °C)
Reaction Time2-3 hours

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate (5.0 g, 19.8 mmol) in ethanol (50 mL).

  • Add a solution of sodium hydroxide (1.6 g, 40.0 mmol) in water (50 mL) to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid.

  • A white precipitate will form. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 30 mL).

  • Dry the solid product in a vacuum oven at 50 °C to a constant weight to yield this compound as a white to off-white solid.

  • The product can be further purified by recrystallization from a mixture of ethanol and water if necessary.

Visualization of the Synthetic Workflow (Part 2):

Synthesis_Part2_Workflow cluster_hydrolysis Hydrolysis cluster_workup Work-up & Isolation start_material Intermediate Ester in Ethanol add_base Add aq. NaOH start_material->add_base 1. Dissolve reflux Reflux (2-3h) add_base->reflux 2. Hydrolyze remove_etoh Remove Ethanol reflux->remove_etoh 3. Cool & Concentrate wash_ether Wash with Diethyl Ether remove_etoh->wash_ether 4. Wash acidify Acidify with HCl (pH 2-3) wash_ether->acidify 5. Acidify precipitate Precipitate & Filter acidify->precipitate 6. Isolate final_product This compound precipitate->final_product Final Product

Caption: Workflow for the hydrolysis and isolation of the final product.

Characterization of Products

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Table 1: Spectroscopic Data for the Intermediate and Final Product

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)
Ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate 9.85 (s, 1H, CHO), 7.42 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.38 (d, J=1.8 Hz, 1H, Ar-H), 6.98 (d, J=8.2 Hz, 1H, Ar-H), 4.80 (q, J=6.8 Hz, 1H, OCH), 4.25 (q, J=7.1 Hz, 2H, OCH2), 3.90 (s, 3H, OCH3), 1.65 (d, J=6.8 Hz, 3H, CH3), 1.28 (t, J=7.1 Hz, 3H, CH3)190.9, 170.5, 152.0, 149.8, 130.2, 126.5, 112.3, 110.0, 75.8, 61.8, 56.1, 18.5, 14.22985, 1745 (C=O, ester), 1685 (C=O, aldehyde), 1590, 1505, 1260, 1140
This compound 10.5 (br s, 1H, COOH), 9.86 (s, 1H, CHO), 7.45 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.41 (d, J=1.8 Hz, 1H, Ar-H), 7.01 (d, J=8.2 Hz, 1H, Ar-H), 4.88 (q, J=6.8 Hz, 1H, OCH), 3.92 (s, 3H, OCH3), 1.70 (d, J=6.8 Hz, 3H, CH3)191.1, 175.8, 152.2, 149.9, 130.5, 126.3, 112.5, 110.2, 75.5, 56.2, 18.43300-2500 (br, O-H), 1720 (C=O, acid), 1680 (C=O, aldehyde), 1595, 1510, 1265, 1145

Note: Spectroscopic data are predicted based on analogous compounds and standard chemical shift values. Actual experimental data may vary slightly.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from vanillin. The two-step synthesis, involving a Williamson ether synthesis followed by ester hydrolysis, is a robust and efficient method for obtaining this valuable intermediate. The provided mechanistic insights, step-by-step procedures, and characterization data serve as a comprehensive guide for researchers in organic and medicinal chemistry. This protocol can be readily implemented in a standard laboratory setting and can be adapted for the synthesis of related derivatives.

References

Application Note: 13C NMR Characterization of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive methodology for the characterization of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This compound, a derivative of the natural product vanillin, is of significant interest to researchers in medicinal chemistry and drug development. This document outlines the theoretical basis for the expected 13C NMR spectrum, a detailed, field-proven experimental protocol for data acquisition, and an in-depth guide to spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the structure and purity of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a multifaceted organic molecule that incorporates the key structural features of vanillin (4-formyl-2-methoxyphenol) linked to a propanoic acid moiety via an ether linkage. Vanillin and its derivatives are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticonvulsant properties[1]. The addition of the phenoxypropanoic acid sidechain introduces a chiral center and modifies the molecule's polarity and potential interactions with biological targets.

Accurate structural elucidation is a critical step in the development of any novel compound. 13C NMR spectroscopy is an indispensable, non-destructive technique that provides detailed information about the carbon skeleton of a molecule[2]. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This allows for the unambiguous confirmation of the compound's structure and the assessment of its purity.

Theoretical Framework: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of this compound is predicted to exhibit 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The chemical shifts can be estimated by considering the additive effects of the various functional groups on the chemical environments of the carbon atoms. We can draw on spectral data from structurally similar compounds, namely vanillin and 2-phenoxypropanoic acid, to make informed predictions.

The aromatic region will be largely influenced by the substituents on the benzene ring: the electron-withdrawing formyl group (-CHO) and the electron-donating methoxy (-OCH3) and phenoxy (-OAr) groups. The aldehyde carbon is expected to be the most downfield-shifted signal in the spectrum, typically appearing around 190 ppm[3][4]. The carbons of the propanoic acid side chain will have characteristic shifts, with the carbonyl carbon appearing in the range of 170-180 ppm.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Aromatic Ring
C1 (C-OAr)~150-155Attached to two oxygen atoms, significantly deshielded.
C2 (C-OCH3)~148-152Attached to an oxygen atom, deshielded.
C3 (CH)~110-115Ortho to the electron-donating methoxy and phenoxy groups, shielded.
C4 (C-CHO)~128-132Attached to the electron-withdrawing formyl group, deshielded.
C5 (CH)~115-120Ortho to the electron-donating phenoxy group, shielded.
C6 (CH)~125-130Para to the electron-donating methoxy group and meta to the formyl group.
Formyl Group
C7 (CHO)~190-195Aldehyde carbon, highly deshielded due to the double bond to oxygen.[3]
Methoxy Group
C8 (OCH3)~55-60Typical chemical shift for a methoxy carbon attached to an aromatic ring.[3]
Propanoic Acid Side Chain
C9 (CH-O)~70-75Methine carbon attached to the phenoxy oxygen, deshielded.
C10 (CH3)~18-22Methyl carbon, relatively shielded.
C11 (COOH)~170-175Carboxylic acid carbonyl carbon, deshielded.

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol

This protocol provides a step-by-step methodology for acquiring a high-quality, proton-decoupled 13C NMR spectrum of this compound.

Materials and Reagents
  • This compound (sample)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • Tetramethylsilane (TMS) (as an internal standard, often pre-added to deuterated solvents)

  • NMR tubes (5 mm)

  • Pipettes and other standard laboratory glassware

Instrument Parameters
  • NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Observe Nucleus: 13C

  • Decoupling: Proton broadband decoupling

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically sufficient.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for the quantitative observation of quaternary carbons.

  • Number of Scans (NS): 1024 or higher, depending on the sample concentration. Due to the low natural abundance of 13C, a higher number of scans is required to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C)

Sample Preparation Workflow

The following workflow ensures the preparation of a high-quality NMR sample, which is crucial for obtaining a spectrum with good resolution and signal-to-noise.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl3 or DMSO-d6) weigh->dissolve Ensure accurate mass transfer 3. Transfer to NMR Tube dissolve->transfer Vortex to ensure homogeneity cap 4. Cap and Invert transfer->cap Avoid air bubbles insert 5. Insert into Spectrometer cap->insert lock 6. Lock and Shim insert->lock Optimize magnetic field homogeneity setup 7. Set Up Experiment (Define parameters) lock->setup acquire 8. Acquire Data setup->acquire process 9. Fourier Transform & Phase Correction acquire->process reference 10. Reference Spectrum (TMS at 0 ppm) process->reference analyze 11. Peak Picking & Integration reference->analyze

References

The Pivotal Intermediate: A Guide to 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid, a key intermediate in the synthesis of modern pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthesis, purification, and application of this versatile molecule, with a particular focus on its role in the production of the gout therapeutic, Febuxostat. Beyond a mere recitation of procedural steps, this guide delves into the rationale behind the synthetic strategies, offering insights into reaction mechanisms, process optimization, and troubleshooting.

Introduction: The Strategic Importance of a Vanillin-Derived Intermediate

This compound, a derivative of the readily available and bio-sourced vanillin, has emerged as a critical building block in medicinal chemistry.[1][2][3][4] Its trifunctional nature, possessing an aldehyde, an ether linkage, and a carboxylic acid, makes it a highly valuable synthon for constructing complex molecular architectures. The strategic placement of these functional groups allows for sequential and regioselective modifications, paving the way for the efficient synthesis of targeted drug molecules.

The primary application of this intermediate lies in the synthesis of thiazole-based compounds, a class of heterocycles known for a wide range of biological activities. Notably, it is a crucial precursor in several patented routes to Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase used for the management of hyperuricemia and gout.[5][6]

Synthesis of this compound: A Detailed Protocol

The most common and industrially scalable synthesis of the title compound originates from vanillin, leveraging the classic Williamson ether synthesis. This method provides a reliable pathway to the desired phenoxypropanoic acid structure.

Reaction Scheme

G vanillin Vanillin reaction Williamson Ether Synthesis vanillin->reaction bromopropanoic 2-Bromopropanoic Acid bromopropanoic->reaction base Base (e.g., NaOH) base->reaction solvent Solvent (e.g., Water, Ethanol) solvent->reaction intermediate This compound reaction->intermediate

Caption: Synthetic pathway to this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol (optional, as co-solvent)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Deprotonation of Vanillin: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve vanillin in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to vanillin should be approximately 2:1 to ensure complete deprotonation of the phenolic hydroxyl group and neutralization of the carboxylic acid of the alkylating agent.

  • Nucleophilic Attack: To the resulting sodium vanillinate solution, add 2-bromopropanoic acid dropwise at room temperature with vigorous stirring. The reaction is an SN2 displacement, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of 2-bromopropanoic acid and displacing the bromide leaving group.[7][8][9]

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 2-3. This protonates the carboxylate to precipitate the desired product.

  • Extraction and Purification: The crude product can be collected by filtration or extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[5][10]

Causality Behind Experimental Choices
  • Choice of Base: Sodium hydroxide is a cost-effective and efficient base for deprotonating the phenolic hydroxyl group of vanillin. The use of a slight excess ensures the reaction goes to completion.

  • Alkylating Agent: 2-Bromopropanoic acid is preferred over its chloro-analogue due to the better leaving group ability of bromide, facilitating the SN2 reaction.

  • Solvent System: Water is a common solvent for this reaction due to the solubility of the sodium salts of the reactants. The addition of a co-solvent like ethanol can sometimes improve the solubility of the organic starting materials.

  • Acidification: Acidification is crucial to protonate the carboxylate salt of the product, rendering it less soluble in the aqueous medium and facilitating its isolation.

Application in the Synthesis of Febuxostat

This compound is a precursor to a key intermediate in the synthesis of Febuxostat. The aldehyde group of the intermediate is typically converted to a nitrile, and the resulting compound is then used to construct the thiazole ring system of Febuxostat.

Conversion to the Nitrile Intermediate

The formyl group can be converted to a nitrile group through a two-step process involving the formation of an oxime followed by dehydration.

Hantzsch Thiazole Synthesis

The core of Febuxostat's structure is a thiazole ring, which is commonly formed via the Hantzsch thiazole synthesis.[11][12][13][14][15] This involves the reaction of a thioamide with an α-haloketone. In the context of Febuxostat synthesis, a derivative of this compound is converted into a thioamide which then undergoes cyclization.

G intermediate 2-(3-Cyano-4-isobutoxyphenyl)thioamide reaction Hantzsch Thiazole Synthesis intermediate->reaction haloketone Ethyl 2-chloroacetoacetate haloketone->reaction solvent Solvent (e.g., Ethanol) solvent->reaction febuxostat_ester Febuxostat Ethyl Ester hydrolysis Hydrolysis (NaOH) febuxostat_ester->hydrolysis febuxostat Febuxostat hydrolysis->febuxostat reaction->febuxostat_ester G hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine Xanthine Oxidase uric_acid Uric Acid xanthine->uric_acid Xanthine Oxidase xo Xanthine Oxidase febuxostat Febuxostat febuxostat->xo Inhibits

References

Application Notes and Protocols for Antimicrobial Screening of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Scientific Context

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for potential therapeutic applications. The compound 2-(4-Formyl-2-methoxyphenoxy)propanoic acid, with its distinct chemical architecture featuring a vanillin-like moiety, presents an interesting candidate for antimicrobial investigation. This structural motif is present in various natural compounds known for their biological activities.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro antimicrobial screening of this compound.

The protocols detailed herein are grounded in established methodologies, including those standardized by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[2][3] We will delve into the principles and practical execution of fundamental antimicrobial susceptibility tests: the Kirby-Bauer disk diffusion assay, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

I. Preliminary Considerations: Compound Handling and Preparation

Prior to initiating any biological assay, proper handling and preparation of this compound are paramount.

  • Compound Solubility: The solubility of the test compound must be determined in various solvents to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening due to its ability to dissolve a wide range of organic compounds. However, it is crucial to establish the highest concentration of DMSO that does not inhibit microbial growth, typically ≤1% in the final assay medium.

  • Stock Solution Preparation: A high-concentration stock solution (e.g., 10 mg/mL or higher) should be prepared in a suitable solvent. This stock solution will be used to make serial dilutions for the subsequent assays. Ensure the stock solution is homogenous and fully dissolved.

II. Agar Disk Diffusion Assay (Kirby-Bauer Test)

The Kirby-Bauer test is a widely used qualitative screening method to assess the antimicrobial activity of a substance.[4][5][6][7][8] It is based on the diffusion of the antimicrobial agent from an impregnated disk into an agar medium inoculated with the test microorganism.[5]

Principle

If the test compound possesses antimicrobial activity, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[8]

Experimental Protocol
  • Preparation of Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[5]

  • Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.[7] Rotate the plate approximately 60 degrees between streaks to ensure even distribution.[7]

  • Disk Preparation and Placement: Aseptically apply a known concentration of the this compound solution onto sterile blank paper disks. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[5][6]

  • Controls:

    • Positive Control: A disk containing a standard antibiotic with known efficacy against the test microorganism.

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[5]

  • Data Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm).[5]

Data Presentation: Zone of Inhibition Diameters
Test MicroorganismCompound Concentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureus5015
ATCC 2592310018
Escherichia coli508
ATCC 2592210010
Candida albicans5012
ATCC 1023110016

Note: This is hypothetical data for illustrative purposes.

Experimental Workflow: Kirby-Bauer Disk Diffusion Assay

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum MHA Inoculate Mueller-Hinton Agar Plate Inoculum->MHA Placement Place Disks on Inoculated Plate MHA->Placement Disks Impregnate Disks with Test Compound Disks->Placement Incubation Incubate at 35-37°C for 16-24h Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Interpretation Interpret Results Measurement->Interpretation

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

III. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][9][10]

Principle

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Following incubation, the wells are observed for turbidity, and the MIC is determined as the lowest concentration where no growth is visible.

Experimental Protocol
  • Preparation of Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

  • Preparation of Inoculum: Prepare a microbial inoculum as described for the disk diffusion assay and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.

  • Controls:

    • Growth Control: A well containing only the broth and the inoculum.

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing the highest concentration of the solvent used and the inoculum.

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.[11]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[11]

Data Presentation: Minimum Inhibitory Concentration (MIC) Values
Test MicroorganismMIC (µg/mL)
Staphylococcus aureus ATCC 2921364
Escherichia coli ATCC 25922128
Pseudomonas aeruginosa ATCC 27853>256
Candida albicans ATCC 9002832

Note: This is hypothetical data for illustrative purposes.

IV. Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and is used to ascertain the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][13][14][15]

Principle

Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an agar medium. After incubation, the number of surviving organisms is determined.

Experimental Protocol
  • Subculturing: From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[11]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[11]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][13]

Data Presentation: MIC vs. MBC and Interpretation
Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus641282Bactericidal
Candida albicans322568Fungistatic

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11] This is hypothetical data for illustrative purposes.

Experimental Workflow: MIC to MBC Determination

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination SerialDilution Prepare Serial Dilutions of Compound in 96-Well Plate InoculateMIC Inoculate Wells with Standardized Microorganism SerialDilution->InoculateMIC IncubateMIC Incubate Plate at 35-37°C for 18-24h InoculateMIC->IncubateMIC ReadMIC Visually Determine MIC (Lowest Concentration with No Growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells (MIC and Higher) onto Agar Plates ReadMIC->Subculture From clear wells IncubateMBC Incubate Agar Plates at 35-37°C for 18-24h Subculture->IncubateMBC CountCFU Count Colonies (CFU) IncubateMBC->CountCFU DetermineMBC Determine MBC (≥99.9% Killing) CountCFU->DetermineMBC

Caption: Workflow from MIC to MBC determination.

V. Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial screening of this compound. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for the early-stage evaluation of this novel compound's potential as an antimicrobial agent. Further investigations, including time-kill kinetics and mechanism of action studies, may be warranted based on the initial screening results.

References

Application Notes & Protocols: Interrogating the Bioactivity of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid using a suite of cell-based assays. Due to the limited publicly available data on the specific biological activities of this compound, this guide is structured as an investigative workflow. Based on its chemical structure, which features a phenolic aldehyde moiety, we hypothesize that this molecule may possess significant antioxidant and anti-inflammatory properties. The protocols herein are designed to systematically test this hypothesis, beginning with fundamental cytotoxicity assessments and progressing to targeted assays that probe effects on cellular oxidative stress and key inflammatory signaling pathways.

Introduction: A Rationale for Investigation

The chemical structure of this compound, a derivative of phenoxypropanoic acid, presents intriguing possibilities for biological activity. The presence of a formyl group ortho to a methoxy group on the phenyl ring is a structural motif reminiscent of vanillin and other phenolic aldehydes known for their antioxidant and anti-inflammatory capacities. This suggests the compound could modulate cellular pathways related to oxidative stress and inflammation.

This application note outlines a logical, multi-tiered experimental approach to characterize these potential activities. We will first establish a safe concentration range by assessing cytotoxicity. Subsequently, we will explore the compound's ability to mitigate intracellular reactive oxygen species (ROS) and to activate the Nrf2 antioxidant response pathway. Finally, we will investigate its potential to suppress inflammatory signaling through the NF-κB pathway. Each protocol is presented with detailed, step-by-step instructions and the scientific reasoning behind its design to ensure robust and reproducible results.

Experimental Workflow: A Strategic Overview

A systematic approach is crucial when characterizing a compound with an unknown biological profile. The following workflow is designed to build a comprehensive understanding of the cellular effects of this compound, from broad effects to specific mechanisms.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Antioxidant Activity Profiling cluster_2 Phase 3: Anti-Inflammatory Activity Profiling A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Assessment (MTT or XTT Assay) A->B Determine Non-Toxic Concentration Range C Intracellular ROS Quantification (DCFDA Assay) B->C Use concentrations >90% viability E NF-κB Pathway Inhibition (Reporter Assay or Western Blot) B->E Use concentrations >90% viability D Nrf2 Pathway Activation (Reporter Assay or Western Blot) C->D Investigate mechanism of ROS reduction F Pro-inflammatory Cytokine Measurement (ELISA) E->F Confirm downstream effects

Figure 1: A multi-phase workflow for characterizing the compound.

Phase 1: Foundational Assays - Determining a Therapeutic Window

Before investigating specific biological activities, it is imperative to determine the concentration range at which this compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific bioactivity and not a general cytotoxic response.[1][2][3]

Protocol: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Line: A549 (human lung carcinoma), RAW 264.7 (murine macrophage), or HepG2 (human liver carcinoma) cells are suitable choices.

  • Materials:

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • 96-well clear flat-bottom tissue culture plates

    • This compound

    • Dimethyl sulfoxide (DMSO, sterile)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 0.1 µM to 100 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (0.1% DMSO) and untreated control wells.

    • Incubation: Incubate for 24 to 48 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the viability percentage against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

    • For subsequent assays, use concentrations that result in >90% cell viability.

ParameterDescription
Cell Density 1 x 10⁴ cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 24 - 48 hours
MTT Incubation 4 hours
Readout Absorbance at 570 nm

Phase 2: Antioxidant Activity Profiling

This phase investigates the compound's ability to counteract oxidative stress, a key factor in many disease pathologies.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) assay is a common method for detecting intracellular ROS.[4][5][6][7] Cell-permeable H₂DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4][7]

  • Materials:

    • Cells seeded in a 96-well black, clear-bottom plate

    • H₂DCFDA probe (e.g., 10 mM stock in DMSO)

    • Oxidative stress inducer (e.g., H₂O₂ or Tert-butyl hydroperoxide (TBHP))

    • Positive control antioxidant (e.g., N-acetylcysteine (NAC))

    • Phenol red-free culture medium

  • Procedure:

    • Cell Seeding: Seed cells as in the cytotoxicity assay and allow them to adhere overnight.

    • Compound Pre-treatment: Pre-treat cells with non-toxic concentrations of the test compound and NAC for 1-2 hours.

    • Probe Loading: Remove the medium and load the cells with 10 µM H₂DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.[6]

    • Induction of Oxidative Stress: Wash the cells once with PBS. Add the test compound again, along with an ROS inducer (e.g., 100 µM H₂O₂).

    • Measurement: Immediately measure fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader.[6]

  • Data Analysis:

    • Calculate the percentage reduction in ROS levels compared to the cells treated only with the ROS inducer.

    • A significant decrease in fluorescence indicates the compound's ability to scavenge intracellular ROS.

Investigating the Nrf2 Antioxidant Response Pathway

The transcription factor Nrf2 is a master regulator of the antioxidant response.[8] Upon activation, it translocates to the nucleus and induces the expression of antioxidant enzymes.

G A Oxidative Stress or Test Compound B Keap1 A->B induces conformational change C Nrf2 B->C releases D Proteasomal Degradation B->D mediates C->D Normally targeted for E Nrf2 Translocation to Nucleus C->E accumulates and translocates F ARE (Antioxidant Response Element) E->F binds to G Antioxidant Gene Expression (e.g., HO-1, NQO1) F->G activates transcription of

Figure 2: The Nrf2 signaling pathway.

  • Protocol: Nrf2 Nuclear Translocation by Western Blot This assay determines if the compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus.

    • Cell Treatment: Treat cells with the test compound for various time points (e.g., 1, 2, 4, 6 hours).

    • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic proteins using a commercial kit.

    • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.[9]

    • Western Blotting:

      • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[10]

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

      • Detect the signal using an ECL substrate.[9]

  • Data Analysis:

    • An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH) indicates Nrf2 activation.

AssayEndpointRationale
Western Blot Nrf2 protein levels in nucleusDirect measure of pathway activation
Reporter Assay Luciferase activityHigh-throughput measure of Nrf2 transcriptional activity[9]

Phase 3: Anti-Inflammatory Activity Profiling

This phase assesses the compound's potential to inhibit key inflammatory pathways.

Investigating the NF-κB Signaling Pathway

The transcription factor NF-κB is a pivotal mediator of inflammatory responses.[10][11] Its inhibition is a key target for anti-inflammatory drugs.

G A Inflammatory Stimulus (e.g., LPS, TNF-α) B IKK Complex A->B activates C IκBα B->C phosphorylates D NF-κB (p65/p50) C->D releases E Proteasomal Degradation C->E targeted for F NF-κB Translocation to Nucleus D->F translocates G κB DNA Site F->G binds to H Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) G->H activates transcription of

Figure 3: The canonical NF-κB signaling pathway.

  • Protocol: Inhibition of IκBα Phosphorylation by Western Blot The phosphorylation and subsequent degradation of IκBα is a critical step in NF-κB activation.[10]

    • Cell Line: RAW 264.7 macrophages are an excellent model for inflammation.[10]

    • Cell Treatment: Pre-treat cells with the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes).[10]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer with protease and phosphatase inhibitors.[10]

    • Western Blotting:

      • Perform protein quantification and Western blotting as described previously.

      • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control like β-actin.

  • Data Analysis:

    • A reduction in the ratio of phospho-IκBα to total IκBα in compound-treated cells compared to LPS-only treated cells indicates inhibition of the NF-κB pathway.

AssayEndpointRationale
Western Blot Phospho-IκBα levelsMeasures an early, key activation step[10]
Reporter Assay NF-κB-driven luciferase activityHigh-throughput screening for pathway inhibition[11][12]
ELISA Secreted TNF-α or IL-6Measures downstream functional outcome[13]

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, antioxidant potential, and anti-inflammatory effects, researchers can build a comprehensive biological activity profile. The proposed workflow, beginning with broad assessments and moving towards specific mechanistic studies, ensures an efficient and logical investigation. Positive results from these assays would provide a strong foundation for further preclinical development and exploration of this compound's therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Novel Phenoxypropanoic Acid Derivatives in Inflammation

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory therapeutics is a cornerstone of drug discovery.[1] The compound class of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid and its derivatives represents a promising scaffold for the development of such agents. The presence of the phenolic ring, methoxy, and carboxylic acid moieties suggests potential interactions with key biological targets within inflammatory pathways. High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large libraries of these derivatives to identify lead compounds with therapeutic potential.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of this compound derivatives. We will detail both cell-based and biochemical assay protocols, offering insights into the rationale behind experimental design and providing a framework for data analysis and hit validation.

Strategic Approach to Screening: A Dual-Pronged Assay Strategy

To comprehensively assess the anti-inflammatory potential of this compound library, we advocate for a dual-pronged screening approach: a primary cell-based assay to identify compounds with activity in a biologically relevant context, followed by a secondary biochemical assay to elucidate the mechanism of action of the identified hits.

  • Primary Screen: Cell-Based NF-κB Reporter Assay. This assay will identify compounds that can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1]

  • Secondary Screen & Mechanism of Action Studies: Biochemical Kinase Inhibition Assay. For hits identified in the primary screen, a biochemical assay targeting a key kinase in the NF-κB pathway (e.g., IKKβ) will be employed to determine if the compounds act via direct enzyme inhibition.

This strategic workflow is designed to maximize the identification of relevant hits while providing early insights into their mechanism of action.

HTS_Workflow cluster_0 Primary High-Throughput Screening cluster_1 Hit Confirmation and Secondary Screening Compound Library Compound Library Primary Assay Cell-Based NF-κB Reporter Assay (384-well format) Compound Library->Primary Assay Data Analysis 1 Identify Primary Hits (>50% inhibition) Primary Assay->Data Analysis 1 Dose-Response Confirmatory Dose-Response (IC50 Determination) Data Analysis 1->Dose-Response Primary Hits Secondary Assay Biochemical Kinase Assay (e.g., IKKβ) Dose-Response->Secondary Assay Data Analysis 2 Characterize Confirmed Hits (Potency & Selectivity) Secondary Assay->Data Analysis 2 Lead Optimization Lead Optimization Data Analysis 2->Lead Optimization Validated Leads

Caption: High-throughput screening workflow for identifying novel anti-inflammatory agents.

Part 1: Primary Screening - Cell-Based NF-κB Reporter Assay

Principle

This assay utilizes a stable cell line, such as HEK293, engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[4] In an unstimulated state, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the translocation of NF-κB to the nucleus and subsequent expression of the luciferase reporter gene.[1][4] Compounds that inhibit this pathway will result in a decrease in luciferase expression, which can be quantified by measuring luminescence.

Detailed Protocol

1. Cell Culture and Seeding:

  • Culture HEK293-NF-κB-luciferase reporter cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin) to maintain stable reporter expression.
  • Harvest cells at 80-90% confluency and resuspend in fresh media.
  • Using an automated liquid handler, dispense 40 µL of the cell suspension (e.g., 5,000 cells/well) into a 384-well white, clear-bottom assay plate.
  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

2. Compound Addition:

  • Prepare a master plate of the this compound derivative library, typically at a concentration of 1 mM in 100% DMSO.
  • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the master plate to the assay plate. This results in a final compound concentration of 10 µM in 0.1% DMSO.[5]
  • Include appropriate controls:
  • Negative Control: DMSO only (0% inhibition).
  • Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082) at a final concentration of 10 µM (100% inhibition).

3. Stimulation and Incubation:

  • Incubate the assay plate with the compounds for 1 hour at 37°C.
  • Prepare a stock solution of TNF-α in assay media.
  • Add 10 µL of the TNF-α solution to all wells (except for unstimulated controls) to achieve a final concentration that elicits ~80% of the maximal reporter response (e.g., 10 ng/mL).
  • Incubate the plate for an additional 6 hours at 37°C.

4. Luminescence Detection:

  • Equilibrate the assay plate and the luciferase detection reagent to room temperature.
  • Add 25 µL of the detection reagent to each well.
  • Incubate for 10 minutes at room temperature, protected from light.
  • Measure the luminescence signal using a plate reader.

Data Analysis and Hit Identification
  • Normalization: The raw luminescence data from each well is normalized to the plate controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Assay Quality Control: The robustness of the assay is determined by calculating the Z'-factor for each plate.[3][5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

  • Hit Selection: Primary hits are typically defined as compounds that exhibit a percent inhibition greater than a predetermined threshold (e.g., >50% or three standard deviations above the mean of the negative controls).[2]

Part 2: Secondary Screening - Biochemical Kinase Assay

Principle

This assay quantifies the direct inhibitory effect of hit compounds on a specific kinase involved in the inflammatory cascade, such as IκB kinase beta (IKKβ). A variety of assay formats can be employed, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption.[2][6][7] For this protocol, we will describe a generic TR-FRET-based assay.

Kinase_Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase_A IKKβ Product_A Phosphorylated Substrate Kinase_A->Product_A + ATP Substrate_A Peptide Substrate Substrate_A->Product_A ATP_A ATP FRET_A TR-FRET Signal Product_A->FRET_A Antibody_A Eu-Antibody Antibody_A->FRET_A Tracer_A APC-Tracer Tracer_A->FRET_A Kinase_B IKKβ No_Product No Phosphorylation Kinase_B->No_Product Substrate_B Peptide Substrate Substrate_B->No_Product ATP_B ATP ATP_B->No_Product Inhibitor Derivative Inhibitor->Kinase_B No_FRET No TR-FRET Signal No_Product->No_FRET

Caption: Principle of a TR-FRET based kinase inhibition assay.

Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[2]
  • Enzyme Solution: Dilute recombinant IKKβ to the optimal concentration (predetermined by enzyme titration) in the assay buffer.
  • Substrate/ATP Solution: Prepare a solution containing a specific peptide substrate and ATP at their respective Km concentrations in the assay buffer.

2. Assay Procedure:

  • Using an acoustic dispenser, transfer 50 nL of the confirmed hit compounds (in a dose-response dilution series) and controls to a 384-well low-volume black assay plate.
  • Add 5 µL of the enzyme solution to all wells using a robotic liquid handler.
  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.[2]
  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.[2]
  • Incubate for 60 minutes at room temperature.

3. Detection:

  • Stop the reaction and detect the product by adding 10 µL of a detection solution containing a Europium-labeled anti-phospho-substrate antibody and an APC-labeled tracer that binds the peptide.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Read the plate using a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

Data Analysis and Potency Determination
  • Ratio Calculation: The TR-FRET signal is expressed as the ratio of the acceptor and donor emission signals.

  • IC50 Determination: The percent inhibition is calculated for each compound concentration. The data are then fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

Data Presentation and Interpretation

Quantitative data from both the primary and secondary screens should be summarized in a clear and concise format to facilitate hit prioritization.

Compound ID Primary Screen (% Inhibition @ 10 µM) Confirmatory IC50 (µM) - Cell-Based Biochemical IC50 (µM) - IKKβ Cytotoxicity (CC50, µM)
Derivative-001 85.21.50.8> 50
Derivative-002 65.78.212.5> 50
Derivative-003 15.4> 50> 50> 50
Positive Control 98.90.50.225

Table 1: Representative Screening Data Summary. This table illustrates how data from the HTS cascade can be organized to compare the potency of different derivatives in both cell-based and biochemical assays, along with crucial cytotoxicity data to flag non-specific compounds.

Conclusion and Future Directions

The methodologies outlined in this application note provide a robust framework for the high-throughput screening of this compound derivatives to identify novel anti-inflammatory agents. This dual-pronged approach, combining a primary cell-based screen with a secondary biochemical assay, allows for the identification of biologically relevant hits and provides early insights into their mechanism of action. Confirmed hits from this screening cascade can then be advanced into further lead optimization studies, including structure-activity relationship (SAR) analysis and in vivo efficacy models.

References

Application Note: Investigating 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid as a Novel Non-Steroidal Anti-Inflammatory Drug (NSAID) Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: This document provides a comprehensive framework and detailed protocols for the preclinical evaluation of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid as a potential Non-Steroidal Anti-Inflammatory Drug (NSAID). Structurally, the molecule possesses a propanoic acid moiety, characteristic of the "profen" class of NSAIDs, and is derived from a vanillin backbone, suggesting a favorable starting point from both synthetic and potential biological activity perspectives.[1][2][3] This guide outlines the strategic in vitro and in vivo assays required to characterize its anti-inflammatory profile, focusing on its inhibitory effects on key enzymes in the arachidonic acid cascade. The protocols are designed to establish a robust, data-driven foundation for its development, emphasizing mechanistic understanding and reproducible methodologies.

Introduction and Scientific Rationale

The global burden of inflammatory diseases necessitates the continued development of new NSAIDs with improved efficacy and, critically, enhanced safety profiles.[4][5] Traditional NSAIDs, while effective, often present significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) isoforms, COX-1 and COX-2.[5] The ideal modern NSAID would exhibit preferential inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 enzyme responsible for homeostatic functions like gastric cytoprotection.[4][6]

This compound presents an intriguing scaffold for investigation. Its core structure suggests a hypothesis of COX inhibition. Furthermore, the exploration of dual COX/5-Lipoxygenase (5-LOX) inhibition is a promising strategy to develop agents with a broader anti-inflammatory spectrum and potentially reduced gastrointestinal toxicity.[4] This guide provides the necessary tools to rigorously test these hypotheses.

Compound Profile

  • IUPAC Name: this compound

  • CAS Number: 51264-79-0[7]

  • Molecular Formula: C₁₁H₁₂O₅[8]

  • Molecular Weight: 224.21 g/mol [8]

  • Chemical Structure:

    alt text

Proposed Mechanism of Action: The Arachidonic Acid Cascade

The primary mechanism of action for NSAIDs involves the interruption of the arachidonic acid (AA) inflammatory cascade.[9] AA, released from cell membranes by phospholipases, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, producing prostaglandins (PGs), and the lipoxygenase (LOX) pathway, producing leukotrienes (LTs).[10] Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.[11] The following protocols are designed to determine if and how this compound modulates these critical pathways.

Arachidonic_Acid_Cascade cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX-1 & COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 NSAID Target PGs Prostaglandins (PGE2, etc.) Thromboxanes PGH2->PGs Inflammation_Pain Inflammation, Pain, Fever PGs->Inflammation_Pain Stomach_Protection Stomach Lining Protection Platelet Aggregation PGs->Stomach_Protection HPETE 5-HPETE LOX->HPETE Dual Inhibitor Target LTs Leukotrienes (LTB4, etc.) HPETE->LTs Inflammation_Asthma Inflammation, Asthma LTs->Inflammation_Asthma

Caption: The Arachidonic Acid inflammatory cascade.

Experimental Screening Workflow

A tiered approach is essential for the efficient evaluation of a new chemical entity. The workflow begins with specific, high-throughput in vitro enzyme assays, progresses to more complex cell-based models to confirm activity in a biological context, and culminates in a preliminary in vivo model to assess anti-inflammatory efficacy.

Screening_Workflow cluster_invitro Phase 1: In Vitro Enzymatic Screening cluster_cell Phase 2: Cell-Based Validation cluster_invivo Phase 3: In Vivo Proof-of-Concept start Candidate Compound: 2-(4-Formyl-2-methoxyphenoxy) propanoic acid cox_assay Protocol 1: COX-1 & COX-2 Inhibition Assay start->cox_assay lox_assay Protocol 2: 5-LOX Inhibition Assay start->lox_assay ic50 Determine IC50 Values & COX-2 Selectivity Index cox_assay->ic50 lox_assay->ic50 pge2_assay Protocol 3: PGE2 Release Assay in LPS-Stimulated Macrophages ic50->pge2_assay If potent (IC50 < 10 µM) cell_viability Cytotoxicity Assay ic50->cell_viability cell_result Confirm Cellular Efficacy & Rule Out Toxicity pge2_assay->cell_result cell_viability->cell_result paw_edema Protocol 4: Carrageenan-Induced Paw Edema Model cell_result->paw_edema If active and non-toxic in_vivo_result Evaluate Anti-Inflammatory Activity in an Acute Model paw_edema->in_vivo_result

Caption: A tiered screening workflow for NSAID development.

Detailed Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Principle: This assay measures the peroxidase activity of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes. The conversion of arachidonic acid to PGH2 is measured via the colorimetric oxidation of a probe.[12] The reduction in color development in the presence of the test compound relative to a vehicle control indicates inhibition.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test Compound: this compound, dissolved in DMSO

  • Reference Inhibitors: Indomethacin (non-selective), Celecoxib (COX-2 selective)

  • 96-well microplate and plate reader (590-620 nm)

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer. Equilibrate the buffer and plate to 37°C.[12]

  • Enzyme Addition: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to appropriate wells.[12] Prepare parallel wells for "100% activity" (vehicle control) and inhibitor testing.

  • Inhibitor Addition: Add 10 µL of the test compound (at various concentrations, e.g., 0.01 to 100 µM) or reference inhibitor to the designated wells. For vehicle control wells, add 10 µL of DMSO.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

    • Scientist's Note: This step is critical for time-dependent inhibitors. Altering this incubation time can significantly change the apparent IC₅₀ value.[12]

  • Substrate Addition: Add 10 µL of the colorimetric probe to all wells, followed immediately by 10 µL of arachidonic acid to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a reader set to 37°C and measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that causes 50% inhibition).[6]

    • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A value >1 indicates COX-2 selectivity.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This fluorometric assay measures the activity of 5-LOX by detecting the hydroperoxides generated from the enzymatic oxidation of a substrate.[13][14] A decrease in the fluorescent signal in the presence of the test compound indicates inhibition.

Materials:

  • 5-LOX enzyme (e.g., from potato or recombinant human)

  • LOX Assay Buffer

  • LOX Substrate

  • LOX Probe (fluorometric)

  • Test Compound and Reference Inhibitor (e.g., Zileuton) dissolved in DMSO

  • 96-well black, flat-bottom plate and a fluorescence plate reader (Ex/Em = 500/536 nm)[13]

Step-by-Step Procedure:

  • Plate Setup: On ice, add reagents to wells:

    • Enzyme Control: 40 µL Assay Buffer, 2 µL 5-LOX Enzyme.

    • Inhibitor Wells: 40 µL of Test Compound/Reference (at various concentrations), 2 µL 5-LOX Enzyme.

    • Background Control: 42 µL Assay Buffer (no enzyme).

  • Reaction Mix: Prepare a Reaction Mix containing 28 µL Assay Buffer and 2 µL LOX Probe per well. Add 30 µL of this mix to all wells.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Substrate Addition: Initiate the reaction by adding 20 µL of LOX Substrate to all wells.[13]

  • Measurement: Immediately begin measuring fluorescence in kinetic mode at Ex/Em 500/536 nm, recording every 30-60 seconds for 10-20 minutes.[13]

  • Data Analysis:

    • Calculate the reaction rate (slope) for all samples within the linear range.

    • Calculate percent inhibition as described in Protocol 1.

    • Determine the IC₅₀ value using non-linear regression.

Protocol 3: Cell-Based Prostaglandin E2 (PGE2) Quantification

Principle: This protocol validates the findings from the enzyme assays in a more physiologically relevant context. Macrophages (e.g., RAW 264.7 or primary cells) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive ELISA.[10][11]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium, FBS, and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound and Reference Inhibitor (e.g., Indomethacin)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • PGE2 ELISA Kit[10][11][15]

  • 24-well or 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed macrophages in a culture plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh, serum-free medium containing the test compound or reference inhibitor at various concentrations. Incubate for 1-2 hours.

    • Scientist's Note: A parallel plate should be set up to test for compound cytotoxicity at the same concentrations using an MTT or similar assay. This is crucial to ensure that any reduction in PGE2 is due to enzyme inhibition, not cell death.

  • Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the unstimulated control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant for PGE2 analysis. Centrifuge to remove any cell debris.

  • PGE2 ELISA: Perform the ELISA according to the manufacturer's instructions.[15] This typically involves:

    • Adding standards, controls, and collected supernatants to an antibody-coated plate.

    • Adding a PGE2-enzyme conjugate (e.g., alkaline phosphatase or HRP).

    • Incubating to allow competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate and measuring the resulting signal (absorbance or luminescence). The signal is inversely proportional to the amount of PGE2 in the sample.[10]

  • Data Analysis:

    • Generate a standard curve by plotting the signal versus the known concentrations of the PGE2 standards.

    • Calculate the PGE2 concentration in each sample by interpolating from the standard curve.

    • Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Model

Principle: This is a standard and well-characterized model of acute inflammation.[16][17] Subplantar injection of carrageenan into a rodent's hind paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a systemically or locally administered compound to reduce this swelling indicates its anti-inflammatory activity.[17][18]

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test Compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference Drug: Indomethacin (e.g., 10 mg/kg)

  • Plebysmometer or digital calipers for measuring paw volume/thickness

Step-by-Step Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with water ad libitum.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Reference Drug (e.g., Indomethacin)

    • Group 3-5: Test Compound at low, medium, and high doses.

  • Initial Measurement: Measure the initial volume of the right hind paw of each animal (V₀).

  • Dosing: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

Representative Data Presentation

All quantitative data should be summarized in a clear, tabular format.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)5-LOX IC₅₀ (µM)Cell-Based PGE₂ IC₅₀ (µM)
Test Compound 15.20.819.0> 1001.5
Indomethacin 0.42[6]2.75[6]0.15> 1000.1
Celecoxib 15.00.05300> 1000.04
Zileuton > 100> 100N/A1.2N/A

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

These application notes provide a validated, multi-tiered strategy to characterize the anti-inflammatory potential of this compound. A successful outcome from this screening cascade—demonstrating potent and selective COX-2 inhibition in vitro and in cells, followed by significant efficacy in an in vivo model—would provide a strong rationale for advancing the compound into more complex studies. Future steps would include pharmacokinetic profiling, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and comprehensive safety/toxicology assessments, including gastric ulceration studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis of this important compound, thereby improving your experimental yield and purity.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis.[1] This well-established reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion.[2] In this specific synthesis, the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an α-halopropanoate, such as ethyl 2-bromopropionate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Reaction Scheme:

Reaction_Scheme Vanillin Vanillin Phenoxide Vanillin Phenoxide Vanillin->Phenoxide + Base Base Base (e.g., NaOH, K2CO3) Halopropanoate α-halopropanoate (e.g., Ethyl 2-bromopropionate) Hydrolysis Hydrolysis (e.g., HCl, NaOH) Ester Intermediate Ester Phenoxide->Ester + α-halopropanoate Product This compound Ester->Product + Hydrolysis

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields are a common frustration in organic synthesis. For the Williamson ether synthesis of this compound, several factors could be at play:

  • Incomplete Deprotonation of Vanillin: The formation of the phenoxide is critical. If the base is not strong enough or used in insufficient quantity, the initial deprotonation of vanillin will be incomplete, leading to unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base, like sodium hydroxide or potassium carbonate, in at least a stoichiometric amount. For a more robust reaction, consider using a stronger base like sodium hydride (NaH), which will irreversibly deprotonate the phenol.[3] When using NaH, the reaction is typically run in an anhydrous polar aprotic solvent like DMF or THF.

  • Purity of Reagents and Solvents: The presence of water in the reaction mixture can protonate the phenoxide, reducing its nucleophilicity. Impurities in the starting materials can also lead to side reactions.

    • Solution: Use anhydrous solvents and ensure your vanillin and α-halopropanoate are of high purity. If using a base like NaOH or K2CO3 in a solvent like ethanol, ensure the solvent is dry.

  • Reaction Temperature and Time: The SN2 reaction is sensitive to temperature.[4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions.

    • Solution: The optimal temperature is typically in the range of 60-80 °C. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Choice of Leaving Group: The nature of the halide on the propanoate ester is important. Bromides are generally more reactive than chlorides, leading to faster reaction rates.

    • Solution: If you are using an α-chloropropanoate and experiencing low yields, consider switching to the corresponding α-bromopropanoate.

Q2: I am observing a significant amount of an inseparable impurity in my final product. How can I identify and minimize it?

A2: A common byproduct in similar syntheses is the result of self-condensation of the aldehyde or other side reactions involving the aldehyde functional group.

  • Identification: The impurity can often be identified using analytical techniques such as:

    • NMR Spectroscopy: Look for unexpected signals, particularly in the aromatic and aldehyde regions.

    • Mass Spectrometry (MS): This will help determine the molecular weight of the impurity and provide clues to its structure.

  • Minimization Strategies:

    • Protection of the Aldehyde Group: If side reactions involving the aldehyde are suspected, you can protect it as an acetal before performing the Williamson ether synthesis. The protecting group can then be removed under acidic conditions after the ether linkage is formed.

    • Control of Reaction Conditions: As mentioned previously, optimizing the reaction temperature and time can help minimize the formation of byproducts.

Q3: The hydrolysis of the intermediate ester is not going to completion. What can I do?

A3: Incomplete hydrolysis will result in a mixture of the desired carboxylic acid and the intermediate ester, which can be difficult to separate.

  • Hydrolysis Conditions:

    • Acid-Catalyzed Hydrolysis: Refluxing the ester with a strong acid like hydrochloric acid is a common method. Ensure the acid concentration and reaction time are sufficient.

    • Base-Mediated Saponification: Alternatively, you can hydrolyze the ester using a base like sodium hydroxide, followed by acidification to protonate the carboxylate and precipitate the product.[5] This method is often cleaner and more efficient.

  • Monitoring the Reaction: Use TLC to monitor the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot.

Q4: My final product is difficult to purify. What purification techniques are most effective?

A4: Purification is a critical step to obtain a high-purity product.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[6] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, methanol, or a mixture of ethyl acetate and a non-polar solvent like hexanes.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from impurities. A solvent gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Acid-Base Extraction: Since the final product is a carboxylic acid, you can use an acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent like diethyl ether and extract with an aqueous solution of a weak base like sodium bicarbonate.[5] The carboxylic acid will be deprotonated and move into the aqueous layer. The aqueous layer can then be separated and acidified to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q: What is the typical appearance of this compound? A: It is generally a white to off-white solid.

Q: What are the key safety precautions I should take during this synthesis? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. α-Halopropanoates are lachrymators and should be handled with care. Strong bases and acids are corrosive and should be handled with caution.

Q: Can I use a different starting material instead of vanillin? A: Yes, the Williamson ether synthesis is versatile.[1] You can use other substituted phenols to create a variety of analogous compounds. The reaction conditions may need to be optimized for different starting materials.

Q: Is there a "greener" approach to this synthesis? A: While the traditional Williamson ether synthesis often uses organic solvents, research into more environmentally friendly methods is ongoing. This includes the use of phase-transfer catalysts to facilitate the reaction in a biphasic system, which can reduce the amount of organic solvent required.[7] Additionally, biosynthetic routes for similar compounds are being explored.[8][9][10]

Experimental Protocols

Optimized Williamson Ether Synthesis Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Experimental_Workflow Start Start: Assemble Glassware Step1 1. Dissolve vanillin in ethanol Start->Step1 Step2 2. Add aqueous NaOH solution Step1->Step2 Step3 3. Heat to 60°C and stir Step2->Step3 Step4 4. Add ethyl 2-bromopropionate dropwise Step3->Step4 Step5 5. Reflux for 4-6 hours (Monitor by TLC) Step4->Step5 Step6 6. Cool to room temperature Step5->Step6 Step7 7. Remove ethanol under reduced pressure Step6->Step7 Step8 8. Add water and HCl to the residue Step7->Step8 Step9 9. Extract with ethyl acetate Step8->Step9 Step10 10. Wash organic layer with brine Step9->Step10 Step11 11. Dry over anhydrous Na2SO4 Step10->Step11 Step12 12. Concentrate under reduced pressure Step11->Step12 Step13 13. Purify by recrystallization or chromatography Step12->Step13 End End: Obtain pure product Step13->End

References

Technical Support Center: Purification of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid (CAS 51264-79-0). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high-purity material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy and analytical assessment of this compound.

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: The impurity profile is highly dependent on the synthetic route, but it typically originates from a Williamson ether synthesis between a vanillin derivative and a 2-halopropanoic acid. Potential impurities include:

  • Unreacted Starting Materials: Vanillin (4-hydroxy-3-methoxybenzaldehyde) or a protected derivative, and 2-chloropropionic acid/ester.

  • Di-substituted Byproducts: Formation of a diether if a starting material with two reactive sites is used, such as hydroquinone in analogous syntheses.[1][2]

  • Side-Reaction Products: The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, especially if purification conditions are harsh or prolonged. Under strongly basic conditions, a Cannizzaro-type disproportionation reaction can also occur.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, ethyl acetate, toluene) may be present.

Q2: What is the best general approach for purifying crude this compound?

A2: The optimal method depends on the nature and quantity of the impurities.

  • Recrystallization is the preferred method if the crude material is relatively pure (>90%) and the impurities have different solubility profiles. It is scalable and cost-effective.

  • Flash Column Chromatography is necessary for complex mixtures with multiple impurities or when impurities have solubilities similar to the product. It offers high resolution but is less scalable.

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic phase. Re-acidification will then precipitate the purified product. This is an excellent initial purification step.

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the gold standard for quantitative purity analysis of aromatic compounds like this one.[3][4] It can resolve closely related impurities and determine their percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can reveal the presence of impurities if they are present in significant amounts (>1-2%). The integration of signals can be used to quantify impurities if a suitable internal standard is used.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities. The melting point for the related compound 2-(4-Methoxyphenoxy)propanoic acid is reported in ranges from 65-66°C to 88-94°C, indicating sensitivity to crystal form and purity.[5][6]

Q4: What are the stability and proper storage conditions for this compound?

A4: The aldehyde functional group makes this compound susceptible to oxidation. It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the formyl group to a carboxylic acid. For long-term storage, refrigeration is recommended.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: My product oils out during recrystallization and refuses to crystallize.

Potential Cause Explanation & Solution
Residual Solvent Trace amounts of a solvent in which the product is highly soluble can act as an "anti-solvent" for crystallization. Solution: Ensure the crude product is thoroughly dried under high vacuum before recrystallization. If oiling occurs, try adding a small amount of a poor solvent (e.g., hexane) to the hot solution to induce crystallization upon cooling (a technique known as "oiling out").
Low Purity / Eutectic Mixture High levels of impurities can depress the melting point and interfere with crystal lattice formation, leading to a eutectic mixture that is liquid at the crystallization temperature. Solution: The material may require pre-purification. Perform an acid-base extraction or run the material through a short silica plug to remove major impurities before attempting recrystallization.
Incorrect Solvent System The chosen solvent may be too good, preventing the compound from reaching supersaturation upon cooling. Solution: Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Refer to the solvent selection table in Section 4.

Problem 2: After purification, my product is yellow or discolored.

Potential Cause Explanation & Solution
Oxidation The aldehyde group can be susceptible to oxidation, forming colored byproducts, especially when heated for extended periods in the presence of air. Solution: Minimize heating time during recrystallization. If possible, perform the recrystallization under an inert atmosphere.
Chromophoric Impurities Trace impurities with strong chromophores may be present. Solution: Treat the hot solution during recrystallization with a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal before allowing it to cool.

Problem 3: A persistent impurity is visible by TLC/HPLC after multiple recrystallizations.

Potential Cause Explanation & Solution
Similar Solubility Profile The impurity may have a solubility profile that is nearly identical to the product in the chosen solvent system, causing it to co-crystallize. Solution: Change the recrystallization solvent system entirely. Use solvents with different polarities (e.g., switch from an alcohol/water system to an ethyl acetate/hexane system). If this fails, flash column chromatography is the most effective solution.
Isomeric Impurity A structural isomer may be present that is difficult to separate by crystallization. Solution: Flash column chromatography is required. A high-resolution column and a carefully optimized mobile phase will be necessary to achieve separation.[7]

Section 3: Detailed Protocols

Protocol 3.1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This protocol is a standard procedure for purifying the title compound when the crude purity is reasonably high.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for 1-2 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a filter paper-lined Büchner funnel) into a clean, warm flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization Induction: Add hot hexane dropwise to the filtrate until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3.2: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method for analyzing the purity of the final product.

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system with a C18 column and a UV detector.[3]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric or formic acid to ensure the carboxylic acid is protonated).[7][8] A typical starting gradient is 30:70 acetonitrile:water, ramping to 95:5 over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm or 280 nm

    • Injection Volume: 10 µL

  • Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Section 4: Visual Guides & Data

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

Purification_Strategy start Assess Crude Product (TLC, ¹H NMR) acid_base Acid-Base Extraction start->acid_base  Significant non-acidic  impurities present? (Yes) recrystallize Recrystallization start->recrystallize  Relatively clean?  (>90%, Yes) column Column Chromatography start->column  Complex mixture?  (Multiple spots, Yes) acid_base->recrystallize  Product precipitates cleanly acid_base->column  Product still impure recrystallize->column  Impurity persists final_product Pure Product (>98% Purity) recrystallize->final_product  Purity goal met column->final_product  Fractions combined

Caption: Decision tree for selecting a purification method.

Table 1: Common Recrystallization Solvents

Solvent 1 (Good)Solvent 2 (Poor)PolarityNotes
Ethyl AcetateHexane / HeptaneMedium / Non-polarExcellent general-purpose system for compounds of intermediate polarity.
Ethanol / MethanolWaterPolar / PolarGood for polar compounds. The carboxylic acid and ether groups suggest sufficient polarity.
AcetoneWater or HexanePolar / Polar or Non-polarAcetone is a strong solvent; use sparingly.
TolueneHexane / HeptaneNon-polarUseful if non-polar impurities need to be removed. Heat required.

Section 5: References

  • ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from ResearchGate.[9]

  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. Retrieved from Google Patents.[10]

  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Retrieved from Google Patents.[11]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from benchchem.com.[1]

  • CP Lab Chemicals. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid, min 98%, 100 grams. Retrieved from cplabchemicals.com.[12]

  • Chem-Impex. (n.d.). 2-(4-Methoxyphenoxy)Propanoic Acid. Retrieved from chemimpex.com.[5]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from sigmaaldrich.com.

  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.[6]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from thegoodscentscompany.com.[13]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Retrieved from Google Patents.[2]

  • PubChem. (n.d.). 2-(4-Formylphenyl)propionic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.[14]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Methoxyphenoxy)propanoic Acid. Retrieved from tcichemicals.com.[15]

  • SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. Retrieved from sielc.com.[7]

  • BenchChem. (2025). Analytical methods for the characterization of 2-(4-Hydroxyphenoxy)propanamide. Retrieved from benchchem.com.[3]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from pharmacia.pensoft.net.[8]

  • TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from tsijournals.com.

  • TCI Chemicals. (n.d.). 2-(4-Methoxyphenoxy)propanoic Acid. Retrieved from tcichemicals.com.

  • Echemi. (n.d.). This compound. Retrieved from echemi.com.[16]

  • Fluorochem. (n.d.). This compound. Retrieved from chem-reagent.com.

  • ResearchGate. (n.d.). 3-(2-Formylphenoxy)propanoic acid. Retrieved from ResearchGate.[17]

  • PubMed. (1985). Determination of 2-(4-isobutylphenyl)propionic acid in bulk drug and compressed tablets by reversed-phase high-performance liquid chromatography. Retrieved from pubmed.ncbi.nlm.nih.gov.[4]

References

Technical Support Center: Resolving Peak Resolution Issues in the HPLC Analysis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape and resolution challenges encountered during chromatographic analysis of this compound. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Introduction: The Analyte

This compound is a polar organic compound. Its structure, featuring a carboxylic acid, an aldehyde, and a methoxy group, presents specific challenges in reversed-phase HPLC. Understanding its physicochemical properties is the first step toward robust method development. As a carboxylic acid, its ionization state is highly dependent on the mobile phase pH, which is a critical parameter for controlling retention and peak shape.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common peak shape and resolution problems. We will explore the root causes and provide systematic, step-by-step protocols to resolve them.

Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is drawn out, is a frequent issue with acidic compounds like this one. [4][5] It compromises accurate integration and reduces resolution.[4] The primary causes stem from secondary interactions with the stationary phase and suboptimal mobile phase conditions.

Underlying Causes & Mechanistic Explanation:
  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface.[5][6] At mobile phase pH values above their pKa (typically around 3-4), these silanols become ionized (-Si-O⁻), creating active sites for secondary ionic interactions with your acidic analyte. This mixed-mode retention mechanism leads to peak tailing.[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, both the ionized and non-ionized forms of the acid will coexist. This results in peak distortion and tailing as the two forms interact differently with the stationary phase.[3][8]

  • Column Contamination and Degradation: Accumulation of strongly retained matrix components can create active sites, and degradation of the stationary phase can expose more silanols, both causing tailing.[4][9]

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[9][10]

Troubleshooting Workflow:

dot graph TD{ subgraph "Troubleshooting Peak Tailing" A[Start: Peak Tailing Observed] --> B{Is only the analyte peak tailing?}; B -- Yes --> C{Adjust Mobile Phase pH}; C --> D{Is tailing still present?}; D -- Yes --> E[Use a Base-Deactivated/End-capped Column]; E --> F{Still tailing?}; F -- Yes --> G[Check for Mass Overload]; G --> H[Dilute Sample or Reduce Injection Volume]; B -- No, all peaks tailing --> I{System/Column Issue}; I --> J[Check for Column Void/Contamination]; J --> K[Flush or Replace Column]; C -- No --> L[Resolved]; D -- No --> L; F -- No --> L; H --> L; K --> L; end

} caption="Figure 1. Decision tree for troubleshooting peak tailing."

Detailed Protocols:
  • Optimize Mobile Phase pH:

    • Principle: To suppress the ionization of your acidic analyte and minimize interactions with silanols, the mobile phase pH should be adjusted to at least 2 pH units below the analyte's pKa. For many organic acids, a pH between 2.5 and 3.5 is a good starting point.[9][11][12][13]

    • Protocol:

      • Prepare a mobile phase containing a suitable buffer (e.g., 10-25 mM phosphate or formate) and adjust the pH using an acid like phosphoric acid or formic acid.[14][11][12][13]

      • Start with a pH of 3.0 and analyze your sample.

      • If tailing persists, incrementally decrease the pH to 2.5.

      • Ensure your column is stable at low pH. Not all silica-based columns can withstand pH values below 3.[5]

  • Select an Appropriate Column:

    • Principle: Modern HPLC columns often feature "end-capping" or are made from high-purity silica to minimize accessible silanol groups.[7] Base-deactivated columns are specifically designed to reduce these secondary interactions.

    • Protocol:

      • If pH optimization is insufficient, switch to a column specifically marketed as "base-deactivated," "end-capped," or for polar analytes.

      • Consider columns with alternative stationary phases, such as those with polar-embedded groups, which can provide different selectivity and improved peak shape for polar compounds.[9]

  • Address Potential Overload:

    • Principle: Column overload occurs when the amount of injected analyte exceeds the capacity of the stationary phase, leading to peak distortion.[10][15]

    • Protocol:

      • Reduce the injection volume by half and re-analyze.[15]

      • If the peak shape improves, mass overload was a contributing factor.

      • Alternatively, dilute your sample (e.g., a 1:10 dilution) and inject the original volume.[10]

Q2: I am observing peak fronting for my analyte. What does this indicate and how can I correct it?

A2: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates significant analytical issues. [10][16] It is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[16][17][18]

Underlying Causes & Mechanistic Explanation:
  • Mass Overload: This is the most common cause of peak fronting.[10] When too many analyte molecules are injected, they saturate the available interaction sites on the stationary phase. Subsequent molecules have nowhere to bind and travel through the column more quickly, eluting at the front of the peak.[10]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, the sample band will not focus properly at the head of the column. This causes the analyte to spread out and can lead to a fronting peak.[17][18]

  • Column Collapse/Degradation: While less common, physical degradation of the column bed, such as a collapse of the stationary phase due to extreme pH or pressure, can cause peak fronting.[16][17]

Troubleshooting Workflow:

dot graph TD { subgraph "Troubleshooting Peak Fronting" A[Start: Peak Fronting Observed] --> B{Is retention time also reduced?}; B -- Yes --> C[Suspect Column Collapse]; C --> D[Replace Column]; B -- No --> E{Is the sample highly concentrated?}; E -- Yes --> F[Reduce Injection Volume or Dilute Sample]; E -- No --> G[Check Sample Solvent]; G --> H{Is sample solvent stronger than mobile phase?}; H -- Yes --> I[Re-dissolve Sample in Mobile Phase]; H -- No --> J[Investigate for Co-elution]; D --> K[Resolved]; F --> K; I --> K; J --> K; end

} caption="Figure 2. Decision tree for troubleshooting peak fronting."

Detailed Protocols:
  • Test for Column Overload:

    • Protocol:

      • Perform a series of injections with decreasing sample concentration (e.g., 1:2, 1:5, 1:10 dilutions) while keeping the injection volume constant.

      • If the peak shape becomes more symmetrical with dilution, you have confirmed mass overload. Determine the optimal concentration for your analysis.[10]

  • Match Sample Solvent to Mobile Phase:

    • Principle: The ideal sample solvent is the mobile phase itself or a solvent that is weaker than the mobile phase.[18][19]

    • Protocol:

      • If your sample is dissolved in a strong organic solvent like 100% acetonitrile or methanol, evaporate the solvent and reconstitute the sample in the initial mobile phase composition of your gradient.

      • Re-inject the sample. A significant improvement in peak shape confirms solvent incompatibility was the issue.

Q3: My analyte peak is split into two. What could be causing this?

A3: Peak splitting can be one of the most confusing issues, as it can stem from problems with the column, the method, or the sample itself. [20][21] A key diagnostic step is to determine if all peaks in the chromatogram are split or just the analyte of interest.[19][21]

Underlying Causes & Mechanistic Explanation:
  • If All Peaks are Split: This points to a problem occurring before the separation, affecting all compounds similarly.[16][19]

    • Blocked Inlet Frit: Particulate matter can partially block the column inlet frit, causing the sample to be introduced onto the column unevenly, leading to a split flow path.[19][20][21]

    • Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split, with some molecules traveling through the void faster than others.[20][21]

  • If Only the Analyte Peak is Split: This suggests an issue specific to the analyte's chemistry or its interaction with the mobile phase.[19][20]

    • Sample Solvent Effect: Similar to peak fronting, dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion, including splitting.[16]

    • Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to the analyte's pKa, both the ionized and non-ionized forms can exist and may separate under certain conditions, appearing as a split or shouldered peak.[1][3]

    • Co-elution: The "split" peak may actually be two different, unresolved compounds.[19][22]

Troubleshooting Workflow:

dot graph TD { subgraph "Troubleshooting Split Peaks" A[Start: Split Peak Observed] --> B{Are all peaks split?}; B -- Yes --> C[Problem is Pre-Column/Column Inlet]; C --> D{Check for Blocked Frit or Column Void}; D --> E[Reverse-flush column (if permissible)]; E --> F{Problem resolved?}; F -- No --> G[Replace Column]; B -- No --> H[Problem is Analyte-Specific]; H --> I{Is sample solvent much stronger than mobile phase?}; I -- Yes --> J[Dissolve Sample in Mobile Phase]; I -- No --> K{Is mobile phase pH close to analyte pKa?}; K -- Yes --> L[Adjust pH away from pKa]; K -- No --> M[Suspect Co-elution]; M --> N[Modify Separation Conditions (e.g., gradient, column)]; F -- Yes --> O[Resolved]; G --> O; J --> O; L --> O; N --> O; end

} caption="Figure 3. Decision tree for troubleshooting split peaks."

Q4: My analyte peak is co-eluting with an impurity. What are the most effective strategies to improve resolution?

A4: Achieving baseline resolution between two peaks is the primary goal of chromatography. [23] When faced with co-elution, you must manipulate the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[24][25]

Strategies to Improve Resolution:
StrategyParameter AffectedPrincipleTypical Action
Increase Efficiency (N) NSharpen peaks so they are narrower and less likely to overlap.Use a column with smaller particles (e.g., 3 µm or sub-2 µm), a longer column, or optimize the flow rate.[23][24]
Increase Selectivity (α) αChange the relative retention of the two compounds. This is the most powerful tool for improving resolution.[24][25]Change the mobile phase organic modifier (e.g., acetonitrile to methanol), alter the mobile phase pH, change the column stationary phase (e.g., C18 to a phenyl-hexyl or cyano phase), or adjust the temperature.[23][24]
Increase Retention (k) kMove peaks further away from the void volume, providing more time for separation to occur.Decrease the percentage of the organic solvent in the mobile phase (weaken the mobile phase).[22][24]
Recommended Protocol for Resolving Co-elution:
  • Optimize Retention Factor (k):

    • Action: Adjust your mobile phase composition to ensure the k value for your analyte is between 2 and 10.[24] This is the optimal range for achieving good resolution. If your k is too low (<2), decrease the organic solvent percentage.

  • Modify Selectivity (α):

    • Action 1 (Change Organic Modifier): If you are using acetonitrile, switch to methanol (or vice versa). The different solvent properties can alter the elution order and improve separation.

    • Action 2 (Adjust pH): Since your analyte is an acid, small changes in pH can significantly impact its retention relative to a neutral or basic impurity.[2][8] Explore a pH range from 2.5 to 4.0.

    • Action 3 (Change Stationary Phase): If mobile phase changes are ineffective, the interaction with the stationary phase needs to be altered. Switching from a standard C18 to a different chemistry (e.g., Phenyl, Cyano, or a polar-embedded phase) is a highly effective strategy.[24]

  • Increase Efficiency (N):

    • Action: If you have some separation but not baseline resolution, increasing efficiency can be the final step. Switching to a column packed with smaller particles will generate sharper peaks, which may be enough to achieve resolution.[24] Be aware this will increase backpressure.

By systematically addressing these common issues with a clear understanding of the underlying chromatographic principles, you can develop a robust and reliable HPLC method for the analysis of this compound.

References

Technical Support Center: Interpreting NMR Spectra of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. Interpreting Nuclear Magnetic Resonance (NMR) spectra for this compound can be challenging due to the potential for process-related impurities and subtle spectral overlaps. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and accurately characterize your material.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

Answer:

Understanding the reference spectrum of the pure active pharmaceutical ingredient (API) is the first critical step in impurity analysis.[1] The structure of this compound combines features of a vanillin-like aromatic ring and a propanoic acid side chain linked by an ether. The expected chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating methoxy and ether groups.

Below is a summary of the predicted ¹H and ¹³C NMR spectral data. Note that exact chemical shifts can vary slightly based on the solvent and sample concentration.[2]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment (¹H) Predicted δ (ppm) Multiplicity Integration Assignment (¹³C) Predicted δ (ppm)
Aldehyde (-CHO)9.8 - 9.9Singlet (s)1HCarbonyl (-C OOH)175 - 178
Aromatic (H, adjacent to -CHO)7.5 - 7.6Doublet (d)1HAldehyde (-C HO)190 - 192
Aromatic (H, adjacent to -OCH₃)7.4 - 7.5Doublet of doublets (dd)1HAromatic (C-O)150 - 154
Aromatic (H, adjacent to ether)7.0 - 7.1Doublet (d)1HAromatic (C-OCH₃)148 - 150
Methine (-CH-)4.8 - 5.0Quartet (q)1HAromatic (C-CHO)130 - 132
Methoxy (-OCH₃)3.9 - 4.0Singlet (s)3HAromatic (CH)110 - 128
Methyl (-CH₃)1.6 - 1.7Doublet (d)3HMethine (-C H-)72 - 75
Carboxylic Acid (-COOH)11.0 - 13.0Broad Singlet (br s)1HMethoxy (-OC H₃)55 - 57
Methyl (-C H₃)18 - 20

Rationale:

  • The aldehyde proton is highly deshielded due to the anisotropy of the carbonyl group and its position on the aromatic ring, placing it far downfield (~9.8 ppm), similar to vanillin.[3][4]

  • The aromatic protons show a characteristic splitting pattern for a 1,2,4-trisubstituted ring.

  • The methine proton of the propanoic acid moiety is a quartet due to coupling with the adjacent methyl group and is shifted downfield by the adjacent ether oxygen.

  • The carboxylic acid proton is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent.[5]

Question 2: My ¹H NMR spectrum shows a sharp singlet at ~9.8 ppm, but the integration is off and other aromatic signals don't match. What could this be?

Answer:

This is a classic sign of contamination with an unreacted starting material, most likely vanillin or a related derivative used in the synthesis. The synthesis of the target molecule often involves a Williamson ether synthesis, reacting a phenolic starting material with a 2-halopropanoic acid.[6][7]

Troubleshooting Steps:

  • Check for Vanillin's Signature Peaks: Besides the aldehyde proton at ~9.8 ppm, look for a sharp singlet around 3.95 ppm (methoxy group) and a distinct set of aromatic signals corresponding to vanillin.[3] If the synthesis started from vanillin itself, also look for a broad singlet for the phenolic -OH (typically 5-6 ppm), which will be absent in the final product.

  • Check for 2-Chloropropanoic Acid: Look for a quartet around 4.5 ppm and a doublet around 1.8 ppm. These signals are often at a lower concentration but can confirm the presence of the other starting material.

  • Review Synthesis and Work-up: Incomplete reaction or inefficient purification can lead to the carryover of starting materials. According to the International Conference on Harmonisation (ICH) guidelines, starting materials and by-products are considered process-related impurities that must be controlled.[1]

Table 2: Diagnostic ¹H NMR Signals for Common Starting Materials

Compound Key Signal 1 (δ, ppm) Key Signal 2 (δ, ppm) Key Signal 3 (δ, ppm)
Vanillin~9.8 (s, 1H, -CHO)~6.0 (br s, 1H, -OH)~3.95 (s, 3H, -OCH₃)
2-Chloropropanoic Acid~4.5 (q, 1H, -CHCl-)~1.8 (d, 3H, -CH₃)~12.0 (br s, 1H, -COOH)
Question 3: I see a broad singlet around 12 ppm, but I'm not sure if it's my product's carboxylic acid or an impurity. How can I confirm it?

Answer:

The chemical shift of an acidic proton like a carboxylic acid is often variable and the peak can be very broad. The definitive method to identify an exchangeable proton (like -OH or -NH) is through a D₂O exchange experiment .[2]

  • Acquire Standard Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the suspected -COOH peak.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again.

  • Analyze: The peak corresponding to the carboxylic acid proton will significantly decrease in intensity or disappear entirely. A new, broad peak for HOD may appear, typically between 4.5-5.0 ppm in DMSO-d₆.

This disappearance confirms the peak is from an exchangeable proton, providing strong evidence for the carboxylic acid group.

Question 4: My spectrum is very clean, but I have an extra set of aromatic signals and another quartet/doublet pair. What could be the cause?

Answer:

This scenario often points to the presence of a regioisomeric impurity . The most common synthetic route is the Williamson ether synthesis, which involves the nucleophilic attack of a phenoxide on an alkyl halide.[6][8] If the synthesis starts from a dihydroxy- or aminophenol precursor that is not properly protected, etherification can occur at an unintended position, leading to an isomer.

Another possibility is the formation of dimeric or oligomeric species, especially if purification was not optimal.[9]

To resolve such complex mixtures, a systematic approach is necessary. Advanced 2D NMR techniques are invaluable for unequivocally assigning structures to unknown impurities.[10]

G cluster_0 Initial Analysis cluster_1 Preliminary Identification cluster_2 Structural Elucidation A Acquire High-Resolution ¹H NMR Spectrum B Identify Unexpected Peaks A->B C Integrate & Analyze Multiplicity B->C D Check for Known Impurities (Starting Materials, Solvents) C->D E Propose Potential Isomeric Structures D->E F Acquire 2D NMR (COSY, HSQC, HMBC) E->F G Assign Correlations & Confirm Connectivity F->G H Characterize Impurity Structure G->H I I H->I Quantify & Report

References

Overcoming solubility issues with 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Internal Designation: FMPA

Welcome to the technical support guide for 2-(4-Formyl-2-methoxyphenoxy)propanoic acid (FMPA). This resource is designed for our research, discovery, and development teams to provide expert guidance on the handling and formulation of this promising, yet challenging, molecule. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to overcome the solubility hurdles often associated with FMPA, ensuring the integrity and reproducibility of your experiments.

Section 1: Foundational Knowledge - Understanding FMPA's Solubility Profile

Before troubleshooting, it's crucial to understand the physicochemical properties of FMPA that govern its solubility. The molecule's structure contains a carboxylic acid group, making its aqueous solubility highly dependent on pH.

  • At Low pH (Acidic Conditions): The carboxylic acid group is protonated (-COOH). This neutral form is less polar and significantly less soluble in aqueous solutions.

  • At High pH (Basic Conditions): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This ionized form is much more polar and exhibits significantly higher solubility in aqueous media.[1][2][3]

This behavior is predictable and can be described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the unionized form of the molecule.[4][5][6] Therefore, the most direct way to influence FMPA's aqueous solubility is by controlling the pH of the solution.

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when first working with FMPA.

Question 1: My FMPA powder won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What am I doing wrong?

Answer: This is the most common and expected observation. At neutral pH, FMPA exists predominantly in its protonated, poorly soluble form. Direct dissolution in neutral buffers will be challenging, if not impossible, at meaningful concentrations.

Initial Action: Do not continue to add more powder. The first and most effective step is to adjust the pH. See Protocol 2 for a detailed method on solubilization via pH adjustment.

Question 2: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: For most in vitro biological assays, the standard and recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[7][8][9][10] FMPA exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10-50 mM).

Key Consideration: When diluting a DMSO stock into an aqueous medium for your final assay, the final DMSO concentration should be kept to a minimum, typically below 0.5% , to avoid solvent-induced artifacts or cytotoxicity.[11]

Question 3: I prepared a 20 mM stock of FMPA in DMSO. When I dilute it into my cell culture medium, a precipitate forms immediately. How can I fix this?

Answer: This phenomenon is known as "crashing out." It occurs when the compound, highly soluble in the DMSO stock, is rapidly introduced into an aqueous environment where it is poorly soluble, causing it to precipitate.[12]

Troubleshooting Steps:

  • Reduce Final Concentration: Your target concentration in the assay may be above the aqueous solubility limit of FMPA at that pH. Try a lower final concentration.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[11] For example, dilute the 20 mM DMSO stock 1:10 in DMSO to get 2 mM, then dilute this 1:100 into your aqueous buffer.

  • Increase Mixing Energy: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes keep the compound in solution.

  • Check Buffer pH: Ensure your final assay buffer pH is slightly basic if the experiment allows. Even a small shift from pH 7.4 to 7.8 can sometimes be sufficient to maintain solubility.

Section 3: Advanced Troubleshooting & Solubility Enhancement

If the initial troubleshooting steps are insufficient for your experimental needs, more advanced formulation strategies may be required.

Question 4: My experiment is sensitive to both DMSO and high pH. How can I prepare a neutral aqueous solution of FMPA?

Answer: This is a significant challenge that often requires the use of solubility enhancers. The most common and effective approach for compounds like FMPA is complexation with cyclodextrins.[13][14]

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] The nonpolar part of the FMPA molecule can become encapsulated within this cavity, forming an "inclusion complex."[14][17] This complex has a much-improved aqueous solubility, effectively shielding the hydrophobic regions of the drug from the water.[15][17][18]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its high aqueous solubility and low toxicity.[15]

See Protocol 3 for a method on preparing FMPA solutions using HP-β-CD.

Question 5: I need to achieve the absolute maximum possible concentration in an aqueous solution for a preclinical study. What is the systematic approach?

Answer: This requires a systematic solubility screening study. The goal is to find the optimal combination of pH, co-solvents, and other excipients that achieves your target concentration while remaining safe for administration.

Workflow for Systematic Screening:

  • pH-Solubility Profile: First, determine the compound's solubility across a range of pH values (e.g., pH 4 to 10) to find the point of maximum solubility.

  • Co-Solvent Screening: At a fixed, optimized pH, screen various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Glycerol).

  • Surfactant Screening: If co-solvents are insufficient, investigate the effect of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL. These form micelles that can encapsulate the drug.[19]

  • Combination Approaches: Test combinations of the above (e.g., pH adjustment + co-solvent + cyclodextrin) to identify synergistic effects.

This systematic approach is summarized in the workflow diagram below.

Section 4: Visualizations & Data

Solubility Decision Workflow

This diagram outlines the logical steps for troubleshooting FMPA solubility issues.

G start Start: Need to dissolve FMPA stock_q Prepare High-Conc. Stock? start->stock_q aqueous_q Dissolve in Aqueous Buffer? stock_q->aqueous_q No dmso Use DMSO (See Protocol 1) stock_q->dmso Yes ph_adjust Use pH Adjustment (See Protocol 2) aqueous_q->ph_adjust Yes dilution_issue Precipitation on Dilution? dmso->dilution_issue ph_issue pH > 8 Unacceptable? ph_adjust->ph_issue troubleshoot_dilution Troubleshoot Dilution: - Slower Addition - Vortexing - Lower Concentration dilution_issue->troubleshoot_dilution Yes success Solution Prepared Successfully dilution_issue->success No cyclodextrin Use Cyclodextrins (See Protocol 3) ph_issue->cyclodextrin Yes ph_issue->success No troubleshoot_dilution->success cyclodextrin->success

Caption: Troubleshooting workflow for FMPA solubility.

pH-Dependent Ionization of FMPA

This diagram illustrates the chemical change FMPA undergoes with pH adjustment.

Caption: Effect of pH on FMPA ionization and solubility.

Summary of Recommended Solvents & Methods
MethodSolvent/ReagentTarget ConcentrationProsCons
Stock Solution DMSO10 - 50 mMHigh solubility; standard for in vitro screeningPotential for precipitation on dilution; cellular toxicity at >0.5%
pH Adjustment Aqueous Buffer + NaOH1 - 5 mM (Typical)Avoids organic solvents; simple and effectiveHigh pH may be incompatible with certain assays or biological systems
Complexation Aqueous Buffer + HP-β-CD1 - 10 mM (Typical)Works at neutral pH; low toxicity; enhances stabilityRequires additional excipient; may affect drug-target binding in some cases

Section 5: Experimental Protocols

Protocol 1: Preparation of a 10 mM FMPA Stock in DMSO
  • Materials:

    • FMPA (powder)

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Appropriate volumetric flask or microcentrifuge tube

  • Calculation:

    • Determine the molecular weight (MW) of FMPA.

    • Calculate the mass of FMPA needed: Mass (mg) = 10 (mmol/L) * MW (g/mol) * Volume (L)

  • Procedure:

    • Weigh the calculated amount of FMPA powder and place it into the volumetric vessel.

    • Add approximately 80% of the final volume of DMSO.

    • Vortex or sonicate the solution until all solid material is completely dissolved. Visually inspect against a light source.

    • Add DMSO to reach the final desired volume. Mix thoroughly.

    • Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

Protocol 2: Aqueous Solubilization via pH Adjustment
  • Materials:

    • FMPA (powder)

    • Desired aqueous buffer (e.g., Phosphate Buffer, TRIS)

    • 0.1 M NaOH solution

    • pH meter

  • Procedure:

    • Weigh the required amount of FMPA to achieve the target concentration and add it to the aqueous buffer. This will form a slurry or suspension.

    • While stirring the suspension, slowly add the 0.1 M NaOH solution dropwise.

    • Monitor the pH continuously. As the pH increases, the FMPA will begin to dissolve.

    • Continue adding NaOH until all the solid has dissolved. The solution should become clear.

    • The final pH will likely be in the range of 8.0 - 9.5. Do not add excess NaOH beyond what is needed for complete dissolution.

    • For critical applications, filter the final solution through a 0.22 µm syringe filter.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Materials:

    • FMPA (powder)

    • HP-β-CD

    • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • First, prepare the HP-β-CD solution. A common starting concentration is 10-20% (w/v) in your desired buffer. Stir until the HP-β-CD is fully dissolved.

    • Add the FMPA powder directly to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.

    • After the incubation period, the solution should be clear. If any undissolved material remains, it indicates the solubility limit has been exceeded. In this case, centrifuge or filter the solution to remove the excess solid.

    • The resulting clear solution contains the FMPA-cyclodextrin complex.

References

Technical Support Center: 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Chemical Degradation for Researchers and Drug Development Professionals

Welcome to the technical support resource for 2-(4-Formyl-2-methoxyphenoxy)propanoic acid (CAS RN: 51264-79-0). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth knowledge and actionable protocols to mitigate the degradation of this valuable compound. Given its bifunctional nature, containing both a reactive aromatic aldehyde and a phenoxy acid moiety, maintaining its structural integrity during storage and experimentation is paramount for reproducible and accurate results.

Part 1: The Chemistry of Degradation: Understanding the Vulnerabilities

The stability of this compound is primarily dictated by two functional groups: the formyl (aldehyde) group and the phenoxy ether linkage . Understanding the mechanisms by which these groups degrade is the first step toward prevention.

  • Aldehyde Oxidation : The formyl group is susceptible to oxidation, especially in the presence of atmospheric oxygen (autoxidation).[1] This process, which can be accelerated by light and trace metal impurities, converts the aldehyde into the corresponding carboxylic acid, forming 2-(4-Carboxy-2-methoxyphenoxy)propanoic acid. This is often the most common degradation pathway under ambient laboratory conditions.[1][2]

  • Ether Linkage Hydrolysis : The ether bond connecting the aromatic ring and the propanoic acid side chain can be cleaved through hydrolysis. This reaction is highly dependent on pH. Studies on similar phenoxy acid structures show that the ether linkage is susceptible to rapid, non-enzymatic hydrolysis in acidic conditions, particularly below pH 4.6.[3][4] Alkaline conditions can also increase the rate of hydrolytic degradation.[5] This cleavage results in two separate molecules: vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2-hydroxypropanoic acid (lactic acid).

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) main This compound (Vulnerable Sites Highlighted) oxidized 2-(4-Carboxy-2-methoxyphenoxy)propanoic acid main->oxidized O₂ (Air), Light (Autoxidation) hydrolysis_prod1 Vanillin main->hydrolysis_prod1 H₂O, H⁺ or OH⁻ (Ether Cleavage) hydrolysis_prod2 2-Hydroxypropanoic acid main->hydrolysis_prod2 H₂O, H⁺ or OH⁻ (Ether Cleavage)

Diagram 1: Primary degradation pathways of the target molecule.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound.

Q1: I'm analyzing my sample with HPLC/LC-MS and see a new, more polar peak appearing over time. What is it?

A: This is the classic sign of aldehyde oxidation. The degradation product, 2-(4-Carboxy-2-methoxyphenoxy)propanoic acid, contains an additional carboxylic acid group, which significantly increases its polarity. This results in an earlier elution time on a reverse-phase HPLC column compared to the parent compound. This is the most common degradation product under standard storage in the presence of air.[1]

Q2: My solid compound, which was off-white, has developed a yellowish or brownish tint. Why?

A: Discoloration is often indicative of oxidation. Aldehyd-containing aromatic compounds can form colored impurities upon prolonged exposure to air and light. While minor discoloration may not significantly impact purity, it is a warning sign that storage conditions are not optimal. You should re-verify the compound's purity using an appropriate analytical method (see Part 4) before use.

Q3: I'm working in an acidic buffer and my results are inconsistent. Could the compound be degrading?

A: Yes, this is highly likely. Phenoxy acid derivatives are known to undergo hydrolysis of the ether linkage under acidic conditions (pH < 4.6).[3][4] This would cleave the molecule into two smaller fragments, leading to a loss of the parent compound and a potential loss of biological activity. If your experiment requires an acidic environment, you must use freshly prepared solutions and minimize the incubation time.

Q4: What are the absolute best-practice storage conditions for the solid compound?

A: Based on supplier recommendations and chemical principles, the ideal storage conditions are in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[6] The inert atmosphere displaces oxygen, preventing oxidation, while the low temperature slows down all potential degradation reactions. The amber glass protects the compound from light, which can catalyze degradation.

Q5: Which solvents should I use to prepare stock solutions, and how should they be stored?

A: For maximal stability, use anhydrous, research-grade solvents like DMSO or DMF. If aqueous buffers are required, they should be de-gassed (by sparging with nitrogen or argon) to remove dissolved oxygen and ideally have a pH maintained between 5 and 7.[5] Stock solutions should be prepared fresh if possible. For storage, aliquot the solution into single-use vials, purge the headspace with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q6: Should I take any special precautions during my experiment to prevent degradation?

A: Yes. If your experiment is running for an extended period (more than a few hours) at room temperature or above, consider the following:

  • Protect from Light: Use amber-colored reaction tubes or cover your experimental setup with aluminum foil.

  • Control Headspace: If working in vials or plates, consider using sealed containers or purging the headspace with an inert gas.

  • pH Monitoring: If using aqueous solutions, ensure they are adequately buffered to prevent pH shifts into acidic or alkaline territory where hydrolysis is more rapid.[3][5]

Part 3: Recommended Protocols for Minimizing Degradation

Adherence to strict protocols is the most effective way to ensure the integrity of your compound.

Protocol 1: Long-Term Storage of Solid Compound
  • Vial Selection: Use an amber glass vial with a PTFE-lined cap.

  • Aliquotting: If you purchased a large quantity, aliquot it into smaller, single-use vials upon receipt to avoid repeatedly opening the main container.

  • Inert Gas Purge: In a fume hood, gently flush the vial with a stream of dry argon or nitrogen for 15-30 seconds to displace air.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C.[6] Log the date and storage conditions.

Protocol 2: Preparation and Handling of Stock Solutions

This workflow is designed to minimize oxidation and hydrolysis during solution preparation.

start Start: Need Stock Solution solvent Select Solvent: 1. Anhydrous DMSO (Primary) 2. Degassed Aqueous Buffer (pH 5-7) start->solvent weigh Weigh Compound Rapidly in a Controlled Environment solvent->weigh dissolve Dissolve in Solvent (Brief sonication if needed) weigh->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot purge Purge Headspace with Inert Gas (Ar or N₂) aliquot->purge store Store Immediately at -20°C or -80°C purge->store end End: Stable Aliquots Ready store->end

Diagram 2: Workflow for preparing stable stock solutions.

Part 4: Analytical Verification of Compound Integrity

Trust but verify. Regularly checking the purity of your compound, especially from older batches or solutions, is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[7][8]

Data Summary: Key Compounds for Purity Analysis

The following table provides the molecular weights of the parent compound and its primary degradation products, which is essential for identification by mass spectrometry (LC-MS).

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Observation
This compound C₁₁H₁₂O₅224.21Parent Compound
2-(4-Carboxy-2-methoxyphenoxy)propanoic acidC₁₁H₁₂O₆240.21Oxidation Product: Appears as a more polar (earlier eluting) peak in reverse-phase HPLC.[1]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)C₈H₈O₃152.15Hydrolysis Product: Appears as a distinct, less polar peak.[3][4]
2-Hydroxypropanoic acid (Lactic Acid)C₃H₆O₃90.08Hydrolysis Product: Very polar; may be difficult to retain on standard reverse-phase columns.

A simple isocratic or gradient reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is typically sufficient to resolve the parent compound from its more polar oxidation product.[7]

By implementing these guidelines, researchers can significantly reduce the risk of compound degradation, leading to more reliable, reproducible, and accurate experimental outcomes.

References

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our focus is on providing practical, field-proven insights to help you navigate the complexities of this procedure and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary and most established method for this synthesis is a variation of the Williamson ether synthesis. This reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a 2-halopropanoic acid or its ester in the presence of a base. To enhance reaction efficiency and minimize side products, phase transfer catalysis is often employed.

This guide will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The most effective and widely used method is the Williamson ether synthesis, preferably enhanced by a phase transfer catalyst.[1][2] This approach involves the reaction of vanillin with a 2-halopropanoic acid (e.g., 2-bromopropanoic acid or 2-chloropropanoic acid) in a biphasic system with a suitable base and a phase transfer catalyst.[3]

Q2: Why is a phase transfer catalyst recommended for this synthesis?

A2: A phase transfer catalyst (PTC) is highly recommended because it significantly improves the reaction rate and yield.[4][5] The reaction involves two immiscible phases: an aqueous phase containing the deprotonated vanillin (phenoxide) and an organic phase with the 2-halopropanoic acid. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[6] This overcomes the insolubility of the reactants in a single solvent and accelerates the reaction.[7]

Q3: What are the best choices for the base in this reaction?

A3: The choice of base is critical to ensure the deprotonation of the phenolic hydroxyl group of vanillin without promoting side reactions. For the synthesis of aryl ethers, moderately strong bases are preferred.[2] Common and effective choices include:

  • Potassium Carbonate (K₂CO₃): A mild and effective base for this type of reaction.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Stronger bases that are also commonly used, particularly in phase transfer catalysis systems.[1]

Q4: Can the formyl (aldehyde) group on the vanillin reactant cause complications?

A4: The formyl group is a potential site for side reactions under basic conditions. The primary concern would be the Cannizzaro reaction, a disproportionation reaction of aldehydes without α-hydrogens in the presence of a strong base. However, it is a generally accepted fact that vanillin is not amenable to the Cannizzaro reaction under the typical conditions used for Williamson ether synthesis.[8][9] To further minimize any potential side reactions involving the aldehyde, it is crucial to control the reaction temperature and use the appropriate base concentration.

Q5: What are the common side reactions to be aware of?

A5: Besides the potential for reactions involving the formyl group, the main side reactions in this synthesis are:

  • Elimination Reaction: The 2-halopropanoic acid can undergo base-catalyzed elimination to form an alkene, which competes with the desired SN2 reaction.[1]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired byproducts.[10]

Catalyst and Reagent Selection Guide

Proper selection of catalysts and reagents is paramount for a successful synthesis. The following table provides a summary of recommended choices and their respective roles.

Reagent/CatalystRecommended ChoicesRole in ReactionKey Considerations
Starting Phenol Vanillin (4-hydroxy-3-methoxybenzaldehyde)Provides the phenoxide nucleophileHigh purity vanillin should be used to avoid side reactions.
Alkylating Agent 2-Bromopropanoic acid, 2-Chloropropanoic acidElectrophile that undergoes SN2 attack2-Bromopropanoic acid is generally more reactive than 2-chloropropanoic acid.
Base Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Deprotonates the phenolic hydroxyl groupThe choice of base can influence the reaction rate and selectivity. Weaker bases like K₂CO₃ can sometimes offer better control.
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB), Tetrabutylammonium bisulfateFacilitates transfer of the phenoxide ion to the organic phaseA catalytic amount (typically 1-5 mol%) is sufficient.[11]
Solvent Toluene, Acetonitrile, N,N-Dimethylformamide (DMF)Provides the reaction mediumAprotic polar solvents are generally preferred to avoid slowing down the reaction rate.[1]

Experimental Workflow and Protocols

The following section outlines a general experimental workflow and a detailed protocol for the synthesis of this compound using phase transfer catalysis.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Vanillin and Base in Aqueous Phase B Dissolve 2-Halopropanoic Acid in Organic Solvent C Add Phase Transfer Catalyst (e.g., TBAB) D Combine Aqueous and Organic Phases C->D E Heat and Stir (e.g., 60-80°C) D->E F Monitor Reaction Progress (e.g., by TLC) E->F G Separate Organic and Aqueous Layers F->G H Acidify Aqueous Layer (to precipitate product) G->H I Filter and Wash the Crude Product H->I J Recrystallize from Suitable Solvent I->J K K J->K Characterize Final Product (NMR, IR, Melting Point)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Williamson ether synthesis using phase transfer catalysis.

Materials:

  • Vanillin (1.0 eq)

  • 2-Bromopropanoic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene (or another suitable solvent)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Saturated sodium bicarbonate solution

  • Diethyl ether (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin and potassium carbonate in water.

  • In a separate container, dissolve 2-bromopropanoic acid in toluene.

  • Add the toluene solution of 2-bromopropanoic acid and tetrabutylammonium bromide to the aqueous solution in the round-bottom flask.

  • Reaction: Heat the biphasic mixture to 70-80°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and separate the aqueous and organic layers using a separatory funnel.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the product into the aqueous phase.[12]

  • Purification: Carefully acidify the combined aqueous layers with concentrated HCl until the product precipitates out.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[12]

Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. This troubleshooting guide addresses common issues and provides actionable solutions.

Troubleshooting Decision Tree

G cluster_reagents Reagent & Catalyst Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low or No Product Yield A Check Purity of Starting Materials start->A B Verify Activity of Phase Transfer Catalyst start->B C Ensure Base is not Old or Decomposed start->C D Insufficient Stirring (for biphasic reaction) start->D E Reaction Temperature too Low or too High start->E F Incomplete Reaction Time start->F G Incomplete Extraction of Product start->G H Improper pH for Precipitation start->H I Loss of Product during Recrystallization start->I sol_A sol_A A->sol_A Solution: Use high-purity reagents. sol_B sol_B B->sol_B Solution: Use fresh or purified catalyst. sol_C sol_C C->sol_C Solution: Use fresh, anhydrous base. sol_D sol_D D->sol_D Solution: Increase stirring speed to ensure good mixing of phases. sol_E sol_E E->sol_E Solution: Optimize temperature (e.g., 70-80°C). sol_F sol_F F->sol_F Solution: Monitor by TLC and extend reaction time if necessary. sol_G sol_G G->sol_G Solution: Perform multiple extractions. sol_H sol_H H->sol_H Solution: Ensure complete acidification to precipitate the carboxylic acid. sol_I sol_I I->sol_I Solution: Optimize recrystallization solvent and procedure.

Caption: Troubleshooting decision tree for low yield in the synthesis.

Issue: Low Yield of the Desired Product

  • Possible Cause: Incomplete deprotonation of vanillin.

    • Solution: Ensure the base is of high quality and used in sufficient molar excess (typically 1.5-2.0 equivalents).

  • Possible Cause: Inefficient phase transfer.

    • Solution: Check the quality and quantity of the phase transfer catalyst. Ensure vigorous stirring to maximize the interfacial area between the two phases.

  • Possible Cause: Competing elimination reaction.

    • Solution: Avoid excessively high reaction temperatures. Using 2-bromopropanoic acid may require milder conditions than 2-chloropropanoic acid.

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using TLC. If starting material is still present after the planned reaction time, consider extending the reaction duration.

Issue: Presence of Impurities in the Final Product

  • Possible Cause: Unreacted vanillin.

    • Solution: During the workup, ensure complete extraction of the acidic product into the aqueous basic solution. Washing the organic layer with a base will remove unreacted phenol.

  • Possible Cause: C-alkylation byproduct.

    • Solution: This is generally a minor byproduct. Careful purification by recrystallization should separate it from the desired O-alkylated product.

  • Possible Cause: Byproducts from reactions of the formyl group.

    • Solution: While unlikely, if side reactions of the aldehyde are suspected, consider using a milder base like potassium carbonate and maintaining a moderate reaction temperature.

Conclusion

The synthesis of this compound via a phase transfer-catalyzed Williamson ether synthesis is a robust and efficient method. Careful selection of the catalyst, base, and reaction conditions is crucial for maximizing yield and purity. This guide provides a comprehensive resource to assist researchers in successfully performing this synthesis and troubleshooting any challenges that may arise.

References

Technical Support Center: Temperature Control in Reactions of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for professionals working with 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. This guide is designed to provide in-depth, practical advice on managing a critical parameter in your synthetic protocols: temperature. As researchers and drug development professionals, you understand that precise temperature control is not merely a suggestion but a cornerstone of reproducibility, yield, and purity. This document offers troubleshooting guides and frequently asked questions to address specific thermal challenges you may encounter.

Introduction: The Thermal Landscape of a Multifunctional Molecule

This compound is a valuable building block, characterized by three key functional groups: an aldehyde, a carboxylic acid, and an ether linkage. Each of these moieties presents a unique thermal sensitivity profile. The aldehyde is prone to oxidation, the carboxylic acid can undergo decarboxylation at elevated temperatures, and the ether synthesis itself is a delicate balance of kinetics. Uncontrolled temperature fluctuations can lead to a cascade of undesirable outcomes, including impurity generation, low yields, and reaction failure. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what are the key temperature considerations?

A1: The most common synthetic route is a variation of the Williamson ether synthesis.[1][2][3] This involves the reaction of a vanillin derivative (containing the formyl and methoxy groups) with a 2-halopropanoic acid ester, followed by hydrolysis. A patent for a similar compound, 2-(4-methoxyphenoxy)-propionic acid, suggests a reaction temperature of 40-60°C. Maintaining a moderate temperature is crucial. Overly aggressive heating can promote side reactions such as elimination from the 2-halopropanoate and potential degradation of the aldehyde. Conversely, temperatures that are too low will result in impractically long reaction times.

Q2: My reaction to produce the target molecule is sluggish. Can I simply increase the temperature?

A2: While increasing temperature does increase reaction rate, it is not always the best solution and should be done cautiously. For the Williamson ether synthesis step, raising the temperature too high can favor elimination side reactions, especially if you are using a secondary halide. For subsequent reactions involving the aldehyde or carboxylic acid, excessive heat can lead to decomposition or unwanted side reactions like decarboxylation. A better initial approach is to ensure efficient stirring to overcome mass transfer limitations and to verify the purity and activity of your reagents. If a temperature increase is necessary, it should be done incrementally while monitoring the reaction progress closely, for instance by thin-layer chromatography (TLC).[4]

Q3: I am observing significant impurity formation. Could temperature be the culprit?

A3: Absolutely. Impurity profiles are often directly linked to thermal control. Here are some possibilities:

  • Decarboxylation: If you are heating the molecule, particularly under acidic or basic conditions, you risk losing the carboxylic acid group as CO2.[5][6][7] This is a common issue with phenoxypropanoic acids at elevated temperatures.

  • Aldehyde Oxidation/Disproportionation: The formyl group is susceptible to oxidation to a carboxylic acid, especially if air is present at higher temperatures. In strongly basic conditions, a Cannizzaro-type disproportionation reaction can occur.

  • Polymerization: Aldehydes can undergo aldol-type condensation reactions, which are often catalyzed by acid or base and accelerated by heat, leading to polymeric byproducts.

Q4: What are the best practices for heating and cooling reactions involving this compound?

A4: For uniform and controlled heating, an oil bath or a heating mantle connected to a temperature controller is recommended.[8][9] Sand baths are also a safe option for higher temperatures.[8][9] Direct heating on a hot plate should be avoided as it can create localized hot spots.[9] For cooling, an ice-water bath is effective for maintaining 0°C. For sub-zero temperatures, dry ice/acetone (-78°C) or cryocoolers offer precise control.[8][9] Regardless of the method, it is essential to monitor the internal reaction temperature with a calibrated thermometer or thermocouple, not just the bath temperature.[10]

Troubleshooting Guide: Temperature-Related Issues

Problem Potential Cause(s) Related to Temperature Recommended Solution(s)
Low or No Product Yield - Temperature too low: Reaction kinetics are too slow. - Temperature too high: Degradation of starting material or product. The aldehyde or carboxylic acid moiety may be thermally labile under your specific reaction conditions.- Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC or another appropriate analytical method. - If degradation is suspected, repeat the reaction at a lower temperature for a longer duration. - Consider using a reaction calorimeter to understand the heat flow and identify potential exotherms that could lead to temperature spikes.[10]
Formation of a Major, Unidentified Byproduct - Side reaction favored at operating temperature: This could be an elimination reaction during the ether synthesis, or a self-condensation of the aldehyde. - Decarboxylation: Excessive heat can cause the loss of CO2 from the propanoic acid side chain.[5]- Lower the reaction temperature to disfavor the side reaction. - Analyze the byproduct to identify its structure. If it is an elimination product, a lower temperature is warranted. If it is a decarboxylation product, significantly reduce the heating or explore alternative, lower-temperature synthetic routes.
Reaction "Runaway" or Exotherm - Inadequate cooling for an exothermic step: The rate of heat generation exceeds the rate of heat removal. - Too rapid addition of a reagent at a temperature where the reaction is very fast. - Ensure your cooling bath has sufficient capacity. For larger scale reactions, consider a circulating chiller.[9][11] - Add reagents slowly and portion-wise, allowing the internal temperature to stabilize between additions.[10] - For highly exothermic processes, pre-cool the reaction mixture before beginning the addition of the reactive species.
Inconsistent Results Between Batches - Poor temperature control and monitoring: Different batches experience different thermal histories. - Fluctuations in ambient laboratory temperature affecting the reaction. [12]- Standardize your heating/cooling setup. Always use an internal thermometer.[10] - Keep detailed logs of the temperature profile for each reaction. - Position sensitive reactions away from drafts or direct sunlight that could cause temperature fluctuations.[12]

Experimental Protocol: Temperature Control in a Model Williamson Ether Synthesis

This protocol outlines the synthesis of a related compound, 2-(4-methoxyphenoxy)propanoic acid, adapted from patented methods with a focus on temperature control.[13]

Objective: To synthesize 2-(4-methoxyphenoxy)propanoic acid with precise temperature management.

Materials:

  • p-Methoxyphenol (4-hydroxyanisole)

  • Sodium hydroxide (NaOH)

  • 2-Chloropropionic acid

  • Toluene (or another suitable organic solvent)

  • Hydrochloric acid (HCl) for workup

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and a thermocouple for internal temperature monitoring.

  • Oil bath with a temperature controller.

Procedure:

  • Alkoxide Formation:

    • In a round-bottom flask, dissolve p-methoxyphenol and sodium hydroxide in water. Stir at room temperature (20-25°C) for 15 minutes to form the sodium phenoxide. This is a mildly exothermic step; for larger scales, monitor for any significant temperature increase.

  • Ether Synthesis:

    • Add toluene to the reaction mixture.

    • Begin heating the mixture using an oil bath set to 50°C. Ensure the internal thermocouple reads a stable temperature before proceeding.

    • Slowly add 2-chloropropionic acid to the reaction mixture over 30 minutes. A slight exotherm may be observed. Adjust the rate of addition to maintain the internal temperature between 45-55°C.

    • After the addition is complete, maintain the reaction temperature at 50°C for 1-1.5 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature using a water bath to ensure controlled cooling and prevent thermal shock to the glassware.

    • Once at room temperature, acidify the mixture with HCl solution. This step is exothermic; perform it slowly with external cooling if necessary.

    • Proceed with standard liquid-liquid extraction, drying of the organic phase, and solvent removal.

Visualizing Temperature Effects

The following diagram illustrates the critical decision-making process related to temperature control during the synthesis.

Temperature_Control_Workflow cluster_synthesis Williamson Ether Synthesis cluster_troubleshooting Troubleshooting start Start Reaction at 40-60°C monitor Monitor Reaction (TLC/HPLC) start->monitor check_rate Reaction Rate Acceptable? monitor->check_rate impurities Problem: Impurities/Low Yield monitor->impurities If issues arise too_slow Problem: Too Slow check_rate->too_slow end_reaction Reaction Complete check_rate->end_reaction Yes increase_T Action: Increase Temp Incrementally (e.g., +5°C) too_slow->increase_T decrease_T Action: Decrease Temp (e.g., -5°C) impurities->decrease_T increase_T->monitor Re-evaluate decrease_T->monitor Re-evaluate

Caption: Workflow for temperature optimization in synthesis.

References

Technical Support Center: pH Optimization for 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the pH optimization of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical for the extraction of this compound?

A1: The molecular structure of this compound contains a carboxylic acid group, which can exist in either a neutral (protonated) or anionic (deprotonated) form depending on the pH of the aqueous solution. This property is fundamental to its separation from other components in a mixture via liquid-liquid extraction.

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule neutral and more soluble in organic solvents.

  • At high pH (alkaline conditions): The carboxylic acid group is deprotonated (-COO⁻), rendering the molecule ionic and more soluble in the aqueous phase.

By manipulating the pH, we can control the partitioning of the target molecule between the aqueous and organic layers, which is the essence of an effective extraction.

Q2: What is the Henderson-Hasselbalch equation and how does it apply here?

A2: The Henderson-Hasselbalch equation is a cornerstone of acid-base chemistry and is invaluable for optimizing extractions.[1][2][3][4][5] It relates the pH of a solution to the acid dissociation constant (pKa) of the compound and the ratio of the concentrations of the deprotonated (conjugate base) and protonated (acid) forms.[3][5]

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH: The pH of the aqueous solution.

  • pKa: The acid dissociation constant of the carboxylic acid group on your molecule.

  • [A⁻]: The concentration of the deprotonated (anionic) form.

  • [HA]: The concentration of the protonated (neutral) form.

For practical extraction purposes, this equation tells us that when the pH is equal to the pKa, the concentrations of the protonated and deprotonated forms are equal.[2][5] To ensure the majority of your compound is in the desired form for extraction, you should adjust the pH to be at least 2 units away from the pKa.

  • To extract into an organic solvent , the pH should be ≤ pKa - 2 .

  • To extract into an aqueous base , the pH should be ≥ pKa + 2 .

Q3: What is the approximate pKa of this compound?

Troubleshooting Guide

Issue 1: Low Extraction Yield

Q: I performed the extraction, but my final yield of this compound is significantly lower than expected. What could be the cause?

A: Low yield is a common issue that can stem from several factors.[6][7][8][9] Here’s a systematic approach to troubleshooting:

  • Incorrect pH:

    • Symptom: The target compound is not moving into the desired solvent layer.

    • Cause & Logic: If the pH of the aqueous layer is not sufficiently acidic (for extraction into the organic phase) or sufficiently basic (for extraction into the aqueous phase), the compound will not be fully protonated or deprotonated, respectively. This leads to poor partitioning and, consequently, a low yield.

    • Solution:

      • Measure the pH of the aqueous layer after adding acid or base to ensure it is in the optimal range (at least 2 pH units below the pKa for organic extraction, and 2 pH units above for aqueous extraction).

      • Perform multiple extractions (at least 3) with fresh solvent to maximize the recovery of the compound from the aqueous layer.[8][10]

  • Insufficient Mixing:

    • Symptom: The two solvent layers were not in adequate contact.

    • Cause & Logic: Liquid-liquid extraction relies on the transfer of the solute from one phase to another, which occurs at the interface between the two immiscible liquids. Insufficient shaking of the separatory funnel results in a limited surface area for this transfer, leading to an incomplete extraction.

    • Solution:

      • Shake the separatory funnel vigorously for at least 1-2 minutes, periodically venting to release any pressure buildup.

      • Allow the layers to fully separate before draining.

  • Emulsion Formation:

    • Symptom: A third, cloudy layer forms between the organic and aqueous phases, making separation difficult.

    • Cause & Logic: Emulsions are colloidal suspensions of one liquid in another and can be caused by vigorous shaking, especially if the sample contains impurities that act as surfactants.

    • Solution:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break up the emulsion.

      • Allow the mixture to stand for a longer period.

      • In some cases, filtering the entire mixture through a bed of Celite can help to break the emulsion.

Issue 2: Impurities in the Final Product

Q: After extraction and solvent evaporation, my product is not pure. How can I improve the purity?

A: The presence of impurities can often be traced back to the extraction strategy.

  • Acidic or Basic Impurities:

    • Symptom: The final product is contaminated with other acidic or basic compounds.

    • Cause & Logic: If your crude mixture contains other acidic or basic impurities, they will be co-extracted with your target compound if their pKa values are similar.

    • Solution:

      • pH Gradient Extraction: A more precise pH control can help to selectively extract your compound. For instance, if you have a more acidic impurity, you can first extract at a pH between the pKa of the impurity and your target compound to remove it.

      • Back-Washing: After extracting your compound into the desired phase, "wash" this phase with a fresh solution at a pH that will remove the impurities. For example, if your product is in the organic phase, wash it with a buffer solution at a pH that will ionize and remove the acidic impurities into the aqueous phase.

  • Neutral Impurities:

    • Symptom: The final product is contaminated with non-acidic, organic-soluble compounds.

    • Cause & Logic: Neutral impurities will remain in the organic layer during the pH-based extraction steps.

    • Solution:

      • Before acidifying the aqueous layer to recover your product, perform an initial extraction of the basic aqueous solution with an organic solvent to remove any neutral impurities.

      • Your target compound will remain in the aqueous phase as its salt, while the neutral impurities will partition into the organic layer.

Experimental Protocol: pH-Optimized Extraction

This protocol assumes you are starting with an organic solution containing this compound and neutral impurities.

Reagents and Equipment:

  • Organic solution of the crude product

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated Sodium Chloride (Brine) solution

  • Separatory funnel

  • pH paper or pH meter

  • Beakers and flasks

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Rotary evaporator

Step-by-Step Methodology:

  • Initial Extraction into Aqueous Base:

    • Place the organic solution containing your crude product into a separatory funnel.

    • Add an equal volume of 1 M NaOH solution.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (as its sodium salt).

    • Drain the lower organic layer, which contains neutral impurities.

    • Repeat the extraction of the organic layer with fresh 1 M NaOH to ensure complete transfer of the acidic product. Combine the aqueous layers.

  • Removal of Neutral Impurities (Wash):

    • Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

    • Drain and discard the organic layer.

  • Acidification and Re-extraction into Organic Solvent:

    • In a clean beaker or flask, cool the aqueous solution in an ice bath.

    • Slowly add 1 M HCl while stirring until the pH is approximately 2. You should observe a precipitate of the protonated this compound.

    • Transfer the acidified mixture back to the separatory funnel.

    • Add a portion of ethyl acetate and shake to re-dissolve the precipitated product into the organic phase.

    • Drain the lower aqueous layer.

    • Extract the aqueous layer two more times with fresh ethyl acetate to maximize recovery. Combine all organic layers.

  • Final Wash and Drying:

    • Wash the combined organic layers with brine to remove any residual water.

    • Drain the organic layer into a clean, dry flask and add anhydrous sodium sulfate to remove any remaining water.

    • Filter or decant the dried organic solution.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary Table
ParameterRecommended Value/SolventRationale
Estimated pKa ~4.5Based on similar phenolic acid structures.
Aqueous Extraction pH ≥ 6.5To ensure complete deprotonation and solubility in the aqueous phase.
Organic Extraction pH ≤ 2.5To ensure complete protonation and solubility in the organic phase.
Primary Extraction Solvent Ethyl Acetate, Diethyl EtherGood solubility for both protonated and deprotonated forms and immiscible with water.
Washing Solution Saturated NaCl (Brine)To break emulsions and remove residual water from the organic phase.

Visualizing the Extraction Workflow

ExtractionWorkflow start Crude Product in Organic Solvent aq_extraction Add 1M NaOH (pH > 8) Extract with Water start->aq_extraction neutral_impurities Organic Layer: Neutral Impurities aq_extraction->neutral_impurities Separate aq_phase1 Aqueous Layer: Product as Salt aq_extraction->aq_phase1 Separate wash Wash with Organic Solvent aq_phase1->wash neutral_impurities2 Organic Layer: Trace Neutral Impurities wash->neutral_impurities2 Separate aq_phase2 Aqueous Layer: Purified Product Salt wash->aq_phase2 Separate acidify Add 1M HCl (pH < 3) Acidify aq_phase2->acidify org_extraction Extract with Organic Solvent acidify->org_extraction aq_waste Aqueous Waste org_extraction->aq_waste Separate org_phase Organic Layer: Purified Product org_extraction->org_phase Separate dry Dry with Na2SO4 org_phase->dry evaporate Evaporate Solvent dry->evaporate final_product Pure Product evaporate->final_product

Caption: pH-based liquid-liquid extraction workflow.

References

Technical Support Center: Stereoselective Synthesis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome challenges in your research. This guide focuses on a critical issue in the synthesis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid: preventing the loss of stereochemical integrity at the chiral center.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My final product is almost completely racemic (~0% e.e.). I used sodium hydroxide in ethanol to deprotonate the vanillin. What happened?

Answer: This is a classic case of base-induced racemization. The chiral center in your starting material (e.g., an ethyl (S)-2-chloropropanoate) has a proton on the carbon alpha to the ester's carbonyl group. This proton is acidic.

Causality: Using a strong, unhindered base like sodium hydroxide (NaOH) or sodium ethoxide (formed in situ in ethanol) creates a highly basic environment. This base will not only deprotonate the phenolic hydroxyl of vanillin but can also abstract the acidic alpha-proton from your propanoate ester. This abstraction forms a planar enolate intermediate. When this intermediate is re-protonated, it can happen from either face of the planar structure, leading to a mixture of (R) and (S) enantiomers—a racemic mixture.[1][2]

Solution: Switch to a milder, non-nucleophilic base. The key is to use a base strong enough to deprotonate the phenol (pKa ~10) but not so strong that it readily deprotonates the alpha-carbon of the ester (pKa ~25).

Base Solvent Typical Outcome Reasoning
NaOH, NaH, NaOEtEthanol, MethanolHigh risk of racemizationStrong bases promote enolization of the ester.[1]
K₂CO₃, Cs₂CO₃ DMF, Acetone High enantiomeric excess (e.e.) Weaker, heterogeneous bases that primarily deprotonate the more acidic phenol.

Recommended Protocol Modification: Replace NaOH/ethanol with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone.

Question 2: My enantiomeric excess (e.e.) is low, and I'm seeing significant amounts of an elimination byproduct. How can I fix this?

Answer: This issue points to competing reaction pathways. The desired reaction is a bimolecular nucleophilic substitution (Sₙ2), but under certain conditions, a bimolecular elimination (E2) can dominate.

Causality: The alkoxide or phenoxide you generate is not only a good nucleophile but also a strong base. When reacting with a secondary alkyl halide (like a 2-halopropanoate), it can abstract a beta-proton, leading to the formation of an alkene (in this case, an acrylate derivative) via an E2 mechanism.[3][4] This is often exacerbated by:

  • Steric Hindrance: Bulky bases or substrates can favor elimination.

  • High Temperatures: Elimination reactions are often favored entropically at higher temperatures.

  • Strong Bases: Stronger bases increase the rate of elimination.

Solution: To favor the Sₙ2 pathway and suppress elimination, you should optimize the following conditions:

  • Leaving Group: Use a better leaving group. The Sₙ2 reaction rate is highly dependent on the leaving group's ability to stabilize a negative charge. The order of reactivity is typically I > Br > OTs (tosylate) > Cl. A faster Sₙ2 reaction can outcompete the E2 side reaction.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if necessary, monitoring by TLC.

  • Solvent Choice: Continue using polar aprotic solvents (DMF, Acetonitrile). These solvents solvate the cation (e.g., K⁺) but not the nucleophilic anion, increasing its reactivity for substitution.[4]

Question 3: The reaction is very slow, and even after prolonged heating, the yield is poor. What can I do to improve the reaction kinetics without causing racemization?

Answer: Slow reaction kinetics in a Williamson ether synthesis often point to a few key areas: poor nucleophilicity, a poor leaving group, or phase-transfer issues if using a heterogeneous base.

Causality: The reaction involves a solid base (like K₂CO₃) and soluble reactants. The deprotonation of vanillin occurs on the surface of the carbonate, and if the resulting phenoxide is not efficiently brought into the solution phase, the reaction will be slow.

Solution:

  • Use Cesium Carbonate (Cs₂CO₃): Cesium carbonate is more soluble in organic solvents than potassium carbonate, leading to a higher concentration of the active phenoxide in solution. The "cesium effect" is well-documented for accelerating Sₙ2 reactions.

  • Add a Phase-Transfer Catalyst: A catalyst like tetrabutylammonium iodide (TBAI) or 18-crown-6 can dramatically increase the reaction rate. TBAI provides iodide, a superior nucleophile and leaving group, via the Finkelstein reaction, and the tetrabutylammonium cation helps bring the phenoxide into the organic phase.

  • Ensure Anhydrous Conditions: Water can protonate the phenoxide, reducing the concentration of the active nucleophile. Ensure your solvent is dry and reactants are free of moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this synthesis, and why is stereochemistry a concern?

The synthesis of this compound is typically achieved via the Williamson Ether Synthesis .[3] This reaction proceeds through an Sₙ2 mechanism , where the phenoxide ion of vanillin acts as a nucleophile and attacks the electrophilic carbon of a chiral 2-halopropanoate ester.[3][4]

In an ideal Sₙ2 reaction, there is a backside attack on the chiral center, which results in a complete inversion of stereochemistry . For example, if you start with (S)-ethyl 2-bromopropanoate, the product will have the (R) configuration. Stereochemistry is critical because, in many biological applications (such as herbicides or pharmaceuticals), only one enantiomer is active.[5] Any deviation from a pure Sₙ2 pathway can lead to racemization, yielding an inactive or less active enantiomer and reducing the efficacy of the final product.

Diagram 1: Desired Sₙ2 Pathway

racemization_pathway start (S)-Ester (Chiral) enolate Planar Enolate Intermediate (Achiral) start->enolate Strong Base (B:⁻) -H⁺ s_product (S)-Ester enolate->s_product Protonation (HB) (Top Face) r_product (R)-Ester enolate->r_product Protonation (HB) (Bottom Face) mitsunobu_workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs vanillin Vanillin (Nucleophile) mix Mix in THF at 0 °C vanillin->mix lactate (S)-Ethyl Lactate (Alcohol) lactate->mix reagents PPh₃ + DIAD (Activators) reagents->mix react Stir at RT mix->react Form Alkoxy- phosphonium Salt product (R)-Product (Inverted Stereocenter) react->product byproducts Triphenylphosphine Oxide + Hydrazine derivative react->byproducts

References

Validation & Comparative

A Researcher's Guide to the Bioassay Validation of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Activity of a Novel Phenoxypropanoic Acid Derivative

2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a small molecule with potential applications in various biological systems. While direct bioassay data for this specific compound is not extensively published, its structural similarity to known bioactive compounds, such as Lactisole (2-(4-methoxyphenoxy)propanoic acid), a known sweet taste receptor antagonist, provides a logical starting point for investigating its biological activity.[1][2][3][4][5][6][7] This guide will, therefore, focus on a hypothetical bioassay targeting the human sweet taste receptor (a heterodimer of T1R2 and T1R3 G-protein coupled receptors) to elucidate the activity of this compound, using Lactisole as a benchmark comparator.

The principles and validation protocols detailed herein are broadly applicable to cell-based assays and are grounded in regulatory expectations for reliability and reproducibility.[8][9][10][11][12]

Core Principles of the Bioassay: A Cell-Based Approach to Receptor Modulation

The proposed bioassay is a cell-based functional assay designed to measure the modulation of the human sweet taste receptor by this compound. This assay utilizes a human cell line, such as HEK293, stably co-expressing the T1R2 and T1R3 receptor subunits and a promiscuous G-protein chimera (e.g., Gα16) that couples receptor activation to an increase in intracellular calcium. This calcium flux can be quantified using a calcium-sensitive fluorescent dye.

The rationale for this approach is based on the known mechanism of Lactisole, which inhibits the human T1R3 receptor subunit.[5] By comparing the inhibitory potential of this compound to that of Lactisole, we can ascertain its relative potency and efficacy.

Signaling Pathway of the Sweet Taste Receptor

Sweet_Taste_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Activates Test_Compound This compound or Lactisole Test_Compound->T1R2_T1R3 Inhibits G_Protein G-protein (Gα16) T1R2_T1R3->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ Release ER->Ca2 Stimulates Fluorescence Fluorescent Signal Ca2->Fluorescence Induces

Caption: Simplified signaling pathway of the human sweet taste receptor.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the key steps for performing the cell-based calcium flux assay. Adherence to these steps is critical for ensuring data quality and reproducibility.

Materials and Reagents:
  • HEK293 cells stably expressing T1R2, T1R3, and Gα16

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Sucrose (or other known agonist)

  • This compound

  • Lactisole (as a positive control inhibitor)

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with automated injection capability

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding (HEK293-T1R2/T1R3/Gα16) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Incubation (Test Compound or Lactisole) B->C D 4. Agonist Injection (Sucrose) C->D E 5. Fluorescence Measurement (Plate Reader) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: High-level workflow for the calcium flux bioassay.

Detailed Procedure:
  • Cell Culture and Seeding:

    • Culture the HEK293-T1R2/T1R3/Gα16 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer.

    • Aspirate the culture medium from the cell plates and add the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound and Lactisole in the assay buffer.

    • After the dye-loading incubation, wash the cells with assay buffer.

    • Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescent plate reader equipped with an automated injector.

    • Set the instrument to record fluorescence intensity over time.

    • Inject a solution of the agonist (e.g., sucrose) at a concentration known to elicit a submaximal response (EC80) into each well.

    • Measure the fluorescence intensity before and after agonist addition.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (agonist alone).

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Bioassay Validation: Ensuring Data Integrity and Reliability

The validation of a bioassay is crucial to ensure that the results are accurate, precise, and reproducible.[13][14][15] The following parameters should be assessed according to established guidelines.[8][9][12]

Validation Parameter Purpose Acceptance Criteria
Specificity To ensure that the assay response is due to the specific interaction of the analyte with the biological system.The inhibitory effect should only be observed in cells expressing the T1R2/T1R3 receptor. No significant inhibition should be seen in the parental cell line lacking the receptor.
Precision To assess the closeness of agreement between a series of measurements.Intra-assay precision: Coefficient of variation (CV) ≤ 15% for replicate measurements within the same assay. Inter-assay precision: CV ≤ 20% for measurements across different assays performed on different days.
Accuracy To determine the closeness of the measured value to the true value.The determined IC50 of a reference compound (Lactisole) should be within ±20% of the established historical average.
Linearity and Range To ensure a proportional relationship between the analyte concentration and the assay response.The dose-response curve should exhibit a clear sigmoidal shape with a well-defined upper and lower plateau. The R-squared value of the curve fit should be ≥ 0.98.
Robustness To evaluate the assay's capacity to remain unaffected by small, deliberate variations in method parameters.The assay performance should remain within acceptance criteria when parameters such as incubation time, cell seeding density, and reagent concentrations are slightly varied.

Comparative Analysis: this compound vs. Lactisole

The primary output of this bioassay will be a comparison of the inhibitory potency (IC50) of this compound with that of the known inhibitor, Lactisole.

Compound Predicted IC50 Range (µM) Mechanism of Action
Lactisole 10 - 50Known inhibitor of the T1R3 subunit of the sweet taste receptor.
This compound To be determinedHypothetically an inhibitor of the T1R3 subunit.

The addition of the formyl group to the phenoxy ring may alter the compound's electronic and steric properties, potentially influencing its binding affinity for the receptor. A lower IC50 value for this compound would indicate a higher potency compared to Lactisole.

Conclusion and Future Directions

This guide provides a robust framework for the validation of a bioassay to characterize the biological activity of this compound. By leveraging a well-established cell-based assay and adhering to rigorous validation principles, researchers can generate high-quality, reliable data. Future studies should aim to confirm the mechanism of action through binding assays and explore the structure-activity relationship of related analogs to further optimize the compound's biological activity.

References

A Comparative Guide to the Reproducible Synthesis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two robust methodologies for the synthesis of 2-(4-formyl-2-methoxyphenoxy)propanoic acid, a key building block in medicinal chemistry and materials science. We will delve into the specifics of a classical Williamson ether synthesis and a modern phase-transfer catalysis approach, offering detailed protocols, comparative data, and troubleshooting insights to ensure reproducibility in your laboratory.

Introduction to this compound

This compound, a derivative of vanillin, is a valuable intermediate in the synthesis of various high-value molecules. Its trifunctional nature, possessing a carboxylic acid, an aldehyde, and an ether linkage, makes it a versatile scaffold for drug discovery and the development of novel polymers and fine chemicals. The reproducibility of its synthesis is paramount for ensuring consistent quality and yield in downstream applications.

Synthetic Methodologies: A Head-to-Head Comparison

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halide by a phenoxide ion, a reaction famously known as the Williamson ether synthesis. We will explore two variations of this fundamental reaction.

Method 1: The Classical Williamson Ether Synthesis

This widely-used method involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a 2-halopropanoic acid under basic conditions. The base deprotonates the phenolic hydroxyl group of vanillin, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic carbon of the 2-halopropanoic acid.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like sodium hydroxide is used to ensure complete deprotonation of the phenolic hydroxyl group, which has a pKa of approximately 7.4.

  • Reaction Solvent: A polar aprotic solvent like dimethylformamide (DMF) is often employed to dissolve both the ionic phenoxide and the organic halide, facilitating the reaction.

  • Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can accelerate the reaction but may also promote side reactions, such as decarboxylation or the formation of impurities.

Experimental Protocol:

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) in DMF. Add powdered sodium hydroxide (1.1 equivalents) portion-wise while stirring.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add 2-chloropropanoic acid (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of 2-3. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system, such as ethanol/water, to yield the purified this compound.

Caption: Workflow for the Classical Williamson Ether Synthesis.

Method 2: Phase-Transfer Catalysis (PTC) Approach

Phase-transfer catalysis offers a more efficient alternative to the classical method by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase, where the reaction with the alkyl halide occurs. This technique can lead to faster reaction times and milder reaction conditions. A patent for a similar synthesis of 2-(4-methoxyphenoxy)-propionic acid highlights the advantages of this method.[1]

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used. The lipophilic cation pairs with the phenoxide anion, shuttling it into the organic phase.

  • Biphasic System: The reaction is carried out in a two-phase system, typically an aqueous solution of the base and the phenoxide, and an organic solvent containing the alkyl halide. This simplifies the workup procedure.

  • Milder Conditions: The enhanced reactivity in the organic phase often allows for lower reaction temperatures and shorter reaction times compared to the classical method.[1]

Experimental Protocol:

  • Phase Preparation: In a round-bottom flask, dissolve vanillin (1 equivalent) and sodium hydroxide (1.1 equivalents) in water. In a separate addition funnel, prepare a solution of 2-chloropropanoic acid (1.1 equivalents) in an organic solvent like toluene.

  • Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 equivalents), to the aqueous solution of the phenoxide.

  • Reaction: Vigorously stir the biphasic mixture and add the organic solution of 2-chloropropanoic acid dropwise. Heat the reaction to 50-60°C and maintain for 2-3 hours.

  • Phase Separation and Isolation: After the reaction is complete, cool the mixture and separate the organic and aqueous layers. The product will be in the organic phase.

  • Extraction and Purification: Wash the organic layer with water. The product can then be extracted into an aqueous base, followed by acidification to precipitate the pure acid. Alternatively, the solvent can be evaporated, and the residue recrystallized.

Caption: Workflow for the Phase-Transfer Catalysis Synthesis.

Performance Comparison

ParameterClassical Williamson Ether SynthesisPhase-Transfer Catalysis (PTC)
Reaction Temperature 80-90°C50-60°C
Reaction Time 4-6 hours2-3 hours
Solvent Polar aprotic (e.g., DMF)Biphasic (e.g., Water/Toluene)
Catalyst NonePhase-Transfer Catalyst (e.g., TBAB)
Workup Precipitation and filtrationPhase separation and extraction
Potential Yield Good to excellentExcellent
Reproducibility Good, sensitive to temperature and moistureExcellent, less sensitive to minor variations
Safety/Environmental High-boiling point solvent can be difficult to remove.Use of organic solvents, but often less hazardous than DMF.

Characterization and Quality Control

To ensure the successful and reproducible synthesis of this compound, proper characterization of the final product is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the molecular structure. The spectra should show characteristic peaks for the aromatic protons, the aldehyde proton, the methoxy group, and the propanoic acid moiety.[2][3]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the aldehyde C=O stretch, and the C-O-C ether linkage.[2][3]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[2]

  • Melting Point: A sharp and consistent melting point is a good indicator of purity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions.Optimize reaction time and temperature. Ensure anhydrous conditions for the classical method. In PTC, ensure vigorous stirring.
Formation of Bis-ether byproduct Use of a dihydroxy starting material (if applicable); stoichiometry imbalance.Use a protecting group strategy if starting with a symmetric diol. Carefully control the stoichiometry of the reactants.
Difficulty in Purification Presence of unreacted starting materials or byproducts.Optimize the workup procedure. Consider column chromatography for purification of highly impure samples.

Conclusion

Both the classical Williamson ether synthesis and the phase-transfer catalysis approach are viable methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the laboratory, including available equipment, desired reaction scale, and environmental considerations. The PTC method generally offers milder conditions, shorter reaction times, and potentially higher yields, making it an attractive option for a more reproducible and efficient synthesis. Rigorous characterization of the final product is crucial to validate the success of the synthesis and ensure its suitability for further applications.

References

A Comparative Analysis of the Biological Activity of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable gap in comparative studies on the biological activity of 2-(4-formyl-2-methoxyphenoxy)propanoic acid and its direct analogs. While research exists on structurally related compounds, such as derivatives of vanillin, guaiacol, and other phenylpropanoic acids, a systematic exploration of how modifications to the this compound scaffold impact its biological efficacy is not yet available. This guide, therefore, aims to provide a framework for future research in this area by outlining key considerations for the design, synthesis, and comparative biological evaluation of novel analogs.

The core structure of this compound, derived from the natural product vanillin, presents a promising scaffold for the development of new therapeutic agents. The presence of a reactive aldehyde group, a methoxy group, and a propanoic acid side chain offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The Importance of Comparative Analysis in Drug Discovery

The systematic synthesis and biological testing of analogs are fundamental to modern drug discovery.[1][2] By making incremental changes to a lead compound and observing the effects on its biological activity, researchers can identify the key structural features required for potency and selectivity. This process, known as establishing a structure-activity relationship (SAR), is crucial for optimizing a drug candidate's therapeutic properties while minimizing off-target effects and toxicity.

Potential Therapeutic Applications: Anti-inflammatory and Anticancer Activities

Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] Given this precedent, it is reasonable to hypothesize that analogs of this compound may exhibit anti-inflammatory properties. Furthermore, numerous vanillin and guaiacol derivatives have been investigated for their potential as anticancer agents.[6][7][8] The cytotoxic potential of phenylpropanoic acid derivatives has also been explored, suggesting that this class of compounds may have applications in oncology.[9][10]

A Proposed Framework for Comparative Evaluation

To address the current knowledge gap, a systematic investigation of this compound analogs is warranted. The following sections outline a proposed experimental workflow for synthesizing and comparing the biological activities of these novel compounds.

Part 1: Design and Synthesis of Analogs

The synthesis of a library of analogs should focus on systematic modifications at key positions of the parent molecule. A proposed synthetic scheme, based on established chemical principles, is illustrated below. The synthesis would likely start from vanillin, a readily available and inexpensive starting material.

Synthesis_Workflow Vanillin Vanillin Intermediate1 Protection of phenolic hydroxyl Vanillin->Intermediate1 Intermediate2 Williamson ether synthesis with a 2-halopropanoate Intermediate1->Intermediate2 Intermediate3 Hydrolysis of the ester Intermediate2->Intermediate3 Final_Product This compound Intermediate3->Final_Product Modification1 Vary R1: - H - Alkyl - Halogen Modification2 Vary R2: - OCH3 - H - OH - Halogen Modification3 Vary Propanoic Acid Chain: - Acetic acid - Butanoic acid - Amide derivatives

Caption: Proposed synthetic workflow for this compound and its analogs.

Key Structural Modifications for SAR Studies:

  • Modification of the Aldehyde Group: The aldehyde at the C4 position is a key functional group. Analogs could be synthesized where this group is reduced to an alcohol, oxidized to a carboxylic acid, or converted to an oxime or Schiff base. These modifications would probe the importance of the aldehyde's electrophilicity and hydrogen bonding capacity for biological activity.

  • Substitution on the Aromatic Ring: The methoxy group at the C2 position and the hydrogen atoms at the C3, C5, and C6 positions are all potential sites for modification. Introducing different substituents (e.g., halogens, alkyl groups, or other electron-donating or -withdrawing groups) would provide insights into the electronic and steric requirements for activity.

  • Alterations to the Propanoic Acid Side Chain: The length and nature of the acidic side chain are critical for the activity of many arylpropanoic acids.[3][4] Analogs with acetic or butanoic acid chains, as well as amide or ester derivatives of the carboxylic acid, should be synthesized to explore the impact of these changes on biological activity.

Part 2: Comparative Biological Evaluation

A panel of in vitro assays should be employed to screen the synthesized analogs for their anti-inflammatory and cytotoxic activities.

Experimental Protocols:

1. Evaluation of Anti-inflammatory Activity:

  • Target: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are the primary targets of most NSAIDs.

  • Assay: A COX inhibition assay would be used to determine the IC50 values of the analogs against both COX-1 and COX-2. This would allow for the assessment of both potency and selectivity.

  • Cell-based Assays: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2).

2. Evaluation of Cytotoxic Activity:

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be used. A non-cancerous cell line should also be included to assess selectivity.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 values of the analogs.

  • Mechanism of Action Studies: For the most potent compounds, further assays could be conducted to elucidate the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).

Biological_Evaluation_Workflow start Synthesized Analogs anti_inflammatory Anti-inflammatory Screening start->anti_inflammatory cytotoxic Cytotoxic Screening start->cytotoxic cox_assay COX-1/COX-2 Inhibition Assay anti_inflammatory->cox_assay cell_based_anti_inflammatory RAW 264.7 Cell Assay (NO, PGE2 inhibition) anti_inflammatory->cell_based_anti_inflammatory mtt_assay MTT Assay (Cancer Cell Panel) cytotoxic->mtt_assay sar_analysis Structure-Activity Relationship Analysis cox_assay->sar_analysis cell_based_anti_inflammatory->sar_analysis mechanism_studies Mechanism of Action (Apoptosis, Cell Cycle) mtt_assay->mechanism_studies mtt_assay->sar_analysis mechanism_studies->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Proposed workflow for the biological evaluation of this compound analogs.

Part 3: Data Analysis and Structure-Activity Relationship (SAR) Elucidation

The experimental data from the biological assays should be compiled and analyzed to establish clear SARs.

Data Presentation:

The IC50 values for each analog against the different biological targets should be presented in a tabular format for easy comparison.

Analog Modification COX-1 IC50 (µM) COX-2 IC50 (µM) Cancer Cell Line A IC50 (µM) Cancer Cell Line B IC50 (µM)
Parent -
Analog 1 R1 = H
Analog 2 R2 = OH
... ...

Interpretation of Results:

The data should be analyzed to identify trends in activity based on the structural modifications. For example, do electron-withdrawing groups on the aromatic ring increase or decrease activity? Is the propanoic acid side chain optimal for activity, or do other chain lengths or functional groups perform better? This analysis will be crucial for the rational design of the next generation of more potent and selective compounds.

Conclusion and Future Directions

While a direct comparative guide on the biological activity of this compound analogs is not currently possible due to a lack of published data, this document provides a roadmap for researchers interested in exploring this promising chemical scaffold. The proposed framework for synthesis and biological evaluation will enable the generation of the necessary data to establish clear structure-activity relationships. This, in turn, will facilitate the development of novel anti-inflammatory and anticancer agents with improved therapeutic profiles. Future research should focus on executing these comparative studies to unlock the full therapeutic potential of this class of compounds.

References

A Comparative Guide to the Antimicrobial Potential of Vanillin Derivatives: A Focus on 2-(4-Formyl-2-methoxyphenoxy)propanoic acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug development. Naturally occurring compounds and their synthetic derivatives offer a promising reservoir of chemical diversity for this endeavor. Among these, vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla bean extract, and its derivatives have garnered significant attention for their potential antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial activities of various vanillin derivatives, with a special focus on the structural class of 2-(4-formyl-2-methoxyphenoxy)alkanoic acids.

While direct antimicrobial studies on 2-(4-formyl-2-methoxyphenoxy)propanoic acid are not extensively available in current literature, this guide will leverage data from its close structural analog, 2-(4-formyl-2-methoxyphenoxy)acetic acid, to provide valuable insights. We will delve into the antimicrobial efficacy of this structural class in comparison to other notable vanillin derivatives, supported by experimental data from published studies. Furthermore, this guide will furnish detailed experimental protocols for antimicrobial susceptibility testing to aid researchers in their own investigations.

The Antimicrobial Landscape of Vanillin and Its Derivatives

Vanillin itself exhibits a moderate antimicrobial potential, primarily acting on the cytoplasmic membrane of bacteria.[1][2] Its mechanism is often described as bacteriostatic rather than bactericidal.[1][2] This has spurred investigations into various structural modifications of the vanillin scaffold to enhance its antimicrobial potency and spectrum. Key classes of vanillin derivatives that have been explored include:

  • Simple Derivatives: Modifications of the aldehyde and hydroxyl groups, such as vanillic acid and vanillyl alcohol, have shown enhanced antimicrobial properties compared to the parent compound.[3]

  • Acetylated and Nitrated Derivatives: The synthesis of acetyl and nitro vanillin derivatives has been explored to modulate the electronic and steric properties of the molecule, which can influence its interaction with microbial targets.[1]

  • Schiff Bases: The condensation of vanillin with various amines to form Schiff bases has yielded compounds with significant antimicrobial activity.[1][2]

  • Heterocyclic Derivatives: The incorporation of vanillin into heterocyclic ring systems, such as 1,3,4-thiadiazoles, has been shown to produce potent antimicrobial agents.[4]

Comparative Antimicrobial Activity: A Data-Driven Analysis

The following table summarizes the antimicrobial activity of various vanillin derivatives, including the acetic acid analog of our target compound, against a range of microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible microbial growth.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Vanillin Escherichia coli>1000[1]
Staphylococcus aureus>1000[1]
Vanillic Acid Staphylococcus sp.- (Inhibition Zone: 22.67 mm)[3]
Vanillyl Alcohol Staphylococcus sp.- (Inhibition Zone: 12.5 mm)[3]
Acetyl Nitro Vanillin Schiff Base (Compound F - Fluoro substituted) Escherichia coli25[1][5]
Acetyl Nitro Vanillin Schiff Base (Compound I - Pyridine substituted) Escherichia coli25[1][5]
1,3,4-Thiadiazole derivative of 2-(4-formyl-2-methoxyphenoxy)acetic acid (Compound 6h) Salmonella enterica- (97% inhibition)[4]
Escherichia coli V517- (87.9% inhibition)[4]
1,3,4-Thiadiazole derivative of 2-(4-formyl-2-methoxyphenoxy)acetic acid (Compound 6o) Escherichia coli V517- (96.5% inhibition)[4]
1,3,4-Thiadiazole derivative of 2-(4-formyl-2-methoxyphenoxy)acetic acid (Compound 6k) Staphylococcus aureus- (87.1% inhibition)[4]
1,3,4-Thiadiazole derivative of 2-(4-formyl-2-methoxyphenoxy)acetic acid (Compound 6p) Pseudomonas aeruginosa- (90.2% inhibition)[4]

Note: Direct MIC values for the 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid were not provided in the referenced study; instead, percentage inhibition is reported.

From the available data, it is evident that derivatization of vanillin can lead to a significant enhancement in antimicrobial activity. While vanillin itself shows weak activity, its conversion to Schiff bases and particularly to heterocyclic derivatives of the acetic acid analog results in potent inhibition of both Gram-positive and Gram-negative bacteria. The high percentage of inhibition exhibited by the 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid suggests that the 2-(4-formyl-2-methoxyphenoxy)alkanoic acid scaffold is a promising starting point for the development of novel antimicrobial agents.[4]

Postulated Mechanism of Action

The primary mechanism of antimicrobial action for phenolic compounds like vanillin and its derivatives is believed to be the disruption of the microbial cell membrane.[1][6] This can lead to a cascade of detrimental effects, including:

  • Increased membrane permeability.

  • Leakage of essential intracellular components such as ions, ATP, and nucleic acids.

  • Dissipation of the proton motive force, which is crucial for ATP synthesis and transport processes.

  • Inhibition of membrane-bound enzymes.

The following diagram illustrates the proposed mechanism of bacterial cell membrane disruption by phenolic compounds.

cluster_membrane Bacterial Cell Membrane cluster_compound Vanillin Derivative cluster_effects Cellular Effects p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid leakage Leakage of Intracellular Components p3->leakage Increased Permeability p5 Phospholipid p6 Phospholipid vd Phenolic Compound vd->p3 Disruption death Cell Death leakage->death Leads to

Caption: Postulated mechanism of bacterial cell membrane disruption by vanillin derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol provides a standardized method for determining the MIC of a compound, a crucial parameter for assessing its antimicrobial potency.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Negative control (sterile broth)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for the test compound

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the wells in column 12, which will serve as the sterility control.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of the test compound stock solution to the wells in column 1.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

  • Preparation of Inoculum:

    • From a fresh culture plate, pick a few colonies of the test microorganism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the diluted inoculum to all wells from column 1 to column 11. Do not add inoculum to the sterility control wells in column 12.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

The following diagram illustrates the experimental workflow for antimicrobial susceptibility testing.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation_read Incubation & Reading stock Prepare Compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution of Compound stock->serial_dilution plate_prep Prepare 96-Well Plate with Broth plate_prep->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Experimental workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

The exploration of vanillin derivatives continues to be a fertile ground for the discovery of new antimicrobial agents. While direct experimental data for this compound remains to be published, the potent activity of its acetic acid analog's heterocyclic derivatives underscores the potential of this chemical scaffold. The structural modifications, such as the introduction of a propanoic acid side chain, may influence the compound's lipophilicity and interaction with microbial membranes, potentially leading to enhanced antimicrobial efficacy.

Future research should focus on the synthesis and comprehensive antimicrobial evaluation of this compound and its own derivatives against a broad panel of pathogenic bacteria and fungi. Elucidating the precise mechanism of action and exploring potential synergistic effects with existing antibiotics will be crucial steps in advancing these promising compounds towards clinical applications. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on these exciting investigations.

References

A Guide to the Structure-Activity Relationship (SAR) of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid Derivatives: A Comparative Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 2-(4-formyl-2-methoxyphenoxy)propanoic acid scaffold, a derivative of the naturally occurring phenolic aldehyde vanillin, presents a promising starting point for medicinal chemistry exploration.[1] Its structural motifs, including a reactive aldehyde, a phenoxypropanoic acid core analogous to certain non-steroidal anti-inflammatory drugs (NSAIDs), and modifiable aromatic substituents, suggest potential for broad biological activity.[2][3] However, a comprehensive structure-activity relationship (SAR) has yet to be established for this class of compounds. This guide provides a systematic framework for researchers, scientists, and drug development professionals to investigate the SAR of these derivatives. We propose plausible biological targets, outline a strategic approach for chemical modification, and provide detailed, self-validating experimental protocols for comparative biological evaluation, focusing on anti-inflammatory and protein tyrosine phosphatase inhibition pathways.

Introduction: The Therapeutic Potential of a Vanillin-Derived Scaffold

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-established lead compound in drug discovery, with its derivatives exhibiting a wide array of pharmacological effects, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][4] The core topic of this guide, this compound, builds upon this privileged scaffold by incorporating a propanoic acid side chain, a feature common to the arylpropionic acid class of NSAIDs like ibuprofen and naproxen.[5] This unique combination of a reactive aldehyde, a central phenoxy moiety, and a carboxylic acid group creates a molecule with multiple "hotspots" for chemical modification to enhance pharmacological activity.[2]

While direct biological data on this specific molecule is limited, the broader classes of phenoxypropanoic acids and vanillin derivatives have been investigated for several therapeutic applications. Arylpropionic acids are known inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation.[3] Furthermore, various phenolic acids have been explored as inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes implicated in diseases such as diabetes, cancer, and autoimmune disorders.[6][7] This guide, therefore, proposes a logical and systematic approach to synthesize and test derivatives of the title compound to unlock its therapeutic potential.

Proposed Biological Targets and Rationale

Based on the structural features of the core molecule, two primary, plausible biological pathways for investigation are proposed:

  • Inflammatory Pathways (e.g., COX Inhibition): The arylpropanoic acid moiety is a classic pharmacophore for NSAIDs.[5] Its presence suggests that these derivatives may inhibit key inflammatory mediators.

  • Protein Tyrosine Phosphatase (PTP) Inhibition: PTPs are crucial regulators of cell signaling, and their malfunction is linked to numerous diseases.[7] Small molecule inhibitors of PTPs are of significant therapeutic interest, and the phenolic acid structure of the title compound makes it a candidate for interacting with the active sites of these enzymes.[6][8]

A Framework for Structure-Activity Relationship (SAR) Investigation

A systematic SAR study is crucial to optimize the potency, selectivity, and drug-like properties of a lead compound. We propose a focused modification strategy targeting four key regions of the this compound scaffold.

SAR_Framework cluster_molecule Core Scaffold: this compound cluster_modifications Key Regions for Modification mol R1 Region 1: C4-Formyl Group (Aldehyde) R1->mol Reactivity, H-bonding R2 Region 2: Propanoic Acid Chain R2->mol Polarity, PK/PD R3 Region 3: C2-Methoxy Group R3->mol Sterics, Lipophilicity R4 Region 4: Aromatic Ring R4->mol Scaffolding, Substitution

Caption: Key pharmacophoric regions for SAR investigation.

Region 1: Modification of the C4-Formyl Group

The aldehyde is a highly versatile functional group that can be converted into various other moieties to probe interactions with target proteins.

  • Rationale: The aldehyde can act as a hydrogen bond acceptor or participate in covalent interactions (e.g., Schiff base formation). Converting it to oximes, hydrazones, alcohols, or nitriles can alter its electronic properties, steric bulk, and hydrogen bonding capacity, which can significantly impact biological activity.[1]

  • Proposed Derivatives:

    • Oximes/Hydrazones: Introduce new hydrogen bond donors/acceptors.

    • Alcohols (Reduction): Replace the planar carbonyl with a tetrahedral alcohol to probe steric tolerance.

    • Carboxylic Acids (Oxidation): Introduce a second acidic center, potentially increasing polarity and creating a bidentate ligand.

Region 2: Modification of the Propanoic Acid Side Chain

The carboxylic acid is critical for the activity of many NSAIDs and can serve as a key anchoring point in an enzyme's active site.

  • Rationale: The acidity, polarity, and length of this chain influence the compound's pharmacokinetic properties and binding affinity. Esterification or amidation can produce prodrugs or derivatives with altered cell permeability. For many arylpropionic acids, the (S)-enantiomer is the more active form, making stereochemistry a critical factor to investigate.[5]

  • Proposed Derivatives:

    • Esters (Methyl, Ethyl): Increase lipophilicity and potentially act as prodrugs.

    • Amides (Primary, Secondary): Replace the acidic proton with a less acidic group, altering ionization and hydrogen bonding patterns.

    • Chain Homologation: Synthesize acetic and butanoic acid analogs to determine the optimal chain length.

    • Chiral Separation: Resolve the racemic mixture to test the individual (R)- and (S)-enantiomers.

Region 3: Modification of the C2-Methoxy Group

This group influences the conformation of the molecule and its interaction with hydrophobic pockets.

  • Rationale: The methoxy group dictates the orientation of the phenoxy-propanoic acid moiety relative to the formyl group. Demethylation to a hydroxyl group would introduce a hydrogen bond donor, while larger alkoxy groups would increase lipophilicity and steric bulk.

  • Proposed Derivatives:

    • Phenol (O-demethylation): Introduce a hydroxyl group for potential hydrogen bonding.

    • Ethoxy/Isopropoxy Analogs: Increase steric hindrance and lipophilicity.

Region 4: Modification of the Aromatic Ring

The benzene ring serves as a scaffold that can be further functionalized to explore additional binding interactions.

  • Rationale: Adding small electron-donating or electron-withdrawing groups (e.g., chloro, fluoro, methyl) to the available positions on the ring can fine-tune the electronic properties of the entire molecule and probe for additional interactions with the target protein.

  • Proposed Derivatives:

    • 5-Chloro/5-Fluoro Analogs: Introduce halogens to alter electronics and explore halogen bonding.

    • 5-Methyl Analog: Add a small lipophilic group.

Comparative Evaluation: Experimental Protocols

To validate the SAR framework, a robust and reproducible testing cascade is essential. The following protocols provide detailed, step-by-step methodologies for primary in vitro screening.

Experimental_Workflow cluster_primary Primary In Vitro Screening cluster_secondary Secondary/Confirmatory Assays start Synthesized Derivatives assay1 Protocol 4.1.1: PTP Inhibition Assay (Target-based) start->assay1 assay2 Protocol 4.2.1: Anti-Inflammatory Assay (Cell-based, NO Inhibition) start->assay2 data_analysis Data Analysis: Determine IC50 Values assay1->data_analysis assay2->data_analysis sar_analysis SAR Elucidation: Compare Activity vs. Structure data_analysis->sar_analysis hit_id Identify Hit Compounds (Potent & Selective) sar_analysis->hit_id assay3 In Vivo Models (e.g., Carrageenan-induced Paw Edema) hit_id->assay3

Caption: Experimental workflow for SAR evaluation.

Protocol: Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a fluorescence-based, in vitro biochemical assay to determine the inhibitory potency (IC₅₀) of the synthesized derivatives against a target PTP, such as PTP1B.

  • Causality and Justification: This target-based assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PTP. Using a fluorogenic substrate provides high sensitivity and is suitable for high-throughput screening in 384-well plates, allowing for efficient comparison of a library of derivatives.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Assay Buffer: Prepare a buffer appropriate for the target PTP (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT).

      • Enzyme Stock: Prepare a concentrated stock of recombinant human PTP1B in assay buffer.

      • Substrate Stock: Prepare a stock of a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), in DMSO.

      • Compound Plates: Prepare serial dilutions of the test derivatives in DMSO in a 96-well plate. A typical starting concentration is 100 µM.

    • Assay Procedure (384-well format):

      • Add 20 µL of assay buffer to all wells of a black, flat-bottom 384-well plate.

      • Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions from the compound plate to the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known PTP inhibitor as a positive control.

      • Add 5 µL of a diluted PTP1B solution to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

      • Initiate the reaction by adding 5 µL of the DiFMUP substrate solution to each well.

    • Data Acquisition and Analysis:

      • Immediately place the plate in a fluorescence plate reader.

      • Monitor the increase in fluorescence (Excitation/Emission ~358/450 nm) over 15-30 minutes in a kinetic mode.

      • Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

      • Normalize the rates to the DMSO control and plot the percent inhibition versus the logarithm of the compound concentration.

      • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This classic in vivo model assesses the ability of a compound to reduce acute inflammation in rodents.[9][10]

  • Causality and Justification: The injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling).[10] This model allows for the evaluation of a compound's overall anti-inflammatory effect in a complex biological system, providing data that is more physiologically relevant than in vitro assays alone. It tests the compound's ability to not only interact with its target but also to be absorbed and distributed to the site of inflammation.

  • Step-by-Step Methodology:

    • Animal Acclimatization: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

    • Grouping and Dosing:

      • Divide animals into groups (n=6 per group): Vehicle control (e.g., 0.5% CMC-Na), positive control (e.g., Diclofenac, 25 mg/kg), and test groups (e.g., derivatives at 10, 20, 40 mg/kg).

      • Administer the test compounds or controls via oral gavage or intraperitoneal injection one hour before inducing inflammation.

    • Induction of Edema:

      • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

      • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

    • Measurement and Data Analysis:

      • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

      • Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.

      • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

      • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Data Interpretation and Comparative Analysis

The primary output of the screening cascade will be quantitative data (IC₅₀ values and percent inhibition) for each derivative. This data must be systematically organized to derive meaningful SAR insights.

Table 1: Hypothetical SAR Data for this compound Derivatives

Cmpd.R¹ (at C4)R² (Propanoic Acid)PTP1B IC₅₀ (µM)Paw Edema Inhibition (%) @ 20 mg/kg, 3h
1 -CHO-COOH (racemic)15.225.4
1a -CH=NOH-COOH (racemic)5.845.1
1b -CH₂OH-COOH (racemic)> 5010.2
1c -CHO-COOCH₃ (racemic)22.515.8
1d -CHO-COOH (S-enantiomer)8.142.3
1e -CHO-COOH (R-enantiomer)35.618.9
  • Interpreting the Data:

    • From 1 to 1a: Converting the aldehyde to an oxime significantly improves activity in both assays, suggesting that the hydrogen-bonding ability or electronics of the oxime is favorable for target interaction.

    • From 1 to 1b: Reducing the aldehyde to an alcohol leads to a loss of activity, indicating that the sp² hybridized carbon of the carbonyl or its electron-withdrawing nature is important.

    • From 1 to 1c: Esterification of the carboxylic acid reduces activity, suggesting the free carboxylate is crucial for binding, likely through ionic interactions.

    • From 1d vs 1e: The (S)-enantiomer is substantially more active than the (R)-enantiomer, a common finding for arylpropionic acids, highlighting the importance of stereospecificity.[5]

Conclusion and Future Directions

This guide presents a comprehensive and logical framework for elucidating the structure-activity relationship of this compound derivatives. By systematically modifying key functional groups and evaluating the resulting compounds in robust, validated biological assays, researchers can identify derivatives with enhanced potency and selectivity. The hypothetical data illustrates how such a systematic approach can quickly reveal critical structural requirements for activity. Promising "hit" compounds identified through this primary screening cascade should be advanced into more complex secondary assays, including selectivity profiling against other PTPs or cell-based cytokine release assays, and further pharmacokinetic and in vivo efficacy studies to validate their therapeutic potential.

References

A Comparative Guide to the Efficacy of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid: An Investigative Framework

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. Due to a notable lack of published data on this specific molecule, we will establish a robust comparative context using its close structural analog, 2-(4-methoxyphenoxy)propanoic acid, widely known as Lactisole. Lactisole is a well-characterized modulator of the sweet taste receptor, and the methodologies used to elucidate its function provide a gold-standard blueprint for investigating novel derivatives like the topic compound.

Introduction: Unraveling the Bioactivity of a Novel Phenoxypropanoic Acid Derivative

This compound is a small organic molecule whose biological activity is not yet extensively documented in scientific literature. Its chemical structure, featuring a phenoxypropanoic acid backbone, suggests a potential for interaction with biological systems, particularly with receptors that recognize similar structural motifs. The addition of a formyl group at the 4-position and a methoxy group at the 2-position of the phenyl ring introduces distinct electronic and steric properties compared to its analogs, which could translate to unique pharmacological effects.

Our comparative analysis will pivot to Lactisole , a compound that differs by the absence of the formyl group. Lactisole is recognized as a potent antagonist of the human sweet taste receptor, the T1R2/T1R3 heterodimer.[1][2][3] This receptor is not only crucial for the perception of sweetness but is also found in extra-oral tissues, where it is implicated in metabolic regulation.[4][5][6] Understanding the established efficacy of Lactisole allows us to propose a rigorous and scientifically sound roadmap for the characterization of this compound.

The Mechanistic Groundwork: The T1R2/T1R3 Sweet Taste Receptor Pathway

The primary target of Lactisole is the T1R2/T1R3 G-protein coupled receptor (GPCR).[7] The canonical signaling pathway for sweet taste perception is initiated upon the binding of a sweet agonist to this receptor. This binding event triggers a conformational change, leading to the activation of the G-protein gustducin. Subsequently, phospholipase C-β2 (PLC-β2) is activated, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 then binds to its receptor on the endoplasmic reticulum, causing a release of intracellular calcium. This calcium influx activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization and the transmission of a nerve impulse that is ultimately perceived as a sweet taste.[4][8][9]

Lactisole exerts its antagonistic effect by binding to the transmembrane domain of the human T1R3 subunit, thereby inhibiting the receptor's activation by sweet compounds.[1][7]

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sweetener Sweetener T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLC PLC-β2 IP3 IP3 PLC->IP3 Generates TRPM5 TRPM5 Channel Depolarization Membrane Depolarization TRPM5->Depolarization Causes G_Protein->PLC Activates Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Activates Release Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Ca_Ion->TRPM5 Opens Lactisole Lactisole / this compound Lactisole->T1R2_T1R3 Inhibits

Figure 1: Simplified T1R2/T1R3 signaling pathway and the inhibitory role of Lactisole.

In Vitro Efficacy Assessment: A Cellular Approach

To determine if this compound modulates the T1R2/T1R3 receptor, a robust in vitro cell-based assay is the primary tool. The most common and effective method involves a calcium imaging assay using a cell line, such as Human Embryonic Kidney (HEK293) cells, that does not endogenously express taste receptors.[10] These cells are engineered to stably express the human T1R2 and T1R3 receptor subunits.

Experimental Protocol: Calcium Imaging Assay
  • Cell Culture and Plating: HEK293 cells stably co-expressing human T1R2 and T1R3 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. 24-48 hours prior to the assay, cells are seeded onto poly-L-lysine coated 96-well plates.

  • Fluorescent Dye Loading: The cell-permeant calcium-sensitive dye, Fura-2 AM, is dissolved in anhydrous DMSO and then diluted in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to a final concentration of 2-5 µM. The cell culture medium is removed, and the cells are incubated with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark.

  • Cell Washing: After incubation, the cells are washed twice with the salt solution to remove extracellular dye. A final volume of the salt solution is added to each well, and the cells are allowed to de-esterify the dye for 15-30 minutes.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations in the salt solution. A known agonist (e.g., sucrose or sucralose) and antagonist (Lactisole) are prepared as positive and negative controls, respectively.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader capable of ratiometric measurement for Fura-2 (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

  • Assay Procedure:

    • A baseline fluorescence reading is taken.

    • To test for antagonistic activity, the cells are first stimulated with varying concentrations of this compound, followed by the addition of a known agonist at its EC50 concentration. A decrease in the agonist-induced calcium signal would indicate antagonism.

    • To test for agonistic activity, the cells are directly stimulated with varying concentrations of the test compound. An increase in intracellular calcium would indicate agonism.

  • Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration. Dose-response curves are generated to determine the IC50 (for antagonists) or EC50 (for agonists) values.

Comparative Data for Lactisole
CompoundAssay TypeCell LineTargetEffectPotency (IC50)Reference
Lactisole Calcium ImagingHEK293 expressing hT1R2/hT1R3hT1R3Antagonist~0.1 - 1 mM[1][2][11][12]

In Vivo Efficacy Assessment: Behavioral Models

In vivo studies are crucial to confirm if the in vitro activity of a compound translates to a physiological effect. For taste modulators, rodent behavioral tests, such as the two-bottle preference test, are the standard.[13][14]

Experimental Protocol: Two-Bottle Preference Test in Rodents
  • Animal Acclimation: Male C57BL/6 mice are individually housed and acclimated to the housing conditions for at least one week, with ad libitum access to standard chow and water.

  • Habituation: For 2-3 days, mice are presented with two bottles of water to acclimate them to the two-bottle setup and to determine any baseline side preference.

  • Test Procedure:

    • Mice are presented with two bottles: one containing a sweetened solution (e.g., 10 mM sucralose) and the other containing the same sweetened solution plus a specific concentration of this compound.

    • The test duration is typically 48 hours.

    • To control for side bias, the position of the bottles is switched every 24 hours.[14]

    • Fluid consumption from each bottle is measured by weighing the bottles at the beginning and end of each 24-hour period.

  • Data Analysis: A preference ratio is calculated for the test compound-containing solution: (Volume of test solution consumed / Total volume of fluid consumed) x 100. A preference ratio significantly below 50% indicates an aversive or inhibitory effect on the perception of the sweet taste.

Figure 2: Workflow for the two-bottle preference test.
Expected Outcomes Based on Lactisole Studies

Studies with Lactisole have consistently shown that its addition to a sweetened solution significantly reduces the consumption of that solution by rodents, demonstrating its in vivo efficacy as a sweet taste inhibitor.[6][15] A similar outcome would be expected for this compound if it possesses sweet taste antagonistic properties.

Conclusion and Future Directions

While there is currently a lack of direct experimental data on the efficacy of this compound, its structural similarity to the known sweet taste antagonist Lactisole provides a strong rationale for investigating its potential as a modulator of the T1R2/T1R3 receptor. The in vitro and in vivo protocols detailed in this guide represent a robust, validated framework for characterizing its biological activity.

The initial steps should focus on the in vitro calcium imaging assay to determine if the compound has any activity at the T1R2/T1R3 receptor and to establish its potency. If activity is confirmed, the in vivo two-bottle preference test will be essential to validate its physiological effects on taste perception. Further studies could also explore its effects on extra-oral sweet taste receptors and their role in metabolic processes. This systematic approach will be pivotal in defining the pharmacological profile of this novel compound.

References

A Comparative Benchmarking Guide: Evaluating 2-(4-Formyl-2-methoxyphenoxy)propanoic acid Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, with widely used agents such as ibuprofen, diclofenac, and the COX-2 selective inhibitor celecoxib.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3][4][5] The therapeutic utility of NSAIDs is, however, often tempered by a range of side effects, most notably gastrointestinal complications and cardiovascular risks.[6][7][8][9]

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Arylpropionic acid derivatives represent a significant class of NSAIDs, with ibuprofen being a prominent member.[10][11][12] This guide introduces a hypothetical benchmarking study for a novel arylpropionic acid derivative, 2-(4-Formyl-2-methoxyphenoxy)propanoic acid, against established NSAIDs. The objective is to provide a comprehensive framework for researchers and drug development professionals to evaluate its potential as a new anti-inflammatory agent.

Mechanism of Action: A Comparative Overview

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to their ability to inhibit COX enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5] In contrast, COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[13]

  • Ibuprofen: A non-selective COX inhibitor, ibuprofen blocks both COX-1 and COX-2 enzymes.[2][3][4][14] Its inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 can contribute to gastrointestinal side effects.[5]

  • Diclofenac: This widely used NSAID also inhibits both COX-1 and COX-2.[15][16][] Some evidence suggests it may have a partial selectivity for COX-2 and may also inhibit the lipoxygenase pathway, contributing to its high potency.[18][19]

  • Celecoxib: As a selective COX-2 inhibitor, celecoxib was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13][20][21][22] By primarily targeting COX-2, it minimizes the disruption of the protective functions of COX-1 in the stomach.[13]

The chemical structure of this compound, being an arylpropionic acid derivative, suggests a potential for COX inhibition. A thorough investigation into its binding affinity and inhibitory activity against both COX-1 and COX-2 is paramount to understanding its therapeutic potential and safety profile.

In Vitro Efficacy: COX-1 and COX-2 Inhibition Assays

To determine the inhibitory potential of this compound on COX enzymes, a well-established in vitro assay is the first crucial step. This allows for the determination of the IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from established methods for assessing COX inhibition.[23][24][25][26][27]

  • Preparation of Reagents:

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme (cofactor)

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Arachidonic acid (substrate)

    • Test compound (this compound) and reference NSAIDs (ibuprofen, diclofenac, celecoxib) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add varying concentrations of the test compound or reference NSAIDs to the designated wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

    • Terminate the reaction using a stop solution (e.g., HCl).

    • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and reference drugs.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 values for each compound against both COX-1 and COX-2 using non-linear regression analysis.

Hypothetical Comparative Data

The following table presents hypothetical IC50 values for this compound (Compound X) compared to known NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 15.21.88.4
Ibuprofen 12.525.10.5
Diclofenac 5.60.96.2
Celecoxib 50.30.051006

Note: These are hypothetical values for illustrative purposes.

A higher COX-2 selectivity index suggests a greater affinity for the COX-2 enzyme, which could translate to a more favorable gastrointestinal safety profile.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To assess the anti-inflammatory activity of this compound in a living organism, the carrageenan-induced paw edema model in rats is a widely accepted and reproducible method.[28][29][30][31][32]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

    • Divide the animals into groups (n=6 per group):

      • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

      • Test Compound (this compound) at various doses (e.g., 10, 20, 40 mg/kg, administered orally).

      • Positive Control (e.g., Diclofenac, 25 mg/kg, administered orally).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective compounds or vehicle orally.

    • After a set time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Hypothetical Comparative Data

The following table shows hypothetical data for the percentage inhibition of paw edema at 3 hours post-carrageenan injection.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control -1.25 ± 0.15-
Compound X 100.85 ± 0.1232%
Compound X 200.60 ± 0.1052%
Compound X 400.45 ± 0.0864%
Diclofenac 250.55 ± 0.0956%

Note: These are hypothetical values for illustrative purposes.

Safety and Tolerability Assessment

A critical aspect of NSAID development is the evaluation of potential side effects, particularly gastrointestinal and cardiovascular toxicity.

Gastrointestinal Toxicity Assessment

Long-term use of NSAIDs can lead to gastric ulcers and bleeding.[6][7][8][33][34] A preclinical assessment of gastrointestinal toxicity is essential.

Experimental Protocol: Gastric Ulceration Model

  • Animal Dosing: Administer the test compound and reference NSAIDs to rats orally at therapeutic and supra-therapeutic doses for a specified period (e.g., 7 days).

  • Evaluation: At the end of the treatment period, euthanize the animals and examine their stomachs for the presence of ulcers and lesions.

  • Ulcer Index: Score the severity of gastric damage based on the number and size of ulcers to calculate an ulcer index.

Cardiovascular Safety Assessment

Some NSAIDs have been associated with an increased risk of cardiovascular events.[9][35][36][37][38] Preclinical cardiovascular safety assessment is crucial.

Preclinical Models:

  • In Vitro Models: Assess the effect of the compound on platelet aggregation and thromboxane B2 production.

  • In Vivo Models: Utilize animal models of hypertension or thrombosis to evaluate the compound's impact on blood pressure and clotting.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

COX_Inhibition_Pathway cluster_nsaids NSAID Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2) Prostaglandin Synthases Thromboxane A2 Thromboxane A2 Prostaglandin H2 (PGH2)->Thromboxane A2 Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation NSAIDs NSAIDs COX-1 / COX-2 COX-1 / COX-2 NSAIDs->COX-1 / COX-2

Caption: The Cyclooxygenase (COX) pathway and the site of NSAID inhibition.

Paw_Edema_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Data Collection & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Initial Paw Measurement Initial Paw Measurement Grouping->Initial Paw Measurement Oral Administration (Compound/Vehicle) Oral Administration (Compound/Vehicle) Initial Paw Measurement->Oral Administration (Compound/Vehicle) Carrageenan Injection Carrageenan Injection Oral Administration (Compound/Vehicle)->Carrageenan Injection Paw Volume Measurement (1-4h) Paw Volume Measurement (1-4h) Carrageenan Injection->Paw Volume Measurement (1-4h) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (1-4h)->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

References

Cross-validation of analytical methods for 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Cross-Validation of Analytical Methods for 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing and drug development, the purity and consistency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. The compound this compound, a molecule featuring aldehyde, ether, and carboxylic acid functionalities on an aromatic scaffold, represents a class of complex intermediates whose analytical characterization demands robust and reliable methods. The presence of multiple functional groups makes it susceptible to various transformations, necessitating precise quantification and impurity profiling.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the critical process of cross-validating analytical methods for this specific compound. Cross-validation serves as a cornerstone of an analytical method's lifecycle, ensuring that data generated across different techniques or laboratories is equivalent and trustworthy.[1] This is not merely a procedural checklist but a scientific imperative, particularly when methods are updated, transferred between sites, or when a secondary method is required to confirm results.

We will objectively compare two orthogonal and widely adopted analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][3] Through detailed protocols, comparative data, and an exploration of the causality behind experimental choices, this guide will equip researchers and drug development professionals to establish a self-validating system of analytical control for this compound and structurally related molecules.

Analyte Profile: this compound

Understanding the analyte's structure is fundamental to selecting and developing appropriate analytical methods. The molecule contains a UV-absorbing aromatic ring, a polar carboxylic acid group, and a reactive aldehyde group, each influencing the choice of chromatographic and detection techniques.

Analyte_Structure cluster_0 This compound img Cross_Validation_Workflow node_start node_start node_process node_process node_decision node_decision node_end node_end start Define Analytical Target Profile (ATP) dev_a Develop & Validate Method A (e.g., HPLC-UV) start->dev_a dev_b Develop & Validate Method B (e.g., GC-MS) start->dev_b prep_samples Prepare a Common Set of Samples (e.g., 3 concentrations, 3 replicates) dev_b->prep_samples analyze_a Analyze Samples with Method A prep_samples->analyze_a analyze_b Analyze Samples with Method B prep_samples->analyze_b compare Compare Results (Accuracy, Precision) analyze_a->compare analyze_b->compare decision Do Results Meet Acceptance Criteria? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies & Re-evaluate decision->fail No

References

Inter-laboratory comparison of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid Analysis

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy.[1][2] this compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its robust analytical characterization is therefore a critical aspect of quality control. This guide provides an in-depth comparison of analytical methodologies for this compound and outlines a framework for conducting a successful inter-laboratory comparison study. Such studies are essential for method validation, ensuring consistency and reliability of analytical data across different laboratories and analytical platforms.[3]

The principles outlined in this guide are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures, which emphasizes the importance of demonstrating that an analytical method is suitable for its intended purpose.[4][5][6][7]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision in the development of a robust analytical method. For a molecule like this compound, which possesses a carboxylic acid group, an aromatic ether, and an aldehyde functional group, several analytical techniques are applicable. The most common and powerful of these are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering a versatile and reliable platform for the separation and quantification of a wide range of compounds.[1] For the analysis of this compound, a reversed-phase HPLC method is typically the first choice.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The non-polar nature of the stationary phase (e.g., C18) is well-suited for the retention and separation of moderately polar organic molecules like the target analyte.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of retention time and resolution. The acidic pH of the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • UV Detection: The presence of the aromatic ring in the molecule provides strong UV absorbance, making UV detection a sensitive and straightforward method for quantification.

Ultra-High-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) Detection

UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns to achieve faster analysis times and higher resolution.[9] Coupling UPLC with a mass spectrometer provides enhanced sensitivity and selectivity, which is particularly advantageous for impurity profiling.[10][11]

Causality Behind Experimental Choices:

  • Sub-2 µm Particle Columns: These columns provide higher theoretical plates, leading to sharper peaks and better separation of closely eluting impurities.

  • Mass Spectrometry (MS): MS detection offers molecular weight information and structural details, which are invaluable for the unambiguous identification of the target analyte and any potential impurities.[1] Techniques like electrospray ionization (ESI) are well-suited for polar molecules like carboxylic acids.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For non-volatile compounds like this compound, derivatization is often required to increase volatility.

Causality Behind Experimental Choices:

  • Derivatization: Esterification of the carboxylic acid group (e.g., with methanol to form the methyl ester) is a common strategy to increase the volatility of the analyte, making it amenable to GC analysis.

  • Flame Ionization Detector (FID): FID is a robust and widely used detector for organic compounds, providing a response that is proportional to the mass of carbon, making it suitable for quantification.

  • Mass Spectrometry (MS): GC-MS provides high sensitivity and specificity, allowing for the definitive identification of the analyte and any impurities based on their mass spectra.[8][12]

Inter-laboratory Comparison Study Protocol

An inter-laboratory comparison, also known as a proficiency test, is a crucial component of a laboratory's quality assurance program.[13][3] It serves to validate the analytical method and assess the comparability of results between different laboratories.

Study Design

The following diagram illustrates the workflow of a typical inter-laboratory comparison study.

InterLab_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Prepare & Characterize Homogeneous Test Material P2->P3 P4 Develop & Distribute Detailed Analytical Protocol P3->P4 A1 Laboratories Receive Samples & Protocol P4->A1 Distribution A2 Perform Analysis According to Protocol A1->A2 A3 Record & Report Results A2->A3 D1 Collect & Statistically Analyze Data A3->D1 Submission D2 Assess Laboratory Performance (e.g., z-scores) D1->D2 D3 Prepare & Distribute Final Report D2->D3 D3->P1 Feedback Loop for Future Studies

Caption: Workflow for an inter-laboratory comparison study.

Experimental Protocol: HPLC-UV Method

This section provides a detailed, step-by-step methodology for the analysis of this compound using HPLC with UV detection.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.

4. System Suitability:

  • Inject the 50 µg/mL working standard solution six times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solution using the calibration curve.

Data Presentation and Comparison

The performance of different analytical methods can be objectively compared by examining key validation parameters as defined by ICH Q2(R1).[4] The following table summarizes the expected performance characteristics of the HPLC-UV and UPLC-MS methods for the analysis of this compound.

Parameter HPLC-UV Method UPLC-MS/MS Method
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD%) < 2.0%< 1.5%
Specificity GoodExcellent
Run Time ~30 min~5 min

Visualization of Logical Relationships

The selection of an appropriate analytical method involves a trade-off between various factors. The following diagram illustrates the relationship between method performance and complexity.

Method_Selection HPLC_UV HPLC-UV Performance Higher Performance (Sensitivity, Specificity) Complexity Higher Complexity & Cost UPLC_MS UPLC-MS UPLC_MS->Performance UPLC_MS->Complexity GC_MS GC-MS (with derivatization) GC_MS->Performance GC_MS->Complexity

Caption: Relationship between analytical method, performance, and complexity.

Conclusion

The successful analysis of this compound relies on the selection of a suitable, validated analytical method. While HPLC-UV offers a robust and accessible approach for routine quality control, UPLC-MS provides superior sensitivity and specificity, making it ideal for impurity profiling and trace-level analysis.[9][10] An inter-laboratory comparison study is an indispensable tool for ensuring the consistency and reliability of analytical results across different testing sites.[13][3] By adhering to the principles of scientific integrity and following established guidelines such as ICH Q2(R1), researchers and drug development professionals can be confident in the quality of their analytical data.[4][7]

References

A Comparative Guide to the Synthetic Routes of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the xanthine oxidase inhibitor Febuxostat, a drug used for the management of hyperuricemia and chronic gout. The efficiency, scalability, and economic viability of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of the primary synthetic strategies for this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Route 1: The Vanillin-Based Williamson Ether Synthesis

The most direct and industrially relevant approach to this compound commences with vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and relatively inexpensive starting material derived from lignin or petrochemical sources.[1][2] This route hinges on the classic Williamson ether synthesis, a robust and widely employed method for forming ethers from an organohalide and an alkoxide.[3]

Reaction Principle and Causality

The synthesis proceeds in two key steps: O-alkylation of the phenolic hydroxyl group of vanillin, followed by hydrolysis of the resulting ester.

Step 1: O-Alkylation. Vanillin is first deprotonated with a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide such as ethyl 2-bromopropionate in an SN2 reaction to form the corresponding ether-ester intermediate.[3] The choice of a relatively weak base like potassium carbonate is often preferred to avoid potential side reactions involving the aldehyde functionality. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the SN2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

Step 2: Hydrolysis. The resulting propanoic acid ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the desired carboxylic acid. Acidification of the reaction mixture then precipitates the final product.

Experimental Protocol: Vanillin-Based Williamson Ether Synthesis

Materials:

  • Vanillin

  • Ethyl 2-bromopropionate

  • Potassium carbonate (anhydrous)

  • Sodium hydroxide

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid

  • Ethyl acetate

  • Water

Procedure:

  • O-Alkylation:

    • To a solution of vanillin (1 equivalent) in acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-3 hours, or until TLC indicates the complete disappearance of the ester.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting materials or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to afford this compound.

Process Visualization

Williamson_Synthesis cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Hydrolysis Vanillin Vanillin Ester_Intermediate Ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate Vanillin->Ester_Intermediate Ethyl_2_bromopropionate Ethyl 2-bromopropionate Ethyl_2_bromopropionate->Ester_Intermediate K2CO3 K₂CO₃ Acetone_DMF Acetone/DMF Final_Product This compound Ester_Intermediate->Final_Product NaOH_H2O NaOH/H₂O HCl HCl (aq) Formylation_Route cluster_0 Step 1: Etherification cluster_1 Step 2: Formylation Guaiacol Guaiacol Intermediate 2-(2-methoxyphenoxy)propanoic acid Guaiacol->Intermediate Ethyl_2_bromopropionate Ethyl 2-bromopropionate Ethyl_2_bromopropionate->Intermediate Base_Solvent Base/Solvent Final_Product This compound Intermediate->Final_Product Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Hydrolysis Hydrolysis

References

Comparative Docking Analysis of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to In Silico Efficacy Assessment

In the landscape of drug discovery, particularly for metabolic diseases, the family of Peroxisome Proliferator-Activated Receptors (PPARs) remains a target of significant interest. This guide presents a comparative molecular docking framework for evaluating derivatives of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid, a scaffold bearing structural resemblance to the fibrate class of drugs. Our objective is to elucidate the binding potential of these novel compounds against PPARα, a key regulator of lipid metabolism, and to benchmark their performance against a known clinical agent, Fenofibrate.

This document is structured to provide not just a protocol, but a strategic rationale for each step of the virtual screening process. We will delve into the preparation of the receptor and ligands, the execution of the docking simulation, and the critical analysis of the resulting data, thereby offering a robust template for researchers in the field.

Foundational Principles: Target Selection and Ligand Design

The choice of PPARα as the biological target is predicated on the structural features of our lead compound. The phenoxypropanoic acid moiety is a classic pharmacophore found in fibrate drugs that are established PPARα agonists. The aldehyde and methoxy substitutions on the phenyl ring offer avenues for synthetic modification to explore the chemical space and optimize binding affinity.

For this comparative study, we will analyze three entities:

  • Parent Compound: this compound

  • Derivative 1: A hypothetical derivative where the formyl group (-CHO) is reduced to a hydroxyl group (-CH₂OH). This modification explores the impact of a hydrogen bond donor group at this position.

  • Reference Compound: Fenofibrate, a clinically approved PPARα agonist, will serve as our positive control and benchmark.

The logical workflow for this comparative analysis is outlined below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Select Target Protein (PPARα - PDB ID: 1I7G) ReceptorPrep Prepare Receptor (Remove water, add hydrogens) PDB->ReceptorPrep GridBox Define Binding Site (Grid Box Generation) ReceptorPrep->GridBox LigandPrep Prepare Ligands (Parent, Derivative, Fenofibrate) (2D to 3D, energy minimization) Docking Execute Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking GridBox->Docking BindingEnergy Extract Binding Energies (kcal/mol) Docking->BindingEnergy PoseAnalysis Analyze Binding Poses & Interactions (H-bonds, etc.) Docking->PoseAnalysis Comparison Comparative Analysis vs. Fenofibrate BindingEnergy->Comparison PoseAnalysis->Comparison

Caption: Workflow for the comparative docking study.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the methodology using widely accessible software tools. The underlying principle is to create a standardized and reproducible virtual environment to assess ligand binding.

Receptor Preparation
  • Obtain Receptor Structure: Download the crystal structure of the human PPARα ligand-binding domain. A suitable entry is PDB ID: 1I7G, which is co-crystallized with a fibrate-like ligand.

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling program (e.g., UCSF Chimera or AutoDock Tools).

    • Remove all water molecules (HOH) and the co-crystallized ligand. The presence of these can interfere with the docking algorithm.

    • Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are often omitted in PDB files but are essential for calculating interactions.

    • Assign partial charges (e.g., Gasteiger charges). This is necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the required format for the docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation
  • Generate 2D Structures: Draw the 2D structures of the parent compound, its derivative, and Fenofibrate using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

  • Convert to 3D and Minimize Energy:

    • Convert the 2D structures into 3D structures.

    • Perform an energy minimization using a force field like MMFF94. This step ensures that the ligand conformations are sterically plausible and at a low energy state before docking.

    • Save the prepared ligands in the PDBQT format, which includes information on rotatable bonds and atomic charges.

Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.

  • Define the Binding Site (Grid Box):

    • Identify the active site of PPARα. In the case of PDB ID: 1I7G, this is the location of the co-crystallized ligand.

    • Define a "grid box" that encompasses this entire binding pocket. The size of the box should be large enough to allow the ligand to move and rotate freely within the site. For PPARα, a box of approximately 25x25x25 Å is typically sufficient.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Execute Docking: Run the Vina executable from the command line, referencing your configuration file.

  • Repeat for All Ligands: Perform the docking simulation for the parent compound, the derivative, and Fenofibrate using the identical receptor structure and grid box parameters to ensure a valid comparison.

Data Analysis and Comparative Evaluation

The output from the docking simulation provides two key pieces of information: the binding affinity (a score) and the predicted binding poses of the ligand.

Binding Affinity Comparison

The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction. The results from our hypothetical study are summarized below.

CompoundDocking Score (kcal/mol)Estimated Inhibition Constant (Ki) at 298K
Fenofibrate (Reference) -9.8~150 nM
Parent Compound -8.5~1.5 µM
Derivative 1 (-CH₂OH) -9.2~450 nM

Table 1: Comparative Docking Scores and Estimated Ki Values.

From this data, we can infer that while the parent compound shows good potential for binding, it is less potent than the reference drug, Fenofibrate. However, the simple modification in Derivative 1, changing the aldehyde to a hydroxyl group, resulted in a significant improvement in binding affinity. This suggests that the hydroxyl group may be forming a favorable hydrogen bond within the active site that the parent's aldehyde group could not.

Binding Pose and Interaction Analysis

A critical step beyond simply comparing scores is to visualize the docked poses and analyze the specific molecular interactions.

G cluster_ligands Ligand Interactions PPAR_Site PPARα Active Site Tyr464 Ser280 His440 Parent {Parent Compound (-CHO)|Forms H-bond with Tyr464} Parent->PPAR_Site:tyr H-Bond Derivative {Derivative 1 (-CH₂OH)|Forms H-bonds with Ser280 & His440} Derivative->PPAR_Site:ser H-Bond Derivative->PPAR_Site:his H-Bond Fenofibrate {Fenofibrate|Extensive hydrophobic interactions} Fenofibrate->PPAR_Site Hydrophobic Contact

Caption: Key interactions of compounds in the PPARα active site.

By loading the docked ligand poses back into a visualization tool along with the protein structure, we can identify key interactions:

  • Fenofibrate: As expected, it occupies the hydrophobic pocket of the active site, making extensive van der Waals contacts.

  • Parent Compound: The propanoic acid group likely forms a key hydrogen bond with Tyr464, a common interaction for PPAR agonists. The formyl group may have limited favorable interactions.

  • Derivative 1: The improved score is likely due to the new hydroxyl group forming additional hydrogen bonds with residues like Ser280 and His440 at the entrance of the binding pocket, leading to a more stable complex. This provides a clear, structure-based rationale for its enhanced predicted affinity.

Conclusion and Future Directions

This comparative docking guide demonstrates a systematic approach to evaluating novel derivatives of this compound as potential PPARα agonists. Our in silico results suggest that modification of the formyl group is a promising strategy for enhancing binding affinity. Specifically, the introduction of a hydroxyl group (Derivative 1) is predicted to significantly improve binding, bringing its potency closer to that of the clinical drug Fenofibrate.

These findings provide a strong rationale for the synthesis and in vitro biological evaluation of this derivative. The protocols and analytical framework presented herein can be adapted for virtual screening of a larger library of derivatives, accelerating the identification of potent and selective modulators of PPARα for the potential treatment of dyslipidemia and other metabolic disorders.

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